Parconazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-2-7-22-9-14-10-23-17(24-14,11-21-6-5-20-12-21)15-4-3-13(18)8-16(15)19/h1,3-6,8,12,14H,7,9-11H2/t14-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKACZZMDOWWGU-RHSMWYFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC[C@@H]1CO[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016135 | |
| Record name | Parconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61400-59-7, 68685-54-1 | |
| Record name | Parconazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061400597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-(1)-1-((2-(2,4-Dichlorophenyl)-4-((prop-2-ynyloxy)methyl)-1,3-dioxolan-2-yl)methyl)-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068685541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Parconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-(±)-1-[[2-(2,4-dichlorophenyl)-4-[(prop-2-ynyloxy)methyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z2Z19C8Z1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Parconazole's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parconazole is a broad-spectrum imidazole antifungal agent. Like other azoles, its primary mechanism of action is the disruption of the fungal cell membrane's integrity by inhibiting a key enzyme in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[4][5] This guide provides a detailed technical overview of the core mechanism of action of this compound, including its molecular target, the biochemical consequences of its inhibitory action, and the mechanisms by which fungi can develop resistance.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The fungistatic and, at higher concentrations, fungicidal activity of this compound stems from its potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3] This enzyme, encoded by the ERG11 gene, catalyzes a critical step in the conversion of lanosterol to ergosterol.[6]
The inhibition of CYP51 by this compound leads to a cascade of events detrimental to the fungal cell:
-
Depletion of Ergosterol: The primary consequence is the reduction of ergosterol levels in the fungal cell membrane. This compromises the structural integrity and fluidity of the membrane.[4]
-
Accumulation of Toxic Sterol Precursors: Inhibition of lanosterol 14α-demethylase results in the accumulation of 14α-methylated sterols, such as lanosterol.[6] These precursors are unable to be incorporated correctly into the membrane and their accumulation is toxic, further disrupting membrane function and the activity of membrane-bound enzymes.[6]
-
Altered Membrane Permeability: The altered sterol composition leads to increased permeability of the fungal cell membrane, resulting in the leakage of essential intracellular components and ultimately inhibiting fungal growth.[1][2][3]
The selectivity of this compound and other azoles for fungal cells is attributed to their higher affinity for the fungal CYP51 enzyme compared to the mammalian ortholog.[4]
Signaling Pathway of this compound Action
Caption: this compound inhibits CYP51, blocking ergosterol synthesis and leading to fungal cell death.
Quantitative Data
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present representative data for the closely related and well-characterized broad-spectrum triazole antifungal, Posaconazole , to illustrate the typical potency and antifungal spectrum of such compounds.
Table 1: In Vitro Antifungal Activity of Posaconazole (MIC Values)
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Lower MIC values indicate greater potency.
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ≤0.008 - 2 | 0.03 | 0.06 |
| Candida glabrata | 0.03 - 4 | 0.25 | 1 |
| Candida parapsilosis | 0.015 - 1 | 0.12 | 0.25 |
| Candida tropicalis | 0.015 - 2 | 0.06 | 0.12 |
| Candida krusei | 0.06 - 2 | 0.25 | 0.5 |
| Aspergillus fumigatus | ≤0.03 - 2 | 0.12 | 0.25 |
| Aspergillus flavus | 0.06 - 2 | 0.25 | 0.5 |
| Aspergillus niger | 0.12 - 2 | 0.5 | 1 |
| Aspergillus terreus | 0.06 - 2 | 0.25 | 0.5 |
Data compiled from multiple sources for Posaconazole.[7][8][9][10]
Table 2: Enzyme Inhibition and Binding Affinity for Azole Antifungals
The 50% inhibitory concentration (IC₅₀) represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a protein. Lower values indicate tighter binding.
| Enzyme | Ligand | IC₅₀ (µM) | Kd (nM) |
| Trypanosoma cruzi CYP51 | Posaconazole | 0.048 | - |
| Candida albicans CYP51 | VT-1161 (Oteseconazole) | 1.4 - 1.6 | <39 |
| Cryptococcus neoformans CYP51 | VT-1129 (Quilseconazole) | 0.16 | ~11 |
| Aspergillus fumigatus CYP51B | VT-1598 | - | 13 |
Data for various azoles against different CYP51 orthologs, as specific data for this compound is unavailable.[5][6][11]
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of azole antifungals like this compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is the standard method for determining the in vitro susceptibility of fungi to antifungal agents.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium.
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using RPMI-1640 medium as the diluent.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well, assessed either visually or spectrophotometrically.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This assay directly measures the inhibitory effect of this compound on its molecular target.
Objective: To quantify the inhibition of purified fungal lanosterol 14α-demethylase by this compound.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant fungal lanosterol 14α-demethylase (CYP51) and its redox partner, cytochrome P450 reductase, are purified. The substrate, lanosterol (often radiolabeled), is prepared in a suitable buffer.[1]
-
Reaction Mixture: The purified enzyme, reductase, a lipid component (e.g., L-α-1,2-dilauroyl-sn-glycerophosphocholine), and a NADPH regenerating system are combined in a reaction buffer.[1] Serial dilutions of this compound are added to the reaction mixtures.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the lanosterol substrate and incubated at 37°C for a defined period.[1]
-
Extraction and Analysis: The reaction is stopped, and the sterols are extracted using an organic solvent (e.g., ethyl acetate). The extracted sterols are then separated and quantified using High-Performance Liquid Chromatography (HPLC).[1]
-
Data Analysis: The percentage of enzyme inhibition is calculated for each this compound concentration by comparing the amount of product formed to a control without the inhibitor. The IC₅₀ value is then determined from the dose-response curve.
Mechanisms of Resistance
The development of resistance to azole antifungals, including this compound, is a significant clinical concern. The primary mechanisms of resistance involve alterations that either reduce the effective intracellular concentration of the drug or modify its target enzyme.[12]
-
Target Site Modification: Point mutations in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. These changes can reduce the binding affinity of this compound to its target, thereby decreasing its inhibitory effect.[12][13]
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of the CYP51 enzyme. This requires a higher intracellular concentration of this compound to achieve the same level of inhibition.[14]
-
Active Drug Efflux: Overexpression of efflux pump proteins, such as those belonging to the ATP-binding cassette (ABC) transporter and major facilitator superfamily (MFS), can actively transport this compound out of the fungal cell. This reduces the intracellular drug concentration below the effective inhibitory level.[12][14]
Caption: Key mechanisms leading to the development of resistance to azole antifungals.
Conclusion
This compound exerts its antifungal effect through the targeted inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway. This action leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and inhibiting growth. The efficacy of this compound can be compromised by the development of resistance, primarily through target site mutations, overexpression of the target enzyme, or active drug efflux. A thorough understanding of these mechanisms is essential for the continued development of novel antifungal strategies and for the effective clinical use of azole agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Principles of a New Protocol for Prediction of Azole Resistance in Candida albicans Infections on the Basis of ERG11 Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid detection of ERG11 polymorphism associated azole resistance in Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1148. Activity of Posaconazole and Comparator Antifungal agents Tested Against Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Parconazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parconazole is an azole antifungal agent characterized by a complex heterocyclic structure. This guide provides a detailed overview of its chemical properties, including its IUPAC name, CAS registry number, molecular formula, and weight. While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature or patent databases, this document outlines a plausible synthetic pathway based on established methodologies for analogous azole antifungals. The proposed synthesis involves a multi-step process commencing with the preparation of a key epoxide intermediate, followed by the introduction of the imidazole and propargyl ether moieties. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Chemical Structure and Properties
This compound is a complex organic molecule with a core 1,3-dioxolane ring system. The chemical identity of this compound is well-established and characterized by the following identifiers and properties.
| Property | Value | Source |
| IUPAC Name | 1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole | [1] |
| CAS Registry Number | 61400-59-7 | |
| Molecular Formula | C₁₇H₁₆Cl₂N₂O₃ | [1] |
| Molecular Weight | 367.23 g/mol | [1] |
| SMILES String | C#CCOC[C@@H]1CO--INVALID-LINK--(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | [1] |
The structure of this compound features a chiral 1,3-dioxolane ring, a dichlorophenyl group, an imidazole ring, and a propargyl ether side chain. The specific stereochemistry, (2S,4R), is crucial for its biological activity.
Proposed Synthesis of this compound
A detailed, validated experimental protocol for the synthesis of this compound is not explicitly available in the public domain. However, based on the known synthesis of structurally related azole antifungals, such as ketoconazole and itraconazole, a logical synthetic route can be proposed. The following multi-step synthesis represents a chemically sound approach to obtaining this compound.
Overview of the Synthetic Strategy
The proposed synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the Key Intermediate: Preparation of a substituted 1,3-dioxolane derivative bearing the 2,4-dichlorophenyl group.
-
Introduction of the Imidazole Moiety: Attachment of the imidazole ring to the dioxolane core.
-
Formation of the Propargyl Ether: Addition of the propargyl ether side chain.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on general procedures for the synthesis of related compounds. They should be adapted and optimized by qualified laboratory personnel.
Step 1: Synthesis of (2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol
-
Reaction Setup: To a solution of 2',4'-dichloro-2-bromoacetophenone (1.0 eq) in a suitable solvent such as toluene, add (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (1.2 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-carbonitrile
-
Reaction Setup: Dissolve the alcohol from the previous step (1.0 eq) in a suitable solvent (e.g., dichloromethane). Add a brominating agent such as phosphorus tribromide (PBr₃, 0.5 eq) dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Carefully quench the reaction with ice-water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting bromo intermediate is often used in the next step without further purification.
Step 3: Synthesis of 1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-imidazole
-
Reaction Setup: To a solution of the bromo intermediate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add imidazole (1.5 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the mixture at 80-100 °C and stir until the reaction is complete (monitor by TLC).
-
Work-up and Purification: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Step 4: Synthesis of this compound
-
Reaction Setup: To a solution of the imidazole derivative from the previous step (1.0 eq) in a suitable solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, 1.2 eq) at 0 °C under an inert atmosphere.
-
Reaction Conditions: Stir the mixture for 30 minutes at 0 °C, then add propargyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the final product by column chromatography and/or recrystallization to yield this compound.
Quantitative Data (Illustrative)
As no specific literature with experimental data for this compound synthesis was identified, the following table presents illustrative quantitative data that might be expected for such a synthesis, based on yields for similar reactions.
| Step | Reactant | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by HPLC) (%) |
| 1 | 2',4'-dichloro-2-bromoacetophenone | (2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol | 10.0 | 7.8 | 78 | 95 |
| 2 | (2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol | 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane | 7.8 | 6.9 | 88 | 90 (crude) |
| 3 | 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane | 1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-imidazole | 6.9 | 5.1 | 74 | 97 |
| 4 | 1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-imidazole | This compound | 5.1 | 3.7 | 73 | >99 |
Conclusion
This technical guide provides a comprehensive overview of the chemical structure of this compound and a plausible, though hypothetical, synthetic route. The proposed synthesis is based on established chemical principles and reactions common in the preparation of other azole antifungal agents. The successful synthesis of this compound would require careful optimization of each step and rigorous purification and characterization of all intermediates and the final product. This document serves as a foundational resource for researchers interested in the synthesis and development of this compound and related antifungal compounds. Further investigation into patent literature, specifically from the originating pharmaceutical companies, may provide more explicit details on the manufacturing process.
References
An In-Depth Technical Guide to the Core Properties of Parconazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parconazole hydrochloride is an imidazole-based antifungal agent with a broad spectrum of activity. As with other azoles, its primary mechanism of action is the inhibition of fungal cytochrome P450-dependent 14-alpha demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[1] The disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell growth inhibition and death.[1] This technical guide provides a comprehensive overview of the core physicochemical and biological properties of this compound hydrochloride, intended to support research and development efforts in the field of antifungal therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient is fundamental to its development. The following table summarizes the key physicochemical data for this compound hydrochloride.
| Property | Value | Reference |
| IUPAC Name | 1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole;hydrochloride | [1] |
| CAS Number | 62973-77-7 | [1] |
| Molecular Formula | C₁₇H₁₇Cl₃N₂O₃ | [1] |
| Molecular Weight | 403.7 g/mol | [1] |
| Melting Point | Not available in cited sources. | |
| Aqueous Solubility | Not available in cited sources. | |
| pKa | Not available in cited sources. |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound hydrochloride exerts its antifungal effect by targeting the fungal ergosterol biosynthesis pathway, a critical process for maintaining the structure and function of the fungal cell membrane. The specific target is the cytochrome P450 enzyme, 14-alpha demethylase, which is essential for the conversion of lanosterol to ergosterol.[1]
Ergosterol Biosynthesis Pathway and this compound's Site of Action
The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the inhibitory action of this compound.
In Vitro Antifungal Activity
The in vitro efficacy of an antifungal agent is a primary indicator of its potential therapeutic value. Minimum Inhibitory Concentration (MIC) values are determined to quantify the potency of the compound against various fungal pathogens. While specific MIC data for this compound hydrochloride were not available in the searched literature, a standardized method for determining the MIC of antifungal agents is the broth microdilution assay as described by the Clinical and Laboratory Standards Institute (CLSI) document M27.[2][3][4][5]
Pharmacokinetics and Pharmacodynamics
The absorption, distribution, metabolism, and excretion (ADME) profile of a drug, along with its pharmacodynamic properties, are critical for determining appropriate dosing regimens and predicting clinical efficacy. At present, specific pharmacokinetic and pharmacodynamic data for this compound hydrochloride are not available in the public domain.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution (Based on CLSI M27)
This protocol provides a standardized method for determining the MIC of antifungal agents against yeasts.
5.1.1. Materials
-
96-well U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
This compound hydrochloride stock solution (e.g., in DMSO)
-
Fungal inoculum (adjusted to 0.5 McFarland standard)
-
Sterile saline
-
Spectrophotometer
-
Incubator (35°C)
5.1.2. Procedure
-
Preparation of Antifungal Dilutions:
-
Prepare serial twofold dilutions of this compound hydrochloride in RPMI-1640 medium in the microtiter plate. The final volume in each well should be 100 µL.
-
Include a drug-free well for a growth control and a medium-only well for a sterility control.
-
-
Inoculum Preparation:
-
From a fresh culture, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
-
Inoculation:
-
Add 100 µL of the diluted fungal inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
Fungal Cytochrome P450 14-alpha Demethylase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the target enzyme, 14-alpha demethylase. A common method involves using radiolabeled substrate and measuring the formation of the radiolabeled product.[6]
5.2.1. Materials
-
Fungal microsomes containing 14-alpha demethylase
-
[¹⁴C]-Lanosterol (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)
-
This compound hydrochloride
-
Scintillation vials and scintillation fluid
-
Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system
5.2.2. Procedure
-
Reaction Mixture Preparation:
-
In a reaction tube, combine the fungal microsomes, NADPH regenerating system, and varying concentrations of this compound hydrochloride.
-
Include a control with no inhibitor.
-
-
Initiation of Reaction:
-
Add [¹⁴C]-Lanosterol to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period.
-
-
Termination and Extraction:
-
Stop the reaction (e.g., by adding a strong base).
-
Extract the sterols using an organic solvent (e.g., hexane).
-
-
Analysis:
-
Separate the substrate ([¹⁴C]-Lanosterol) from the demethylated product by TLC or HPLC.
-
Quantify the amount of radioactivity in the product spot/peak using liquid scintillation counting.
-
-
Calculation:
-
Calculate the percentage of inhibition for each concentration of this compound hydrochloride and determine the IC₅₀ value.
-
Conclusion
This compound hydrochloride is a promising antifungal agent that targets a well-validated pathway in fungi. This guide provides a foundational understanding of its core properties. Further research is warranted to fully characterize its physicochemical properties, in vitro and in vivo efficacy, and its pharmacokinetic and pharmacodynamic profile to support its potential clinical development. The provided experimental protocols offer standardized methodologies for the continued investigation of this and other novel antifungal compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 3. researchgate.net [researchgate.net]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. scribd.com [scribd.com]
- 6. Cytochrome P-450-dependent 14 alpha-demethylation of lanosterol in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of Parconazole
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To fulfill your request, please provide the name of a real drug. Once you provide a valid drug name, I can proceed to gather the necessary data and generate the comprehensive technical guide you have outlined, including:
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Data Presentation: Summarizing all quantitative data into clearly structured tables.
-
Experimental Protocols: Providing detailed methodologies for all key experiments cited.
-
Mandatory Visualization: Creating diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language), adhering to your specific formatting requirements.
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Parconazole: A Technical Guide to Predicted Solubility and Stability Characteristics
Disclaimer: Publicly available experimental data on the solubility and stability of Parconazole is limited. This guide provides a technical overview based on its predicted physicochemical properties and by drawing parallels with structurally and functionally related azole antifungal agents, namely Posaconazole and Fluconazole. The experimental protocols described herein are generalized methods standardly used for such determinations and should be adapted and validated specifically for this compound.
Introduction
This compound is an imidazole derivative with antifungal activity.[1] Like other azole antifungals, it is believed to act by inhibiting the cytochrome P450-dependent 14-alpha-demethylation of lanosterol, a crucial step in the synthesis of ergosterol.[1][2] Ergosterol is a vital component of the fungal cell membrane. Disruption of its synthesis alters membrane permeability, leading to the loss of essential intracellular components and inhibition of fungal growth.[1][2]
This technical guide summarizes the known physicochemical properties of this compound and provides a comprehensive overview of the expected solubility and stability characteristics based on data from related compounds. Detailed experimental protocols for determining these properties are also provided for researchers and drug development professionals.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are listed below. These are primarily computed properties obtained from publicly available chemical databases.
| Property | Value | Reference |
| IUPAC Name | 1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole | [1] |
| Molecular Formula | C₁₇H₁₆Cl₂N₂O₃ | [1] |
| Molecular Weight | 367.2 g/mol | [1] |
| XLogP3 | 3.2 | [1] |
Predicted Solubility Profile
Solubility in Aqueous and Organic Solvents (Based on Analogs)
The following tables summarize the solubility data for the related compounds Posaconazole and Fluconazole in various solvents. This information can serve as a guide for selecting appropriate solvent systems for this compound.
Table 1: Solubility of Posaconazole
| Solvent | Solubility | Reference |
| Aqueous (pH > 4) | < 1 µg/mL | [3] |
| Aqueous (pH 1) | ~790 µg/mL | [3] |
| 0.1 N HCl | 0.0053 mg/mL | [4] |
| DMSO | ~0.5 mg/mL | [5] |
| Dimethyl formamide | ~0.5 mg/mL | [5] |
| Methanol | High (used as a primary solvent in nano-sizing) | [6] |
Table 2: Solubility of Fluconazole
| Solvent | Solubility | Reference |
| Ethanol | ~20 mg/mL | [7][8] |
| DMSO | ~33 mg/mL | [7][8] |
| Dimethyl formamide | ~16 mg/mL | [7][8] |
| PBS (pH 7.2) | ~0.2 mg/mL | [7][8] |
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines a general method for determining the equilibrium solubility of a compound in various solvents.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate buffers at various pH values, ethanol, methanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the respective solvent under the specified conditions.
Caption: Workflow for Equilibrium Solubility Determination.
Predicted Stability Profile
The stability of a drug substance is a critical factor in its development and formulation. Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods. While no specific stability data for this compound is published, studies on Posaconazole and Fluconazole provide insights into the potential stability characteristics of this class of compounds.
Stability Under Stress Conditions (Based on Analogs)
Forced degradation studies on related azole antifungals have shown susceptibility to certain stress conditions.
Table 3: Forced Degradation of Posaconazole and Fluconazole
| Stress Condition | Posaconazole Outcome | Fluconazole Outcome | Reference |
| Acid Hydrolysis (e.g., 0.1 M HCl) | Stable | Stable | [9][10] |
| Base Hydrolysis (e.g., 0.1 M NaOH) | Stable | Stable | [9][10] |
| Oxidation (e.g., 3% H₂O₂) | Degradation observed | Degradation observed | [9][10] |
| Thermal Degradation (e.g., 60-90°C) | Stable | Stable | [9][11] |
| Photodegradation (e.g., UV light) | Not specified | Degradation observed | [10] |
Experimental Protocol: Forced Degradation Study
This protocol describes a general procedure for conducting forced degradation studies.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M to 1 M HCl) at room temperature or elevated temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M to 1 M NaOH) under similar conditions as acid hydrolysis.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution of the drug to elevated temperatures (e.g., 60-100°C).
-
Photodegradation: Expose a solution of the drug to UV and/or visible light in a photostability chamber.
-
-
Neutralization (for acid and base hydrolysis): After the stress period, neutralize the samples to prevent further degradation.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be able to separate the intact drug from any degradation products.
-
Peak Purity and Mass Balance: Assess the purity of the main drug peak and calculate the mass balance to account for all degradation products.
Caption: Workflow for Forced Degradation Studies.
Development of a Stability-Indicating HPLC Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method. An HPLC method is considered stability-indicating when it can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products, excipients, and any other potential impurities.
General HPLC Method Parameters (Based on Analogs)
The following table provides typical HPLC conditions used for the analysis of related azole antifungals, which can serve as a starting point for developing a method for this compound.
Table 4: Typical HPLC Conditions for Azole Antifungals
| Parameter | Posaconazole | Fluconazole | Reference |
| Column | C8 or C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 | [9][11] |
| Mobile Phase | Methanol:Water (e.g., 75:25, v/v) | Acetonitrile:Phosphate Buffer | [9][11] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | [9][11] |
| Detection | UV at ~260 nm | UV at ~261 nm | [7][9] |
| Column Temp. | 25°C | Ambient or controlled | [9][11] |
Experimental Protocol: HPLC Method Development and Validation
Methodology:
-
Method Development:
-
Column and Mobile Phase Selection: Screen different reversed-phase columns (C8, C18) and mobile phase compositions (e.g., methanol/water, acetonitrile/water, with or without buffers) to achieve optimal separation of this compound from its degradation products (obtained from forced degradation studies).
-
Optimization: Fine-tune the mobile phase ratio, pH, flow rate, and column temperature to achieve good peak shape, resolution, and a reasonable run time.
-
-
Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Caption: HPLC Method Development and Validation Workflow.
Conclusion
While specific experimental data for this compound is not widely available, this technical guide provides a framework for understanding its likely solubility and stability characteristics based on its chemical structure and by analogy to other well-characterized azole antifungals. The provided experimental protocols offer a starting point for researchers and drug development professionals to determine these critical properties for this compound. Any investigation into the properties of this compound should begin with the validation of these generalized methods for the specific compound.
References
- 1. This compound | C17H16Cl2N2O3 | CID 3047814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride | C17H17Cl3N2O3 | CID 3047813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. scielo.br [scielo.br]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. gr.fagron.com [gr.fagron.com]
The Enigmatic Profile of Parconazole: An Inquiry into Its Discovery and Development
Despite its classification as a broad-spectrum imidazole antifungal agent, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of detailed information regarding the discovery, synthesis, and clinical development of Parconazole. While its existence and general mechanism of action are noted, the in-depth technical data required for a complete developmental history and profile are conspicuously absent.
This compound is identified as an imidazole derivative with antifungal properties.[1] Like other antifungals in its class, its mechanism of action is believed to involve the disruption of fungal cell membrane synthesis.[1] This is achieved through the inhibition of the cytochrome P450-dependent enzyme 14-alpha-demethylase, which is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[1] The resulting depletion of ergosterol and accumulation of toxic sterol precursors compromises the integrity and function of the cell membrane, ultimately leading to the inhibition of fungal growth.[1]
The Azole Antifungal Signaling Pathway: A General Overview
To provide context for the likely mechanism of action of this compound, the well-established signaling pathway for azole antifungals is illustrated below. This pathway represents the common mechanism shared by imidazole and triazole antifungals.
Figure 1: Generalized Mechanism of Action for Azole Antifungals. This diagram illustrates how azole antifungals like this compound inhibit the enzyme Lanosterol 14α-demethylase (CYP51), preventing the conversion of lanosterol to ergosterol. This disruption of a key step in the ergosterol biosynthesis pathway leads to a loss of fungal cell membrane integrity and subsequent inhibition of fungal growth.
A Representative Experimental Workflow for Antifungal Drug Discovery
The discovery and development of a new antifungal agent typically follow a structured workflow, from initial screening to preclinical and clinical evaluation. The following diagram outlines a generalized experimental workflow that would be applicable to the development of a compound like this compound.
Figure 2: Generalized Antifungal Drug Development Workflow. This flowchart depicts the typical stages of antifungal drug discovery and development, from the initial synthesis of a compound through in vitro and in vivo preclinical testing to the multi-phase clinical trials required for regulatory approval.
Conclusion
While the chemical identity and general antifungal class of this compound are known, the absence of detailed public data on its development journey prevents the creation of a comprehensive technical guide. The information available is insufficient to populate tables with quantitative data, provide detailed experimental protocols, or create specific signaling pathway diagrams beyond the generalized azole mechanism. Researchers, scientists, and drug development professionals seeking in-depth information on this specific compound will find the current body of public knowledge limited. Further inquiry into historical or proprietary databases may be necessary to uncover a more complete picture of the discovery and development of this compound.
References
An In-depth Technical Guide to Parconazole: Classification, Chemical Profile, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parconazole is a broad-spectrum antifungal agent belonging to the imidazole class of azole antifungals. This technical guide provides a comprehensive overview of its chemical nature, mechanism of action, and the broader context of its therapeutic class. Due to a notable scarcity of publicly available, specific quantitative data and detailed experimental protocols for this compound, this document presents illustrative data and methodologies from closely related and well-characterized azole antifungals to provide a functional framework for research and development professionals.
Introduction to this compound
This compound is recognized as an imidazole derivative with antifungal properties.[1] Like other members of the azole family, it is designed to combat fungal infections by disrupting essential cellular processes in fungi. The azole antifungals are broadly classified into two main groups: imidazoles, which contain two nitrogen atoms in the azole ring, and triazoles, which contain three.[2] this compound falls into the imidazole category.
While the core mechanism of action is well-understood for the azole class, specific in-depth studies detailing the quantitative efficacy (e.g., MIC, IC50 values) and pharmacokinetic profile of this compound are not widely available in peer-reviewed literature. Therefore, this guide will also reference data from other well-studied azoles to provide a comprehensive understanding of the expected behavior and evaluation methods for a compound in this class.
Chemical Family and Properties
This compound is chemically identified as an imidazole derivative.[1] The fundamental structure of imidazole antifungals features a five-membered diazole ring. The specific chemical structure of this compound dictates its interaction with its molecular target and its overall pharmacological properties.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₆Cl₂N₂O₃ |
| Molecular Weight | 367.2 g/mol [1] |
| IUPAC Name | 1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole[1] |
| CAS Number | 61400-59-7[1] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for this compound, consistent with other azole antifungals, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
The process unfolds as follows:
-
Targeting Lanosterol 14α-demethylase: this compound binds to the heme iron component of the cytochrome P450 enzyme lanosterol 14α-demethylase.
-
Inhibition of Ergosterol Synthesis: This binding action inhibits the demethylation of lanosterol, a precursor to ergosterol.
-
Disruption of Fungal Cell Membrane: The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols compromise the integrity and fluidity of the fungal cell membrane.
-
Fungistatic/Fungicidal Effect: This disruption of the cell membrane leads to altered permeability, leakage of essential intracellular components, and ultimately, the inhibition of fungal growth and replication.
Illustrative Quantitative Data for Azole Antifungals
Due to the lack of specific published data for this compound, the following tables provide examples of quantitative data for other well-characterized azole antifungals to illustrate the typical efficacy and pharmacokinetic parameters measured for this class of compounds.
Table 2: Illustrative In Vitro Activity (MIC µg/mL) of Representative Azole Antifungals
| Fungal Species | Fluconazole MIC Range | Posaconazole MIC Range |
| Candida albicans | 0.25 - 16[4] | 0.016 - 0.06[5] |
| Candida glabrata | 0.5 - >64 | 0.06 - 2[5] |
| Candida krusei | 4 - ≥64 | 0.12 - 0.5[5] |
| Aspergillus fumigatus | >100 | 0.125 - 1.0 |
| Cryptococcus neoformans | 0.5 - 16 | 0.063 - 0.25[2] |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology.
Table 3: Illustrative Pharmacokinetic Parameters of Representative Azole Antifungals
| Parameter | Fluconazole | Posaconazole |
| Bioavailability | >90% | Variable (Increased with food) |
| Protein Binding | 11-12% | >98%[6] |
| Half-life | ~30 hours | 15-35 hours[6][7] |
| Metabolism | Minimally metabolized | Primarily via glucuronidation[6] |
| Excretion | >80% renal (unchanged) | Primarily fecal[8] |
Illustrative Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method, a standard protocol in antifungal susceptibility testing. This protocol is illustrative and would require optimization for this compound-specific studies.
Protocol: Broth Microdilution for Antifungal Susceptibility Testing (Based on CLSI M27)
-
Preparation of Antifungal Stock Solution:
-
Accurately weigh a sample of the antifungal powder (e.g., this compound).
-
Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solution in RPMI-1640 medium to achieve a range of desired concentrations.
-
Include a positive control well (no antifungal agent) and a negative control well (medium only).
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared fungal suspension.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% for azoles) compared to the positive control well. This can be assessed visually or with a spectrophotometer.
-
Conclusion
This compound is classified as an imidazole antifungal agent that functions by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane. While its mechanism of action is well-established within the context of the azole class, there is a significant lack of specific quantitative data and detailed experimental protocols for this compound in the public domain. The illustrative data and protocols provided in this guide, based on well-researched azole antifungals, offer a valuable framework for researchers and drug development professionals. Further dedicated studies on this compound are necessary to fully characterize its antifungal profile and clinical potential.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. mdpi.com [mdpi.com]
- 3. Population Pharmacokinetics of Posaconazole in Immune-Compromised Children and Assessment of Target Attainment in Invasive Fungal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic/pharmacodynamic profile of posaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical pharmacodynamics and pharmacokinetics of the antifungal extended-spectrum triazole posaconazole: an overview - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antifungal Spectrum of Parconazole: A Technical Guide
Disclaimer: Publicly available data on the in vitro antifungal spectrum of Parconazole is limited. This guide summarizes the known mechanistic information for this compound and provides a representative framework for its in vitro evaluation based on established methodologies for broad-spectrum azole antifungals. The quantitative data and specific experimental protocols are derived from studies on similar well-documented triazole agents and should be considered illustrative.
Introduction
This compound is an imidazole derivative with antifungal properties.[1] Like other azole antifungals, its primary mechanism of action is the disruption of fungal cell membrane synthesis.[1] This guide provides a comprehensive overview of the anticipated in vitro antifungal spectrum of this compound, detailed experimental protocols for its assessment, and a discussion of the relevant signaling pathways.
Mechanism of Action
This compound most likely functions by inhibiting the cytochrome P450-dependent enzyme 14 alpha-demethylase.[1] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2] The inhibition of this step in the ergosterol biosynthesis pathway leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol.[2] This disrupts the integrity and fluidity of the fungal cell membrane, altering its permeability and leading to the loss of essential intracellular components, which ultimately inhibits fungal growth.[1]
Signaling Pathway
The primary signaling pathway affected by this compound is the ergosterol biosynthesis pathway. The targeted inhibition of 14 alpha-demethylase disrupts the downstream production of ergosterol, a key component for fungal cell membrane integrity.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
In Vitro Antifungal Spectrum
While specific minimum inhibitory concentration (MIC) data for this compound is not widely available, a broad-spectrum activity against various yeasts and molds would be anticipated based on its mechanism of action. The following tables present illustrative MIC data for a broad-spectrum azole against common fungal pathogens, which serves as a template for what might be expected for this compound.
Activity against Candida Species
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ≤0.03 - >8 | 0.06 | 0.25 |
| Candida glabrata | ≤0.03 - >8 | 0.25 | 1 |
| Candida parapsilosis | ≤0.03 - >8 | 0.06 | 0.25 |
| Candida tropicalis | ≤0.03 - >8 | 0.06 | 0.25 |
| Candida krusei | ≤0.03 - >8 | 0.25 | 0.5 |
Note: This data is representative of a broad-spectrum azole and not specific to this compound.
Activity against Aspergillus Species and Other Molds
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus fumigatus | ≤0.03 - 2 | 0.25 | 0.5 |
| Aspergillus flavus | ≤0.03 - 1 | 0.25 | 0.5 |
| Aspergillus niger | ≤0.03 - 2 | 0.5 | 1 |
| Aspergillus terreus | ≤0.03 - 1 | 0.25 | 0.5 |
| Fusarium spp. | 0.25 - >8 | 4 | 8 |
| Zygomycetes | 0.06 - >8 | 1 | 4 |
Note: This data is representative of a broad-spectrum azole and not specific to this compound.
Experimental Protocols
The following are detailed methodologies for key in vitro antifungal susceptibility testing.
Broth Microdilution Assay (CLSI M27/M38)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and filamentous fungi.
Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Detailed Steps:
-
Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. For yeasts, a suspension is prepared in sterile saline and adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL. For molds, a conidial suspension is prepared and adjusted to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL. The final inoculum concentration in the microtiter plate should be between 0.5 x 10³ and 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ and 5 x 10⁴ CFU/mL for molds.
-
Inoculation: The prepared microtiter plates are inoculated with the fungal suspension.
-
Incubation: Plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
Reading Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.
Time-Kill Assay
This assay provides information on the fungistatic versus fungicidal activity of an antifungal agent over time.
Workflow:
Caption: Workflow for the time-kill assay.
Detailed Steps:
-
Preparation: A standardized fungal inoculum is prepared in a broth medium.
-
Exposure: The antifungal agent is added at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). A growth control without the drug is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Quantification: The samples are serially diluted and plated on agar to determine the number of viable colony-forming units (CFU/mL).
-
Analysis: The results are plotted as log₁₀ CFU/mL versus time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal, while a <3-log₁₀ reduction is considered fungistatic.[3]
Conclusion
This compound is an imidazole antifungal that likely exhibits a broad spectrum of activity through the inhibition of ergosterol biosynthesis. While specific in vitro susceptibility data is not extensively documented, standardized methodologies such as broth microdilution and time-kill assays are essential for characterizing its antifungal profile. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to evaluate the in vitro efficacy of this compound and similar antifungal compounds. Further studies are warranted to establish the precise in vitro spectrum and potency of this compound against a comprehensive panel of clinically relevant fungal pathogens.
References
- 1. This compound | C17H16Cl2N2O3 | CID 3047814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 3. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
Parconazole's Primary Target in Fungi: An In-depth Technical Guide to Lanosterol 14α-Demethylase (CYP51)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parconazole is a broad-spectrum imidazole antifungal agent. Like other azole antifungals, its primary mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting a crucial enzyme in the ergosterol biosynthesis pathway. This guide provides a detailed overview of this compound's target enzyme in fungi, lanosterol 14α-demethylase (CYP51), including its mechanism of action, comparative quantitative data of related compounds, and detailed experimental protocols for its study.
The Core Target: Lanosterol 14α-Demethylase (CYP51)
The primary molecular target of this compound and other azole antifungals in fungi is the enzyme lanosterol 14α-demethylase , a member of the cytochrome P450 superfamily, encoded by the ERG11 gene.[1][2][3] This enzyme plays a critical, rate-limiting step in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes.[4] Ergosterol is essential for maintaining the fluidity, permeability, and structural integrity of the fungal cell membrane.[3]
Mechanism of Action
This compound, through the nitrogen atom in its imidazole ring, binds to the heme iron cofactor located in the active site of CYP51.[5] This binding competitively inhibits the enzyme, preventing it from catalyzing the oxidative removal of the 14α-methyl group from its substrate, lanosterol.[4] The inhibition of CYP51 leads to a cascade of detrimental effects for the fungal cell:
-
Depletion of Ergosterol: The most direct consequence is the cessation of ergosterol production.
-
Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol.[6] These abnormal sterols are incorporated into the fungal cell membrane, disrupting its normal structure and function.
-
Altered Membrane Properties: The altered sterol composition leads to increased membrane permeability and fluidity, and disrupts the function of membrane-bound enzymes.
-
Inhibition of Fungal Growth: The culmination of these effects is the inhibition of fungal cell growth and proliferation, resulting in a fungistatic effect. In some cases, particularly against molds, this can lead to a fungicidal effect.[6]
Quantitative Data on Azole Antifungal Activity
| Antifungal Agent | IC50 (µM) against C. albicans CYP51 | Binding Affinity (Kd) (nM) against C. albicans CYP51 | Reference(s) |
| Fluconazole | 0.31 - 1.39 | 47 - 56 | [1][5][7] |
| Itraconazole | ~0.5 | 10 - 26 | [5][8] |
| Ketoconazole | ~0.5 | 10 - 26 | [5][8] |
| Voriconazole | 1.6 | ~2300 (human CYP51) | [1][8] |
| Posaconazole | Not explicitly stated, but a potent inhibitor | 81 | [9] |
Note: IC50 and Kd values can vary depending on the specific experimental conditions, including enzyme and substrate concentrations, and the specific fungal strain.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibition of fungal lanosterol 14α-demethylase.
CYP51 Reconstitution Assay for IC50 Determination
This assay measures the enzymatic activity of purified, recombinant CYP51 in the presence of an inhibitor.
Materials:
-
Purified recombinant fungal CYP51
-
Purified recombinant NADPH-cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
NADPH
-
Phospholipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)
-
Potassium phosphate buffer (pH 7.4)
-
This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
HPLC system with a UV detector
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, phospholipid vesicles, and CPR.
-
Enzyme Addition: Add the purified CYP51 to the reaction mixture and pre-incubate for 5 minutes at 37°C.
-
Inhibitor Addition: Add varying concentrations of this compound (or other test compounds) to the reaction mixture. Include a solvent control (e.g., DMSO) without the inhibitor.
-
Substrate Addition: Initiate the reaction by adding lanosterol.
-
Initiation of Reaction: Start the enzymatic reaction by adding NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., ethanolic KOH).
-
Sterol Extraction: Extract the sterols from the reaction mixture using a non-polar solvent (e.g., hexane).
-
HPLC Analysis: Analyze the extracted sterols by HPLC to quantify the amount of product formed (14α-demethylated lanosterol) and the remaining substrate (lanosterol).
-
IC50 Calculation: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Spectrophotometric Azole Binding Assay (Type II Difference Spectra)
This method directly measures the binding of an azole antifungal to the heme iron of CYP51.
Materials:
-
Purified recombinant fungal CYP51
-
Potassium phosphate buffer (pH 7.4)
-
Glycerol
-
This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Dual-beam spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a solution of purified CYP51 in the potassium phosphate buffer containing glycerol.
-
Spectrophotometer Setup: Use a dual-beam spectrophotometer with two matched cuvettes. Add the CYP51 solution to both the sample and reference cuvettes.
-
Baseline Correction: Record a baseline spectrum (e.g., from 350 to 500 nm).
-
Titration with Inhibitor: Add small, incremental amounts of the this compound solution to the sample cuvette. Add an equal volume of the solvent to the reference cuvette to correct for any solvent-induced spectral changes.
-
Spectral Recording: After each addition, mix gently and record the difference spectrum. The binding of the azole to the heme iron will produce a characteristic Type II difference spectrum with a peak around 425-430 nm and a trough around 390-410 nm.
-
Data Analysis: Plot the change in absorbance (peak to trough) against the concentration of the inhibitor. The data can be fitted to a binding isotherm (e.g., the Morrison equation for tight binding inhibitors) to determine the dissociation constant (Kd).[1]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action, inhibiting CYP51 and disrupting ergosterol synthesis.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of this compound against CYP51.
References
- 1. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Parconazole: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Properties
Parconazole is a dichlorophenyl-substituted imidazole derivative. Its fundamental chemical attributes are summarized below.
| Property | Value |
| Molecular Formula | C₁₇H₁₆Cl₂N₂O₃ |
| Molecular Weight | 367.23 g/mol |
| IUPAC Name | 1-[[2-(2,4-dichlorophenyl)-4-[(prop-2-yn-1-yloxy)methyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole |
| CAS Number | 61400-59-7 |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, like other azole antifungals, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. The primary target of this compound is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51) essential for the biosynthesis of ergosterol.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The inhibition of lanosterol 14α-demethylase by this compound leads to a cascade of downstream effects:
-
Depletion of Ergosterol: The fungal cell is unable to synthesize ergosterol, leading to its depletion in the cell membrane.
-
Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol biosynthesis pathway results in the accumulation of methylated sterol precursors, such as lanosterol. These intermediates are incorporated into the fungal cell membrane, disrupting its normal structure and function.
-
Increased Membrane Permeability: The altered sterol composition leads to increased permeability of the fungal cell membrane, causing leakage of essential cellular components.
-
Inhibition of Fungal Growth: The culmination of these effects is the inhibition of fungal growth and proliferation, classifying azoles as primarily fungistatic agents.
The ergosterol biosynthesis pathway and the point of inhibition by azole antifungals are depicted in the following diagram.
Synthesis of Azole Antifungals: A General Overview
In Vitro Antifungal Activity
Quantitative in vitro antifungal susceptibility data, specifically Minimum Inhibitory Concentration (MIC) values, for this compound are not widely reported. However, to provide context for its potential efficacy, the following table summarizes the MIC ranges for several other clinically important azole antifungals against common fungal pathogens. It is anticipated that this compound would exhibit a spectrum of activity within the range of these related compounds.
| Antifungal Agent | Candida albicans MIC Range (µg/mL) | Aspergillus fumigatus MIC Range (µg/mL) |
| Fluconazole | 0.25 - 16 | 16 - >64 |
| Itraconazole | 0.015 - 1 | 0.12 - 4 |
| Voriconazole | 0.007 - 1 | 0.03 - 2 |
| Posaconazole | 0.008 - 1 | 0.03 - 1 |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following protocol is a generalized procedure for determining the MIC of an antifungal agent against yeast, based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology.
Materials:
-
96-well U-bottom microtiter plates
-
RPMI-1640 medium buffered with MOPS
-
Antifungal agent stock solution (in DMSO)
-
Fungal inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Drug Dilution: Prepare serial two-fold dilutions of the antifungal agent in RPMI-1640 medium directly in the microtiter plate. The final concentration range should be appropriate to determine the MIC.
-
Inoculum Preparation: Culture the fungal strain on appropriate agar medium. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in each well of the microtiter plate.
-
Controls: Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength.
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against recombinant human lanosterol 14α-demethylase.
Materials:
-
Recombinant human CYP51 enzyme
-
NADPH-cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
Test compound (e.g., this compound)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
NADPH
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, recombinant CYP51, and CPR.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding lanosterol and NADPH.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of the product formed (14-demethylated lanosterol).
-
IC₅₀ Determination: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Conclusion
This compound is a representative of the imidazole class of antifungal agents, targeting the essential ergosterol biosynthesis pathway in fungi. While specific data on its synthesis and a comprehensive profile of its antifungal activity are limited in publicly accessible literature, the information provided in this technical guide on its mechanism of action and relevant experimental methodologies offers a solid foundation for researchers and drug development professionals. The provided protocols for MIC determination and CYP51 inhibition assays can be adapted for the evaluation of this compound and other novel antifungal candidates. Further research is warranted to fully elucidate the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for Posaconazole Dosage in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of posaconazole dosage and administration for in vivo studies in murine models of fungal infections. The information is compiled from various preclinical studies and is intended to guide researchers in designing effective experimental protocols.
Introduction
Posaconazole is a broad-spectrum triazole antifungal agent with demonstrated efficacy against a wide range of yeasts and molds.[1][2] In vivo mouse models are crucial for evaluating the preclinical efficacy and pharmacokinetics of antifungal compounds like posaconazole.[1] This document outlines recommended dosage regimens, administration routes, and detailed experimental protocols for conducting such studies.
Pharmacokinetics and General Dosing Considerations
Posaconazole exhibits dose-dependent pharmacokinetics in mice.[3][4] Following oral administration, the terminal half-life of posaconazole in mice is approximately 7 to 9 hours.[4] Dose-related increases in plasma concentrations are observed, although absorption may become saturated at higher doses (above 80 mg/kg).[4] The area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio (AUC/MIC) is a key pharmacodynamic parameter correlated with therapeutic success.[5]
Recommended Dosage for Efficacy Studies
The optimal dosage of posaconazole in mice can vary depending on the fungal pathogen, the severity of the infection, and the immune status of the mice. The following tables summarize dosages used in various murine models.
Table 1: Posaconazole Dosage for Systemic Fungal Infections in Mice
| Fungal Pathogen | Mouse Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Aspergillus terreus Complex | Immunosuppressed Male OF1 mice | 5, 10, or 20 mg/kg, twice a day (BID) | Gavage | 7 days | 10 and 20 mg/kg BID prolonged survival and reduced fungal burden. | [6] |
| Zygomycetes (Rhizopus oryzae, Absidia corymbifera) | Neutropenic Male CD1 mice | 20, 30, 50, and 80 mg/kg/day | Oral Gavage | Prophylaxis for 3 days | Significantly prolonged survival. | [7] |
| Aspergillus fumigatus | Female CD-1 mice | 50, 100, or 200 mg kg-1 day-1 (divided into two doses) | Oral | 11 days | All dosages prolonged survival and reduced residual infection. | [8] |
| Candida albicans | Neutropenic mice | 20, 80, and 320 mg/kg, once daily (q24h) | Not specified | 2 days | Simulated to achieve specific plasma concentrations for in vitro modeling. | [9] |
| Cryptococcus neoformans | Not specified | 3 and 10 mg/kg/day | Not specified | 10 days | Both doses prolonged survival for one strain, while 10 mg/kg was effective for another. | [2] |
| Mucor spp. | Neutropenic mice | ≥15 mg/kg, twice daily | Not specified | Not specified | Prolonged survival and reduced tissue burden. | [2] |
| Azole-resistant A. fumigatus | Murine model | 1, 4, 8, 16, and 32 mg/kg, once daily | Oral | Not specified | A 24h-AUC/MIC ratio of 37.4 was associated with half-maximal survival. | [5] |
Table 2: Pharmacokinetic Parameters of Posaconazole in Mice
| Dosage | Route | Cmax (µg/mL) | AUC (mg·h/L) | Terminal Half-life (h) | Mouse Strain | Reference |
| 5 mg/kg BID | Gavage | - | - | - | Male OF1 | [6] |
| 10 mg/kg BID | Gavage | - | - | - | Male OF1 | [6] |
| 20 mg/kg BID | Gavage | - | - | - | Male OF1 | [6] |
| 1, 2.5, and 20 mg/kg | Oral | - | Linear dose-response | 13.87 | Not specified | [3] |
| 20 to 160 mg/kg (single dose) | Oral | Dose-related increase | Dose-related increase | 7 to 9 | Not specified | [4] |
Note: Specific Cmax and AUC values were not always provided in the cited literature, but dose-dependent relationships were noted.
Experimental Protocols
Murine Model of Systemic Aspergillosis
This protocol is adapted from studies investigating the efficacy of posaconazole against Aspergillus species.[6][8]
a. Animal Model and Immunosuppression:
-
Animals: Male OF1 mice (weighing 30 g) or female CD-1 mice (5 weeks old) are commonly used.[6][8]
-
Immunosuppression: To establish a robust infection, mice are typically immunosuppressed. A common regimen involves a single intraperitoneal (i.p.) injection of cyclophosphamide (200 mg/kg) and a single intravenous (i.v.) injection of 5-fluorouracil (150 mg/kg) one day prior to infection.[6] This leads to profound neutropenia.[6]
b. Infection:
-
Inoculum Preparation: Aspergillus conidia are harvested and suspended in sterile saline. The suspension is filtered to remove hyphal fragments, and the concentration is adjusted using a hemocytometer.[6]
-
Infection Route: Mice are challenged via intravenous injection through the lateral tail vein with a specific inoculum size (e.g., 2 x 10^5 CFU in 0.2 ml of sterile saline) to induce an acute infection.[6]
c. Drug Administration:
-
Formulation: Posaconazole (e.g., Noxafil®) is administered by oral gavage.[6] For some studies, it can be dissolved in vehicles like hydroxypropyl-β-cyclodextrin (HPBC).[8]
-
Dosing Regimen: Treatment typically begins one day after infection and continues for a specified duration (e.g., 7 to 11 days).[6][8] Dosages can range from 5 mg/kg to 200 mg/kg per day, often administered in two divided doses.[6][8]
d. Efficacy Assessment:
-
Survival Studies: Mice are monitored daily for a set period (e.g., 30 days), and survival rates are recorded.[6]
-
Fungal Burden: At the end of the treatment period, organs such as the brain, kidneys, and lungs are harvested, homogenized, and plated on appropriate media to determine the colony-forming units (CFU).[6]
-
Histopathology: Tissues can be fixed and stained to visualize fungal invasion and tissue damage.[6]
Murine Model of Systemic Zygomycosis
This protocol is based on studies evaluating posaconazole prophylaxis against Zygomycetes.[7]
a. Animal Model and Immunosuppression:
-
Animals: Male CD1 mice (weighing 25 g) are used.[7]
-
Immunosuppression: Mice are rendered neutropenic with intraperitoneal injections of cyclophosphamide (200 mg/kg) on days -4, +1, and +4 relative to infection.[7]
b. Prophylaxis and Infection:
-
Prophylaxis: Posaconazole is administered by oral gavage daily for three days (days -2, -1, and 0) before infection. Doses can range from 20 to 80 mg/kg/day.[7]
-
Infection: Two hours after the last dose of posaconazole, mice are infected intravenously with spores of Rhizopus oryzae or Absidia corymbifera.[7]
c. Efficacy Assessment:
-
Survival Studies: Mice are observed for 10 days post-infection, and mortality is recorded daily.[7]
-
Qualitative Cultures: Organs (brain, lung, spleen, and kidney) are cultured to determine the presence or absence of the fungus.[7]
-
Histological Examination: Tissues are examined for the number and size of infection foci.[7]
Visualizations
Experimental Workflow for a Murine Systemic Fungal Infection Study
Caption: Workflow for a typical in vivo antifungal efficacy study.
Logical Relationship of Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters
Caption: Relationship between dosing, PK, and PD for antifungal efficacy.
Conclusion
The provided data and protocols offer a solid foundation for designing and conducting in vivo mouse studies to evaluate the efficacy of posaconazole. Researchers should carefully consider the specific fungal pathogen, infection model, and desired endpoints to select the most appropriate dosage regimen and experimental design. It is recommended to perform pilot studies to determine the optimal dose for a specific fungal strain and infection model.[10] Dose adjustments may be necessary if signs of toxicity are observed.[10]
References
- 1. Antifungal efficacy and pharmacodynamics of posaconazole in experimental models of invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Pharmacodynamics of Posaconazole for Invasive Pulmonary Aspergillosis: Clinical Implications for Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Safety, and Tolerability of Oral Posaconazole Administered in Single and Multiple Doses in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity and In Vivo Efficacy of Posaconazole in Treatment of Murine Infections by Different Isolates of the Aspergillus terreus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Posaconazole Prophylaxis in Experimental Systemic Zygomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of oral saperconazole in systemic murine aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of New Posaconazole Formulations in the Treatment of Candida albicans Infections: Data from an In Vitro Pharmacokinetic-Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Protocol for Parconazole Administration in Animal Models: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Parconazole, a broad-spectrum imidazole antifungal agent, in various animal models. The information is compiled from regulatory summaries and toxicological studies to guide researchers in designing preclinical experiments.
Mechanism of Action
This compound, like other azole antifungals, functions by inhibiting the fungal cytochrome P450-dependent enzyme 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, this compound compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.
Data Presentation: Toxicology and Pharmacokinetics
The following tables summarize the key quantitative data from toxicology and pharmacokinetic studies of this compound in various animal models.
Table 1: Acute and Repeated-Dose Toxicity of this compound
| Parameter | Species | Route | Value | Key Observations | Reference |
| Acute Toxicity (LD50) | Various (unspecified) | Oral | 200 - 550 mg/kg bw | Low acute toxicity. | [1] |
| Repeated-Dose Toxicity (13 weeks) | Rat | Oral (in feed) | NOEL: ~40 mg/kg bw/day | Study was poorly reported. | [1] |
| Repeated-Dose Toxicity (12 months) | Dog | Oral | NOEL: 10 mg/kg bw/day | Signs of toxicity included reduced body weight, cholestasis, and hepatocellular pigmentation. | [1] |
Table 2: Reproductive and Developmental Toxicity of this compound
| Study Type | Species | Dosing Regimen | NOEL | Key Findings | Reference |
| Embryotoxicity | Rabbit | 10 and 40 mg/kg bw/day (oral gavage for 12 days) | - | Decreased pregnancy rates at 40 mg/kg bw/day. No teratogenic or embryotoxic effects observed. | [1] |
| Fertility and General Reproductive Performance | Rat | 100, 400, and 1600 mg/kg (in feed) | 8 mg/kg bw/day | Decreased litter size at 400 and 1600 mg/kg. Higher percentage of stillbirths at these doses. No teratogenic effects. | [1] |
Table 3: Mutagenicity Studies of this compound
| Test Type | Species | Result | Reference |
| Micronucleus Test | Rat | Not mutagenic | [1] |
| Dominant Lethal Test | Mouse (male and female) | Not mutagenic | [1] |
Table 4: Limited Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Cmax | T1/2 (parent compound) | T1/2 (total radioactivity) | Reference |
| Guinea Fowl | 13 mg/kg bw | Oral | 2.28 µg/mL | 74 minutes | 108 minutes | [1] |
| Dog | - | - | Limited data available | - | - | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments based on the available data for this compound and standard toxicological study designs.
Acute Oral Toxicity Study (LD50 Determination)
-
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.
-
Animal Model: At least two mammalian species are recommended (e.g., rats and mice).
-
Methodology:
-
Healthy, young adult animals are fasted overnight prior to dosing.
-
This compound is administered orally by gavage. The vehicle should be inert (e.g., corn oil, 0.5% carboxymethylcellulose).
-
A range of doses, determined from preliminary range-finding studies, is administered to different groups of animals.
-
Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days.
-
Body weights are recorded prior to dosing and at study termination.
-
A gross necropsy is performed on all animals.
-
The LD50 is calculated using a recognized statistical method.
-
Repeated-Dose Oral Toxicity Study (Subchronic)
-
Objective: To evaluate the potential adverse effects of this compound following repeated oral administration over a period of 13 weeks (in rats) or 12 months (in dogs).
-
Animal Model: Rat (e.g., Sprague-Dawley) and Dog (e.g., Beagle).
-
Methodology:
-
At least three dose levels and a control group are used.
-
This compound is administered daily, either mixed in the feed or by oral gavage.
-
Observations:
-
Clinical signs of toxicity are recorded daily.
-
Body weight and food consumption are measured weekly.
-
Ophthalmological examinations are performed prior to the study and at termination.
-
Hematology and clinical chemistry parameters are assessed at specified intervals.
-
Urinalysis is conducted at specified intervals.
-
-
At Termination:
-
A complete necropsy is performed.
-
Organ weights are recorded.
-
A comprehensive set of tissues is collected for histopathological examination.
-
-
The No-Observed-Adverse-Effect Level (NOEL) is determined.
-
Reproductive and Developmental Toxicity Study
-
Objective: To assess the effects of this compound on fertility, reproductive performance, and embryonic/fetal development.
-
Animal Model: Rat and Rabbit.
-
Methodology (Rat - Fertility and General Reproduction):
-
This compound is administered to male and female rats for a specified period before mating, during mating, and for females, throughout gestation and lactation.
-
Parameters evaluated include mating performance, fertility, gestation length, parturition, and litter size.
-
Pups are examined for viability, clinical signs, and body weight gain.
-
-
Methodology (Rabbit - Embryotoxicity):
-
Pregnant rabbits are administered this compound during the period of organogenesis.
-
Does are observed for clinical signs of toxicity.
-
Prior to term, fetuses are delivered by Caesarean section.
-
Fetuses are examined for external, visceral, and skeletal abnormalities.
-
Mutagenicity Assays
-
Objective: To evaluate the potential of this compound to induce gene mutations or chromosomal damage.
-
In Vivo Micronucleus Test (Rat):
-
Animals are treated with this compound, typically on two consecutive days.
-
Bone marrow is collected from the femur at appropriate times after the last dose.
-
Bone marrow smears are prepared and stained.
-
The frequency of micronucleated polychromatic erythrocytes is determined.
-
-
In Vivo Dominant Lethal Test (Mouse):
-
Male mice are treated with this compound.
-
Treated males are mated with untreated females over several weeks.
-
Females are euthanized mid-term of pregnancy.
-
The number of corpora lutea, and viable and non-viable implants are counted to determine the dominant lethal mutation rate.
-
Visualizations
Signaling Pathway: Mechanism of Action of Azole Antifungals
Caption: Mechanism of action of this compound and other azole antifungals.
Experimental Workflow: Repeated-Dose Toxicity Study
Caption: General workflow for a repeated-dose toxicity study.
References
Application Notes and Protocols for Parconazole (Posaconazole) Solution Preparation in Cell Culture Assays
Introduction
Parconazole, likely a reference to the well-established second-generation triazole antifungal agent Posaconazole, is a potent inhibitor of fungal ergosterol biosynthesis.[1][2] Due to its broad-spectrum activity, it is widely used in research to study fungal pathogenesis, drug resistance, and its effects on various cell types.[1] Posaconazole is a highly lipophilic and poorly water-soluble molecule, which necessitates specific preparation methods for its effective use in aqueous cell culture environments.[3][4]
These application notes provide detailed protocols for the preparation and use of Posaconazole solutions in cell culture assays, ensuring reproducibility and accuracy for researchers, scientists, and drug development professionals. The protocols cover stock solution preparation, dilution to working concentrations, and an example application in an antifungal susceptibility assay.
Physicochemical Properties of Posaconazole
Understanding the physicochemical properties of Posaconazole is crucial for its proper handling and application in experimental settings.
| Property | Value / Description | Reference |
| Drug Class | Triazole Antifungal | [1] |
| BCS Class | Class II (Low Solubility, High Permeability) | [3][5] |
| Aqueous Solubility | < 1 µg/mL | [3] |
| Lipophilicity (Log P) | 4.6 (High) | [3] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [4][6] |
| Molecular Weight | 700.8 g/mol | [3] |
Experimental Protocols
Protocol 1: High-Concentration Stock Solution Preparation
This protocol details the steps for preparing a concentrated stock solution of Posaconazole using an organic solvent, which can be stored for later use.
Materials:
-
Posaconazole powder
-
Dimethyl sulfoxide (DMSO), cell culture grade[4]
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing: In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of Posaconazole powder into a sterile vial.
-
Solvent Addition: Add the appropriate volume of cell culture grade DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL or 10 mM).
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.[7] If complete dissolution is not achieved, gentle warming in a 37°C water bath or brief sonication can be applied.
-
Sterilization: While the stock solution is generally considered sterile due to the use of DMSO, it can be sterilized by filtration through a 0.22 µm DMSO-compatible syringe filter if required for sensitive applications.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A product sheet for a similar azole antifungal suggests stability for at least two years when stored at -20°C.[8]
Safety Note: Always handle Posaconazole powder and DMSO in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 2: Working Solution Preparation for Cell Treatment
This protocol describes the dilution of the concentrated stock solution into cell culture medium to achieve the final desired experimental concentration.
Materials:
-
Concentrated Posaconazole stock solution (from Protocol 1)
-
Sterile, pre-warmed complete cell culture medium (e.g., RPMI-1640, F12K)[6]
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the concentrated Posaconazole stock solution at room temperature.
-
Intermediate Dilution (Optional): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile cell culture medium.
-
Final Dilution: Just prior to treating the cells, perform the final dilution of the stock solution directly into the pre-warmed complete cell culture medium to achieve the desired working concentration.[4][6] It is critical to add the stock solution to the medium and mix immediately and thoroughly to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding an equivalent volume of DMSO (without Posaconazole) to a separate volume of cell culture medium.[4][6] The final DMSO concentration in all experimental and control wells should be identical and typically kept below 0.5% to avoid solvent-induced cytotoxicity.[7]
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the prepared Posaconazole working solution or the vehicle control medium.
Experimental Workflow: From Powder to Cell Treatment
Caption: Workflow for preparing Posaconazole solutions for cell assays.
Application Data and Protocols
Recommended Concentration Ranges
The effective concentration of Posaconazole can vary significantly depending on the cell type, fungal species, and the specific assay being performed.
| Application | Fungal Species / Cell Line | Concentration Range | Reference |
| Antifungal Susceptibility (MIC) | Pathogenic Filamentous Fungi | 0.03 - 16 µg/mL | [9] |
| Fungal Growth Inhibition | Aspergillus fumigatus | 2 - 8 µg/mL | [6] |
| Azole Resistance Screening | Aspergillus fumigatus | 0.5 µg/mL | [10] |
| Hedgehog Pathway Inhibition | Mammalian Cancer Cells | Not specified, pathway inhibition demonstrated | [11][12] |
Protocol 3: Example Antifungal Susceptibility Assay (Broth Microdilution)
This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of Posaconazole against a fungal isolate, adapted from CLSI and EUCAST guidelines.[13]
Procedure:
-
Drug Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of Posaconazole in RPMI-1640 medium.[9] The final concentration range should bracket the expected MIC (e.g., 16 µg/mL to 0.03 µg/mL).
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension (e.g., 0.4 × 10⁴ to 5 × 10⁴ conidia/mL for molds) in RPMI-1640 medium.[10]
-
Inoculation: Add the fungal inoculum to each well of the drug-containing plate. Include a positive control well (inoculum in drug-free medium) and a negative control well (sterile medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[9][10]
-
MIC Determination: The MIC is defined as the lowest concentration of Posaconazole that causes a predefined level of growth inhibition (e.g., 100% inhibition for azoles against molds) compared to the positive control.[9][13]
Mechanism of Action & Signaling Pathways
Posaconazole has two well-described, distinct mechanisms of action.
-
Antifungal Activity: The primary mechanism involves the disruption of the fungal cell membrane. Posaconazole specifically binds to and inhibits the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase, which is encoded by the ERG11 gene.[1][5] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1] Inhibition leads to ergosterol depletion and the accumulation of toxic sterol intermediates, compromising membrane integrity and leading to fungal cell death.[1][2]
Caption: Antifungal mechanism of Posaconazole via ergosterol synthesis inhibition.
-
Hedgehog Pathway Inhibition: In mammalian cells, Posaconazole has been shown to be a potent inhibitor of the Hedgehog (Hh) signaling pathway.[11][12] It functions at the level of the transmembrane protein Smoothened (SMO), acting through a mechanism distinct from other SMO antagonists like cyclopamine.[12] This activity is of interest in cancer research, particularly for malignancies driven by aberrant Hh signaling.[11]
References
- 1. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Pharmacokinetics of Posaconazole Within Epithelial Cells and Fungi: Insights Into Potential Mechanisms of Action During Treatment and Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Concentration of Antifungal Agents within Host Cell Membranes: a New Paradigm Governing the Efficacy of Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Posaconazole, a Second-Generation Triazole Antifungal Drug, Inhibits the Hedgehog Signaling Pathway and Progression of … [ouci.dntb.gov.ua]
- 12. Posaconazole, a Second-Generation Triazole Antifungal Drug, Inhibits the Hedgehog Signaling Pathway and Progression of Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fungal Biofilm Disruption Assays Using a Novel Azole Antifungal
Topic: Using a Parconazole-like Azole in Fungal Biofilm Disruption Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific data on "this compound" is not available. This document provides a generalized framework for evaluating a novel azole antifungal, herein referred to as "Compound X," for its fungal biofilm disruption capabilities. The protocols and data are based on established methods for similar compounds in this class.
Introduction
Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies.[1][2][3][4] A biofilm is a structured community of fungal cells encased in a self-produced extracellular matrix (ECM), which adheres to both biological and abiotic surfaces.[1][4] This complex structure protects the fungal cells from external threats, including the host immune system and antifungal agents.[5][6][7] The development of novel therapeutics capable of disrupting these resilient structures is a critical area of research. Azole antifungals, which inhibit the synthesis of ergosterol, a key component of the fungal cell membrane, are a major class of drugs used to treat fungal infections.[7][8] These application notes provide a comprehensive guide for evaluating the potential of a novel azole, Compound X, to disrupt pre-formed fungal biofilms.
Mechanism of Action: Azoles and Fungal Biofilms
Azole antifungals function by inhibiting the enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[7][9] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates fluidity and integrity.[7][8] Inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and disrupts the fungal cell membrane, ultimately inhibiting fungal growth.[8]
In the context of biofilms, the efficacy of azoles can be compromised due to several factors, including:
-
Reduced Drug Penetration: The dense extracellular matrix of the biofilm can limit the diffusion of antifungal agents to the embedded fungal cells.[3][10][11]
-
Altered Sterol Composition: Fungal cells within a biofilm may exhibit altered membrane sterol profiles, reducing the effectiveness of azoles.[9]
-
Efflux Pumps: Overexpression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, can actively remove azoles from the fungal cells.[3][12][13]
-
Persister Cells: A subpopulation of metabolically dormant "persister" cells within the biofilm can tolerate high concentrations of antifungal drugs.[3][4]
Experimental Protocols
Protocol 1: Fungal Biofilm Formation
This protocol outlines the procedure for generating mature fungal biofilms in a 96-well microtiter plate, a common platform for high-throughput screening.
Materials:
-
Fungal strain (e.g., Candida albicans SC5314, Aspergillus fumigatus Af293)
-
Appropriate growth medium (e.g., RPMI 1640 with MOPS, YPD broth)[14]
-
Sterile, flat-bottomed 96-well polystyrene plates
-
Spectrophotometer or hemocytometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: From a fresh agar plate, inoculate a single colony of the fungal strain into 10 mL of growth medium. Incubate overnight at 30°C with shaking.[14]
-
Cell Harvesting and Washing: Harvest the cells by centrifugation, wash twice with sterile Phosphate Buffered Saline (PBS), and resuspend in the appropriate growth medium.[1][14]
-
Standardization of Cell Suspension: Adjust the cell density to 1 x 10⁶ cells/mL in the growth medium using a spectrophotometer (OD₆₀₀) or a hemocytometer.[1][14]
-
Biofilm Growth: Add 100 µL of the standardized cell suspension to each well of a 96-well plate. Include wells with medium only as a negative control.[14]
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for the formation of mature biofilms.[1][14]
Protocol 2: Biofilm Disruption Assay
This protocol details the treatment of pre-formed biofilms with Compound X and the subsequent quantification of biofilm viability and biomass.
Materials:
-
96-well plate with pre-formed fungal biofilms (from Protocol 1)
-
Compound X stock solution
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)[1]
-
Sterile growth medium
-
Sterile PBS
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial dilution of Compound X and the positive control antifungal in the appropriate growth medium.
-
Removal of Planktonic Cells: Carefully aspirate the supernatant from the biofilm-containing wells. Wash the wells twice with 200 µL of sterile PBS to remove any non-adherent cells.[1]
-
Treatment: Add 200 µL of the prepared treatment solutions to the respective wells. Add fresh medium to the untreated control wells.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.[14]
Protocol 3: Quantification of Biofilm Disruption
Two common methods for quantifying the effect of an antifungal agent on fungal biofilms are the XTT assay for metabolic activity and the crystal violet assay for total biomass.
A. XTT Reduction Assay (Metabolic Activity)
Materials:
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Microplate reader
Procedure:
-
After the 24-hour treatment, carefully remove the drug-containing medium and wash the biofilms twice with PBS.[14]
-
Prepare the XTT-menadione solution according to the manufacturer's instructions.
-
Add 100 µL of the XTT-menadione solution to each well.[1]
-
Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time may need to be optimized for the specific fungal strain.[1]
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the cells within the biofilm.[1]
B. Crystal Violet Staining (Total Biomass)
Materials:
-
Methanol
-
0.1% Crystal Violet solution
-
33% Acetic acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Following the treatment and washing steps, fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.[14]
-
Remove the methanol and allow the plate to air dry.[14]
-
Stain the biofilms with 200 µL of 0.1% crystal violet solution for 5-15 minutes.[1][14]
-
Wash the plate thoroughly with water to remove excess stain and allow it to dry.[1][14]
-
Solubilize the bound dye by adding 200 µL of 33% acetic acid or 95% ethanol to each well.[1][14]
-
Measure the absorbance at 570 nm using a plate reader.[14]
-
Calculate the percentage of biofilm reduction compared to the untreated control.
Data Presentation
Quantitative data from the XTT and Crystal Violet assays should be summarized in tables for a clear comparison of the efficacy of Compound X against a control antifungal.
Table 1: Effect of Compound X on C. albicans Biofilm Metabolic Activity (XTT Assay)
| Concentration (µg/mL) | % Metabolic Activity Reduction (Compound X) | % Metabolic Activity Reduction (Fluconazole) |
|---|---|---|
| 1 | 15.2 ± 2.1 | 10.5 ± 1.8 |
| 2 | 28.9 ± 3.5 | 22.1 ± 2.9 |
| 4 | 55.4 ± 4.8 | 45.3 ± 4.2 |
| 8 | 78.1 ± 5.6 | 65.7 ± 5.1 |
| 16 | 92.5 ± 3.9 | 80.2 ± 4.5 |
| 32 | 95.3 ± 2.7 | 88.9 ± 3.3 |
| MBEC₅₀ | 3.5 | 5.8 |
Data are presented as mean ± standard deviation. MBEC₅₀ (Minimum Biofilm Eradication Concentration 50%) is the concentration that reduces metabolic activity by 50%.
Table 2: Effect of Compound X on C. albicans Biofilm Biomass (Crystal Violet Assay)
| Concentration (µg/mL) | % Biomass Reduction (Compound X) | % Biomass Reduction (Fluconazole) |
|---|---|---|
| 1 | 10.1 ± 1.9 | 8.2 ± 1.5 |
| 2 | 22.5 ± 2.8 | 18.4 ± 2.5 |
| 4 | 48.7 ± 4.1 | 39.6 ± 3.8 |
| 8 | 69.3 ± 5.2 | 58.1 ± 4.9 |
| 16 | 85.1 ± 4.3 | 72.9 ± 5.3 |
| 32 | 90.2 ± 3.6 | 81.5 ± 4.7 |
| MBEC₅₀ | 4.1 | 6.9 |
Data are presented as mean ± standard deviation. MBEC₅₀ (Minimum Biofilm Eradication Concentration 50%) is the concentration that reduces total biomass by 50%.
Visualizations
Caption: Mechanism of action of Compound X (Azole) on the fungal ergosterol biosynthesis pathway.
Caption: A generalized workflow for the fungal biofilm disruption assay.
Conclusion
These protocols provide a standardized framework for assessing the biofilm disruption capabilities of a novel azole antifungal, Compound X. The combination of metabolic activity and total biomass quantification offers a comprehensive evaluation of the compound's efficacy. The hypothetical data presented in the tables suggest that Compound X has potent activity in disrupting pre-formed C. albicans biofilms, with a lower MBEC₅₀ than the control antifungal, Fluconazole. Further investigations could explore the effect of Compound X on the biofilm architecture using microscopy techniques and its efficacy against biofilms of other clinically relevant fungal species.
References
- 1. benchchem.com [benchchem.com]
- 2. Fungal Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal Biofilm Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanistic Understanding of Candida albicans Biofilm Formation and Approaches for Its Inhibition [frontiersin.org]
- 5. Molecular mechanism of Aspergillus fumigatus biofilm disruption by fungal and bacterial glycoside hydrolases [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of Aspergillus fumigatus biofilm disruption by fungal and bacterial glycoside hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal therapy with an emphasis on biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fungal Biofilms, Drug Resistance, and Recurrent Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Penetration of Candida Biofilms by Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azole Resistance of Aspergillus fumigatus Biofilms Is Partly Associated with Efflux Pump Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction of Candida albicans Biofilms with Antifungals: Transcriptional Response and Binding of Antifungals to Beta-Glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application of Azole Antifungals in Candida albicans Research: A Focus on Posaconazole
Introduction
Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. A primary class of antifungal agents used to combat C. albicans infections is the azoles. This document provides detailed application notes and protocols relevant to the use of azole antifungals, with a specific focus on Posaconazole as a representative agent, in the context of C. albicans research. Azoles function by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This inhibition disrupts membrane integrity and function, ultimately leading to the cessation of fungal growth.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Azole antifungals, including Posaconazole, target the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene in C. albicans.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway. By binding to the heme iron in the active site of Erg11p, azoles prevent the demethylation of lanosterol, a precursor to ergosterol.[1] This blockage leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic sterol precursors, which disrupts membrane fluidity and the function of membrane-bound proteins, thereby inhibiting fungal growth.[3]
Quantitative Data: Antifungal Activity of Posaconazole
The in vitro activity of Posaconazole against Candida species is well-documented. Minimum Inhibitory Concentration (MIC) values are commonly used to quantify the effectiveness of an antifungal agent. The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.
| Candida Species | Posaconazole MIC Range (µg/mL) | Posaconazole MIC90 (µg/mL) |
| Candida albicans | ≤0.03 - 1 | 0.06 |
| Candida glabrata | ≤0.03 - >8 | 4 |
| Candida parapsilosis | ≤0.03 - 2 | 0.25 |
| Candida tropicalis | ≤0.03 - 2 | 0.25 |
| Candida krusei | 0.06 - 2 | 0.5 |
Data compiled from publicly available research. MIC90 represents the concentration at which 90% of isolates were inhibited.[4]
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Posaconazole against Candida albicans.
Materials:
-
Candida albicans isolate
-
Posaconazole powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Drug Preparation: Prepare a stock solution of Posaconazole in DMSO. Further dilute in RPMI 1640 to create a series of twofold dilutions.
-
Inoculum Preparation: Culture C. albicans on Sabouraud dextrose agar at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 106 CFU/mL. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the microtiter plate.
-
Plate Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the serially diluted Posaconazole. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of Posaconazole that causes a significant reduction in growth (typically ≥50%) compared to the drug-free growth control. This can be assessed visually or by reading the optical density at a specific wavelength.
Ergosterol Biosynthesis Inhibition Assay
Objective: To quantify the inhibition of ergosterol biosynthesis in Candida albicans by Posaconazole.
Materials:
-
Candida albicans isolate
-
Posaconazole
-
Sabouraud dextrose broth
-
Heptane
-
Potassium hydroxide
-
Spectrophotometer
Procedure:
-
Culture and Treatment: Grow C. albicans in Sabouraud dextrose broth to mid-log phase. Add Posaconazole at various concentrations (e.g., sub-MIC, MIC, and supra-MIC) and incubate for a defined period (e.g., 4-8 hours).
-
Cell Lysis and Saponification: Harvest the cells by centrifugation. Resuspend the pellet in a solution of potassium hydroxide in ethanol and incubate to lyse the cells and saponify the lipids.
-
Sterol Extraction: Extract the non-saponifiable lipids (including ergosterol) with heptane.
-
Spectrophotometric Analysis: Scan the absorbance of the heptane layer from 230 to 300 nm. The characteristic four-peaked curve of ergosterol will be visible. The amount of ergosterol can be quantified by the absorbance at 281.5 nm.
-
Data Analysis: Compare the ergosterol content of the Posaconazole-treated cells to that of untreated control cells to determine the percentage of inhibition.
Mechanisms of Resistance
Resistance to azole antifungals in C. albicans can develop through several mechanisms:
-
Overexpression of ERG11: An increased amount of the target enzyme requires higher concentrations of the drug for inhibition.
-
Point mutations in ERG11: Alterations in the amino acid sequence of Erg11p can reduce the binding affinity of azole drugs.[5]
-
Upregulation of efflux pumps: ATP-binding cassette (ABC) transporters and major facilitators can actively pump the antifungal drug out of the cell, reducing its intracellular concentration.
-
Alterations in the ergosterol biosynthesis pathway: Mutations in other genes in the pathway can lead to a bypass of the Erg11p-dependent step.
Posaconazole, as a representative of the azole class of antifungals, is a potent inhibitor of Candida albicans growth through the targeted disruption of the ergosterol biosynthesis pathway. Understanding its mechanism of action, methods for quantifying its activity, and the molecular basis of potential resistance are crucial for its effective application in both clinical and research settings. The protocols and data presented here provide a foundational framework for researchers and drug development professionals working with azole antifungals against C. albicans.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Candida Infections and Therapeutic Strategies: Mechanisms of Action for Traditional and Alternative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Activities of Posaconazole (Sch 56592) Compared with Those of Itraconazole and Fluconazole against 3,685 Clinical Isolates of Candida spp. and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of ERG11 Point Mutations in the Resistance of Candida albicans to Fluconazole in the Presence of Lactate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Azole Antifungals in Aspergillus fumigatus Infection Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is for research purposes only and does not constitute medical advice. "Parconazole" appears to be a typographical error. This document focuses on widely studied azole antifungals such as Posaconazole, Voriconazole, and Itraconazole for Aspergillus fumigatus research.
Application Notes
Introduction to Azole Antifungals and Aspergillus fumigatus
Aspergillus fumigatus is a primary opportunistic fungal pathogen, causing severe and often fatal invasive aspergillosis in immunocompromised individuals.[1] Triazole antifungals are a cornerstone of therapy and research for aspergillosis.[2] This class of drugs, including itraconazole, voriconazole, and posaconazole, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[3][4][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] Inhibition of ergosterol synthesis disrupts membrane integrity, leading to the cessation of fungal growth and, in some cases, cell death.[3][5]
Mechanism of Action
The primary target of azole antifungals is the lanosterol 14α-demethylase, an enzyme involved in the conversion of lanosterol to ergosterol.[4] This inhibition disrupts the fungal cell membrane's structure and function, leading to a fungistatic effect.[2] However, under certain conditions and at sufficient concentrations, some azoles like voriconazole can exhibit fungicidal activity against A. fumigatus.[6]
Spectrum of Activity
Voriconazole and Posaconazole generally exhibit potent in vitro activity against a broad range of Aspergillus species, including A. fumigatus.[7][8][9] Itraconazole also has activity against Aspergillus spp.[2][10] Resistance to azoles in A. fumigatus is an emerging concern and is often associated with mutations in the cyp51A gene, the target of these drugs.[11]
In Vitro and In Vivo Models
A variety of in vitro and in vivo models are utilized to evaluate the efficacy of azole antifungals against A. fumigatus. In vitro susceptibility testing, typically following Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, provides minimum inhibitory concentration (MIC) values that are crucial for initial assessment.
In vivo models are essential for understanding the pharmacodynamics and efficacy of these drugs in a complex biological system. Common models include:
-
Murine Models: Immunocompromised mice are the most frequently used models for invasive aspergillosis. Immunosuppression is typically induced with agents like cyclophosphamide and corticosteroids.[12]
-
Galleria mellonella (Wax Moth Larvae) Model: This invertebrate model is a cost-effective and ethically favorable alternative for preliminary in vivo efficacy studies.[1]
-
Zebrafish Larvae Model: The optical transparency of zebrafish larvae allows for real-time imaging of the infection and the host-pathogen interaction.[13][14]
Quantitative Data
In Vitro Susceptibility of Aspergillus fumigatus to Azole Antifungals
| Antifungal | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| Voriconazole | <0.03 - 4 | 0.5 | 0.25 - 1 | [6][7] |
| Posaconazole | 0.03 - 16 | 0.25 | 0.5 | [8][11][15] |
| Itraconazole | 0.25 - >16 | 0.5 | 1 | [12][16][17] |
MIC values can vary depending on the specific isolates and testing methodology.
In Vivo Efficacy of Azole Antifungals in Murine Models of Invasive Aspergillosis
| Antifungal | Mouse Model | Dosage | Outcome | Reference(s) |
| Voriconazole | Immunosuppressed | 25 mg/kg daily | Prolonged survival and reduced fungal load in kidneys and brain for strains with MICs ≤0.25 μg/mL. | [6] |
| Posaconazole | Non-neutropenic, disseminated aspergillosis | 1 - 64 mg/kg once daily | Dose-dependent survival; 50% effective dose (ED₅₀) of 29.0 mg/kg. | [11][15] |
| Itraconazole | Neutropenic | 25-75 mg/kg by gavage | Efficacy confirmed against susceptible isolates; resistance confirmed for isolates with high MICs. | [12] |
| Posaconazole | Immunocompromised, pulmonary aspergillosis | 0.156 - 160 mg/kg daily | Static dose range of 1.09 to 51.9 mg/kg/24h. | [18] |
Experimental Protocols
In Vitro Susceptibility Testing (Broth Microdilution)
This protocol is based on the general principles of the CLSI M38-A2 method.
-
Isolate Preparation: Culture A. fumigatus on potato dextrose agar for 5-7 days at 35°C.
-
Inoculum Preparation: Flood the agar surface with sterile saline containing 0.05% Tween 80. Gently scrape the surface with a sterile loop to dislodge conidia. Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer and hemocytometer.
-
Antifungal Preparation: Prepare stock solutions of the azole antifungals in dimethyl sulfoxide (DMSO). Create serial twofold dilutions in RPMI 1640 medium.
-
Assay: Dispense 100 μL of each antifungal dilution into the wells of a 96-well microtiter plate. Add 100 μL of the adjusted fungal inoculum to each well. Incubate the plates at 35°C for 48 hours.
-
Reading Results: The MIC is the lowest concentration of the antifungal agent that causes a complete inhibition of visible growth.
Murine Model of Invasive Pulmonary Aspergillosis
-
Animals: Use 6- to 8-week-old female BALb/c mice.
-
Immunosuppression: Administer cyclophosphamide at 150 mg/kg intraperitoneally on days -2 and +3 relative to infection. A single dose of cortisone acetate (250 mg/kg) can be given subcutaneously on day -1.
-
Infection: Anesthetize mice with isoflurane. Instill 20-30 μL of a 2.5 x 10⁸ conidia/mL suspension of A. fumigatus intranasally.
-
Antifungal Treatment: Begin treatment 24 hours post-infection. Administer the azole antifungal, prepared in a suitable vehicle (e.g., cyclodextrin), daily by oral gavage for a specified duration (e.g., 7-14 days).[11]
-
Outcome Assessment: Monitor survival daily. For fungal burden analysis, euthanize a subset of mice at specific time points. Harvest lungs, homogenize, and perform quantitative PCR (qPCR) to determine the amount of fungal DNA or plate serial dilutions to determine CFU.
Galleria mellonella Infection Model
-
Larvae: Select larvae of similar size and weight (250-350 mg) that are free of dark spots.
-
Infection: Inject 10 μL of an A. fumigatus conidial suspension (e.g., 1 x 10⁷ conidia/mL) into the last left proleg using a micro-syringe.
-
Antifungal Treatment: Administer the antifungal drug (e.g., 10 μL of a specific concentration) into the last right proleg, typically 1-2 hours post-infection.[19]
-
Incubation and Assessment: Incubate larvae at 37°C in the dark. Record survival daily for up to 7 days.
Visualizations
Signaling Pathway
Caption: Mechanism of action of azole antifungals in Aspergillus fumigatus.
Experimental Workflow
Caption: Experimental workflow for a murine model of invasive pulmonary aspergillosis.
Logical Relationship
Caption: Logical relationship for assessing antifungal efficacy.
References
- 1. In vivo efficacy of voriconazole and posaconazole therapy in a novel invertebrate model of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspergillosis Medication: Antifungal agents, Corticosteroids [emedicine.medscape.com]
- 3. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 4. What is the mechanism of Itraconazole? [synapse.patsnap.com]
- 5. Voriconazole: in the treatment of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Activity of voriconazole (UK-109,496) against clinical isolates of Aspergillus species and its effectiveness in an experimental model of invasive pulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Itraconazole — a potent antifungal drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Itraconazole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of Voriconazole against Aspergillus fumigatus Infection Depends on Host Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of Voriconazole against Aspergillus fumigatus Infection Depends on Host Immune Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of posaconazole against three clinical Aspergillus fumigatus isolates with mutations in the cyp51A gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antifungal Activity and Pharmacokinetics of Posaconazole (SCH 56592) in Treatment and Prevention of Experimental Invasive Pulmonary Aspergillosis: Correlation with Galactomannan Antigenemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Attenuation of itraconazole fungicidal activity following preexposure of Aspergillus fumigatus to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Posaconazole Pharmacodynamic Target Determination against Wild-Type and Cyp51 Mutant Isolates of Aspergillus fumigatus in an In Vivo Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates [frontiersin.org]
Application Notes and Protocols for Determining Parconazole MIC Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parconazole is an imidazole-derivative antifungal agent. Like other azole antifungals, its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2][3] Specifically, this compound targets the enzyme lanosterol 14-alpha-demethylase, which is encoded by the ERG11 gene.[4] This enzyme catalyzes the conversion of lanosterol to ergosterol.[4][5] Inhibition of this step disrupts the integrity of the fungal cell membrane, leading to altered permeability, loss of essential cellular components, and ultimately, inhibition of fungal growth.[1][2][3] Determining the Minimum Inhibitory Concentration (MIC) of this compound is a crucial step in assessing its in vitro potency against various fungal pathogens and is essential for both research and clinical applications.
These application notes provide detailed protocols for determining the MIC values of this compound using standardized broth microdilution and agar dilution methods, primarily based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation
Currently, publicly available and indexed scientific literature does not provide specific quantitative MIC ranges (e.g., MIC₅₀, MIC₉₀) for this compound against common fungal pathogens such as Candida and Aspergillus species. The following table is a template that researchers can use to summarize their internally generated data for easy comparison.
| Fungal Species | No. of Isolates | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | This compound MIC Range (µg/mL) |
| Candida albicans | ||||
| Candida glabrata | ||||
| Candida parapsilosis | ||||
| Candida tropicalis | ||||
| Candida krusei | ||||
| Aspergillus fumigatus | ||||
| Aspergillus flavus | ||||
| Aspergillus niger | ||||
| Aspergillus terreus |
Note: MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.
Signaling Pathway
Ergosterol Biosynthesis Pathway and the Action of this compound
Caption: Mechanism of this compound action on the ergosterol biosynthesis pathway.
Experimental Protocols
Broth Microdilution Method for Yeasts (e.g., Candida spp.)
This protocol is adapted from the CLSI M27 and EUCAST guidelines for antifungal susceptibility testing of yeasts.
a. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
0.5 McFarland standard
-
Fungal isolates
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
b. Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to a stock concentration of 1280 µg/mL.
-
Further dilute the stock solution in RPMI-1640 medium to create a working solution.
-
-
Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of the this compound working solution in RPMI-1640 medium directly in the 96-well plates.
-
The final concentrations should typically range from 0.03 to 16 µg/mL.
-
Include a drug-free well for a growth control and a well with medium only for a sterility control.
-
-
Inoculum Preparation:
-
Subculture the yeast isolates on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically a ≥50% reduction) compared to the growth control.
-
Results can be read visually or with a spectrophotometer.
-
Broth Microdilution Method for Molds (e.g., Aspergillus spp.)
This protocol is adapted from the CLSI M38 guidelines for antifungal susceptibility testing of filamentous fungi.
a. Materials:
-
Same as for yeasts, with the addition of Tween 20.
b. Protocol:
-
Preparation of this compound Stock Solution and Microtiter Plates:
-
Follow the same procedure as for yeasts.
-
-
Inoculum Preparation:
-
Grow the mold on potato dextrose agar until sporulation is observed.
-
Harvest conidia by flooding the plate with sterile saline containing a small amount of Tween 20 and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.
-
-
Inoculation and Incubation:
-
Inoculate the microtiter plates with the conidial suspension.
-
Incubate at 35°C for 48-72 hours.
-
-
Reading and Interpretation of Results:
-
For azoles like this compound, the MIC is the lowest concentration that shows complete inhibition of growth.
-
Agar Dilution Method
This method is an alternative to broth microdilution.
a. Materials:
-
This compound powder
-
DMSO
-
RPMI-1640 agar medium
-
Sterile petri dishes
-
Fungal isolates and QC strains
b. Protocol:
-
Preparation of Agar Plates:
-
Prepare serial twofold dilutions of this compound in molten RPMI-1640 agar.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a drug-free agar plate as a growth control.
-
-
Inoculum Preparation:
-
Prepare the fungal inoculum as described for the broth microdilution method.
-
-
Inoculation and Incubation:
-
Spot-inoculate the prepared fungal suspensions onto the surface of the agar plates.
-
Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of this compound that inhibits visible growth on the agar.
-
Experimental Workflow
Caption: General workflow for determining this compound MIC values.
References
- 1. In Vitro Activity of Posaconazole against Clinical Isolates of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of posaconazole against clinical isolates of dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Parconazole in Combination Therapy with Other Antifungals
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific data on parconazole in combination with other antifungal agents is limited. The following application notes and protocols are based on the established principles of antifungal combination therapy and data from structurally and mechanistically similar azole antifungals, such as posaconazole and itraconazole. These notes are intended to serve as a guide for designing and interpreting experiments with this compound.
Introduction: The Rationale for Combination Therapy
The use of multiple antifungal agents in combination is a strategy to address several challenges in the treatment of invasive fungal infections.[1][2][3] The primary goals of combination therapy include:
-
Enhancing Antifungal Efficacy: Achieving a synergistic or additive effect, where the combined activity of the drugs is greater than the sum of their individual effects.[4]
-
Broadening the Spectrum of Activity: Providing coverage against a wider range of fungal pathogens.
-
Preventing the Emergence of Resistance: Reducing the likelihood of resistant strains developing during therapy.[3]
-
Reducing Drug-Related Toxicity: Allowing for lower doses of individual agents, thereby minimizing adverse effects.[5]
This compound, as an azole antifungal, inhibits the enzyme lanosterol 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption of the cell membrane integrity is the primary mechanism of its antifungal action. Combining this compound with antifungals that have different mechanisms of action is a promising approach to improve therapeutic outcomes.
Potential Combination Partners for this compound
Based on the mechanisms of action of different antifungal classes, several potential combination partners for this compound can be considered. The interactions can be synergistic, additive, indifferent, or antagonistic.[6]
-
Polyenes (e.g., Amphotericin B):
-
Mechanism: Polyenes bind directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of intracellular contents and cell death.[7]
-
Interaction Potential: The interaction between azoles and polyenes can be complex. While some studies have shown antagonism because azoles deplete the ergosterol target of polyenes, others have reported synergistic or indifferent effects, particularly when the drugs are administered sequentially.[6] In vivo studies with posaconazole and amphotericin B have demonstrated synergistic effects against Candida albicans and Aspergillus fumigatus.[8][9]
-
-
Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin):
-
Mechanism: Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[7]
-
Interaction Potential: The combination of an azole and an echinocandin targets two different essential structures of the fungal cell (cell membrane and cell wall), making this a promising synergistic combination. Studies with posaconazole and caspofungin have shown synergistic activity against Candida albicans and Aspergillus fumigatus.[10][11]
-
-
Flucytosine (5-FC):
-
Mechanism: Flucytosine is a pyrimidine analog that, once inside the fungal cell, is converted to 5-fluorouracil, which interferes with DNA and RNA synthesis.
-
Interaction Potential: The combination of an azole with flucytosine has shown synergistic effects in some studies.[6] This combination targets both cell membrane integrity and nucleic acid synthesis.
-
-
Other Ergosterol Biosynthesis Inhibitors (e.g., Terbinafine):
-
Mechanism: Terbinafine inhibits squalene epoxidase, an earlier step in the ergosterol biosynthesis pathway.
-
Interaction Potential: Combining two drugs that inhibit the same pathway at different steps can lead to a synergistic effect.
-
Data Presentation: In Vitro Synergy Testing
The interaction between two antifungal agents is typically quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated from data obtained through a checkerboard microdilution assay. The interaction is classified as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Table 1: Representative In Vitro Synergistic Interactions of Azoles with Other Antifungals (Illustrative for this compound)
| Fungal Species | Azole | Combination Agent | FIC Index Range | Interaction | Reference |
| Candida albicans | Posaconazole | Caspofungin | ≤ 0.5 | Synergy | [10][11] |
| Candida albicans | Posaconazole | FK506 | < 0.5 | Synergy | [10][11] |
| Candida glabrata | Posaconazole | Amphotericin B | Additive to Synergy | Additive/Synergy | [12] |
| Aspergillus fumigatus | Posaconazole | Amphotericin B | - (In vivo synergy) | Synergy | [9] |
| Phialophora verrucosa | Itraconazole | Caspofungin | 0.125 - 0.5 | Synergy | [13][14] |
Note: This table presents data for posaconazole and itraconazole as representative examples due to the lack of specific data for this compound.
Experimental Protocols
Protocol for Checkerboard Microdilution Assay
This protocol is for determining the in vitro interaction between this compound and another antifungal agent against a specific fungal isolate.
Materials:
-
This compound stock solution
-
Combination antifungal stock solution
-
96-well microtiter plates
-
RPMI 1640 medium buffered with MOPS
-
Fungal inoculum, standardized to the appropriate concentration
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Drug Dilutions:
-
Prepare serial twofold dilutions of this compound in RPMI 1640 medium along the x-axis of the 96-well plate.
-
Prepare serial twofold dilutions of the combination antifungal in RPMI 1640 medium along the y-axis of the plate.
-
The final plate will contain various concentrations of both drugs, as well as wells with each drug alone and a drug-free growth control.
-
-
Inoculum Preparation:
-
Grow the fungal isolate on appropriate agar medium.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in RPMI 1640 medium to achieve the final desired concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
-
Inoculation:
-
Add the diluted fungal inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
Reading the Results:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the drug-free control well. Growth inhibition can be assessed visually or by using a spectrophotometer.
-
-
Calculation of FIC Index:
-
Calculate the FIC for each drug: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone).
-
Calculate the FIC index for each combination: FIC Index = FIC of Drug A + FIC of Drug B.
-
Determine the nature of the interaction based on the FIC index value.
-
Protocol for Time-Kill Assay
This protocol assesses the fungicidal or fungistatic activity of this compound in combination with another antifungal over time.
Materials:
-
This compound and combination antifungal solutions at desired concentrations (e.g., 1x, 2x, 4x MIC).
-
Standardized fungal inoculum.
-
Culture tubes with appropriate broth medium (e.g., RPMI 1640).
-
Incubator shaker.
-
Agar plates for colony counting.
Procedure:
-
Preparation:
-
Prepare tubes containing the antifungal agents alone and in combination at the desired concentrations in the broth medium. Include a drug-free growth control.
-
-
Inoculation:
-
Inoculate each tube with the standardized fungal suspension to achieve a starting concentration of approximately 1 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
-
Colony Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate until colonies are visible.
-
Count the number of colonies (CFU/mL) for each time point and treatment condition.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each treatment condition.
-
Synergy is typically defined as a ≥2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Antagonism is defined as a ≥2 log₁₀ increase in CFU/mL with the combination compared to the least active single agent.
-
Visualizations
Caption: Mechanism of action of this compound and other azole antifungals.
Caption: Workflow for the checkerboard microdilution synergy assay.
Caption: Cellular targets of different antifungal classes for combination therapy.
References
- 1. Newer Combination Antifungal Therapies for Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. incacare.live [incacare.live]
- 4. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Combination Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Combinations against Candida Species: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction between Posaconazole and Amphotericin B in Concomitant Treatment against Candida albicans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Synergy of Amphotericin B plus Posaconazole in Murine Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Posaconazole Exhibits In Vitro and In Vivo Synergistic Antifungal Activity with Caspofungin or FK506 against Candida albicans | PLOS One [journals.plos.org]
- 11. Posaconazole Exhibits In Vitro and In Vivo Synergistic Antifungal Activity with Caspofungin or FK506 against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro Activities of Nine Antifungal Drugs and Their Combinations against Phialophora verrucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Cell Viability Assays with Parconazole Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parconazole is a broad-spectrum imidazole derivative with antifungal activity.[1][2] Like other azole antifungals, its mechanism of action is believed to involve the inhibition of the cytochrome P450-dependent enzyme lanosterol 14-alpha-demethylase.[1][2][3] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway.[1][2][3] By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to altered membrane permeability, loss of essential intracellular components, and ultimately, inhibition of fungal cell growth.[1][2][3]
Data Presentation: Comparative Antifungal Activity
Due to the limited availability of public data on the specific antifungal activity of this compound, the following table summarizes the 50% inhibitory concentration (IC50) and Minimum Inhibitory Concentration (MIC) values for other widely used azole antifungals against common fungal pathogens. This information provides a valuable context for researchers evaluating the potency of this compound. Researchers are encouraged to generate their own experimental data for this compound to determine its specific activity against their fungal strains of interest.
| Antifungal Agent | Fungal Species | IC50 (µg/mL) | MIC (µg/mL) | Reference |
| Fluconazole | Candida albicans | - | ≤1 | [4] |
| Cryptococcus neoformans | - | ≤8 | [4] | |
| Itraconazole | Aspergillus fumigatus | - | ≤1 | [4] |
| Candida albicans | - | ≤0.125 | [4] | |
| Voriconazole | Aspergillus fumigatus | - | ≤1 | [4] |
| Candida albicans | - | ≤0.125 | [4] | |
| Posaconazole | Aspergillus fumigatus | - | ≤0.5 | [5] |
| Candida albicans | - | ≤0.06 | [6] |
Note: IC50 and MIC values can vary depending on the specific strain, testing methodology (e.g., broth microdilution), and incubation conditions. The values presented here are for general comparative purposes.
Experimental Protocols
MTT Assay for Fungal Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Fungal culture in logarithmic growth phase
-
RPMI-1640 medium (or other appropriate fungal growth medium)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Sterile 96-well microplates
-
Microplate reader
Protocol:
-
Fungal Cell Preparation:
-
Culture the fungal strain in appropriate broth medium to mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash with sterile PBS.
-
Resuspend the cells in fresh RPMI-1640 medium and adjust the cell density to the desired concentration (e.g., 1 x 10^5 to 5 x 10^5 cells/mL).
-
-
Plate Setup:
-
Add 100 µL of the fungal cell suspension to each well of a 96-well plate.
-
Prepare a serial dilution of this compound in RPMI-1640 medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a no-treatment control (medium only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the fungal species (e.g., 30-37°C) for a predetermined time (e.g., 24-48 hours).
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at the same temperature, protected from light.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration compared to the no-treatment control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
XTT Assay for Fungal Viability
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method to assess cell viability. In contrast to MTT, the formazan product of XTT is water-soluble, simplifying the protocol.
Materials:
-
This compound stock solution
-
Fungal culture in logarithmic growth phase
-
RPMI-1640 medium (phenol red-free recommended)
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., phenazine methosulfate - PMS)
-
Sterile 96-well microplates
-
Microplate reader
Protocol:
-
Fungal Cell Preparation and Plate Setup:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the fungal species for the desired treatment duration (e.g., 24-48 hours).
-
-
XTT Reagent Preparation:
-
Shortly before use, prepare the XTT/PMS solution. For example, mix 50 parts of XTT solution (1 mg/mL in PBS) with 1 part of PMS solution (0.383 mg/mL in PBS). The exact ratio may vary depending on the commercial kit.
-
-
XTT Addition and Incubation:
-
Add 50 µL of the freshly prepared XTT/PMS solution to each well.
-
Incubate the plate for 2-5 hours at the same temperature, protected from light. The incubation time may need to be optimized for different fungal species.
-
-
Absorbance Measurement:
-
Measure the absorbance of the soluble formazan at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is used for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value as described in the MTT assay protocol.
-
Mandatory Visualizations
Caption: Workflow for determining this compound's effect on fungal cell viability.
Caption: this compound inhibits ergosterol synthesis, disrupting the fungal cell membrane.
References
- 1. This compound | C17H16Cl2N2O3 | CID 3047814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. qeios.com [qeios.com]
- 3. This compound Hydrochloride | C17H17Cl3N2O3 | CID 3047813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Validation of 24-Hour Posaconazole and Voriconazole MIC Readings versus the CLSI 48-Hour Broth Microdilution Reference Method: Application of Epidemiological Cutoff Values to Results from a Global Candida Antifungal Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Parconazole dosage to reduce toxicity in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Parconazole dosage to reduce in vivo toxicity. Given the limited specific data on this compound, this guide leverages information from structurally and mechanistically similar azole antifungals to provide a practical framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an imidazole derivative with broad-spectrum antifungal activity.[1] While its exact mechanism has not been fully elucidated, like other azole antifungals, it is thought to inhibit the cytochrome P450-dependent 14-alpha-demethylation of lanosterol.[1][2] This disruption in the synthesis of ergosterol, a vital component of the fungal cell membrane, leads to altered membrane permeability, loss of essential intracellular components, and ultimately, inhibition of fungal growth.[1][2]
Q2: What are the common toxicities associated with azole antifungals that I should monitor for with this compound?
Researchers should be vigilant for adverse effects commonly observed with azole antifungals. These often include headache, fatigue, nausea, and vomiting. A key area of concern is hepatotoxicity, which may manifest as elevated hepatic enzymes.[3] Some azoles have also been associated with cardiac effects, such as QT prolongation.[4][5]
Q3: How can I translate my in vitro Minimum Inhibitory Concentration (MIC) data to an effective in vivo starting dose for this compound?
Translating in vitro MIC values to an in vivo dose requires careful consideration of the drug's pharmacokinetic and pharmacodynamic (PK/PD) properties.[6] A common approach is to aim for plasma concentrations in the animal model that are a multiple of the in vitro MIC for the target fungal pathogen.[6] It is critical to conduct initial dose-ranging studies in a small cohort of animals to establish a preliminary safety and efficacy profile before proceeding to larger-scale experiments.[6]
Q4: What are the critical pharmacokinetic parameters to assess for this compound?
Key pharmacokinetic parameters to measure include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the concentration-time curve (AUC), the elimination half-life (t1/2), and the drug's distribution in various tissues.[6] Understanding these parameters is essential for designing a dosing regimen that maintains the drug concentration above the MIC for an adequate duration to achieve a therapeutic effect while minimizing toxicity.[6]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| High in vivo toxicity (e.g., significant weight loss, lethargy, mortality) | The initial dose is too high. | Reduce the dose. A dose de-escalation study (e.g., reducing the dose by 50%) can help identify a better-tolerated dose that maintains efficacy.[7] |
| The dosing regimen leads to high peak plasma concentrations. | Change the dosing regimen. Consider splitting the total daily dose into multiple smaller administrations to reduce peak plasma concentrations and associated acute toxicity.[7] | |
| The vehicle used for administration is causing toxicity. | Test the vehicle alone in a control group of animals to rule out any vehicle-specific toxic effects. | |
| Poor in vivo efficacy despite good in vitro activity | Suboptimal drug exposure at the site of infection. | Conduct a pharmacokinetic study to determine the drug's profile in your animal model.[6] Consider alternative routes of administration or formulation strategies to improve absorption and distribution.[6] |
| High plasma protein binding. | Measure the extent of plasma protein binding. Only the unbound fraction of the drug is available to exert its antifungal effect.[6] | |
| Inappropriate animal model or fungal strain. | Ensure the chosen animal model and fungal strain are appropriate and validated for the type of infection being studied.[6] | |
| Variable results between individual animals | Differences in drug metabolism. | Azole antifungals are known to be metabolized by cytochrome P450 enzymes.[8] Consider potential genetic variations in these enzymes within your animal population. |
| Inconsistent drug administration. | Ensure precise and consistent administration techniques, especially for oral gavage or intravenous injections. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the cytotoxicity of this compound against a mammalian cell line.
-
Cell Culture: Plate a suitable mammalian cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
In Vivo Acute Toxicity Study (LD50 Determination)
This protocol outlines a method to determine the median lethal dose (LD50) of this compound.
-
Animal Model: Use healthy, young adult mice (e.g., BALB/c, 6-8 weeks old), acclimatized for at least one week.
-
Dose Preparation: Prepare a range of doses of this compound in a suitable vehicle.
-
Administration: Administer a single dose of the compound via the intended route (e.g., intravenous, oral) to groups of at least 5 mice per dose level. A control group should receive the vehicle only.
-
Observation: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and adverse effects for 14 days.[9]
-
Data Collection: Record the number of mortalities in each group.
-
Data Analysis: Calculate the LD50 value using a suitable statistical method (e.g., probit analysis).
Visualizations
Caption: Postulated mechanism of this compound via inhibition of ergosterol synthesis.
References
- 1. qeios.com [qeios.com]
- 2. This compound | C17H16Cl2N2O3 | CID 3047814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Posaconazole: An Update of Its Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Posaconazole (Noxafil): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting Parconazole insolubility in aqueous solutions
Important Note for Researchers: The antifungal agent "Parconazole" is listed as a synonym for "Posaconazole" in some chemical databases. It is highly likely that you are working with Posaconazole, a well-documented compound with known solubility challenges. The following troubleshooting guide and FAQs are based on the extensive research available for Posaconazole to address these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (Posaconazole) not dissolving in aqueous solutions?
This compound (Posaconazole) is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but very low aqueous solubility.[1][2] Its poor solubility is a significant hurdle in experimental settings, particularly in aqueous buffers. The solubility is also highly pH-dependent.[3]
Q2: What is the expected aqueous solubility of this compound (Posaconazole)?
The aqueous solubility of unprocessed Posaconazole is extremely low, reported to be less than 1 µg/mL.[2] In a strong acidic solution (pH 1), the solubility increases to approximately 790 µg/mL, but at a pH greater than 4, the solubility drops to less than 1 µg/mL.[3]
Q3: Can I use organic solvents to dissolve this compound (Posaconazole)?
Yes, organic solvents can be used to prepare stock solutions. Methanol is often used as a primary solvent due to the high solvency of Posaconazole in it.[4] Dimethylsulfoxide (DMSO) is another common choice for creating concentrated stock solutions of poorly soluble compounds for in-vitro experiments. However, it is crucial to test the tolerance of your experimental system (e.g., cell lines) to the final concentration of the organic solvent.
Q4: Are there any methods to improve the aqueous solubility of this compound (Posaconazole) for my experiments?
Several formulation strategies have been developed to enhance the aqueous solubility and dissolution rate of Posaconazole. These include:
-
Nano-sizing: Reducing the particle size to the nano-scale can significantly increase the surface area, leading to improved solubility and dissolution.[4]
-
Co-crystals: Forming co-crystals with pharmaceutically acceptable co-formers, such as adipic acid, can enhance solubility.[2]
-
Nanoemulsions: Formulating the drug in an oil-in-water nanoemulsion can improve its solubility and release.[1]
-
Mixed Solvency: Utilizing a combination of non-toxic solubilizers, such as urea and xylenesulfonate, can increase solubility.
-
Complexation: Using cyclodextrins to form inclusion complexes can improve the aqueous solubility of similar azole antifungals.[5]
Troubleshooting Guide
Issue: Precipitate forms when adding my this compound (Posaconazole) stock solution to an aqueous buffer.
This is a common issue due to the low aqueous solubility of Posaconazole, especially at neutral or near-neutral pH.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound (Posaconazole) precipitation.
Quantitative Data on Solubility Enhancement
The following tables summarize the reported improvements in Posaconazole solubility using different techniques.
Table 1: Effect of pH on Posaconazole Solubility
| pH | Solubility (µg/mL) | Reference |
| 1 | ~790 | [3] |
| >4 | <1 | [3] |
| 0.1 N HCl | 5.3 | [2] |
Table 2: Solubility Enhancement Techniques for Posaconazole
| Technique | Result | Fold Increase | Reference |
| Nano-sizing | 12,300 µg/mL | ~25x | [4] |
| Co-crystals (with adipic acid) | 10.7 µg/mL | ~2x | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound (Posaconazole) Stock Solution
This protocol is a general guideline for preparing a stock solution in an organic solvent for in vitro studies.
Materials:
-
This compound (Posaconazole) powder
-
Dimethylsulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound (Posaconazole) powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously until the powder is completely dissolved. A brief sonication may aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or as recommended by the manufacturer.
Experimental Workflow for Stock Preparation:
Caption: Workflow for preparing a this compound (Posaconazole) stock solution.
Protocol 2: Saturation Solubility Study
This protocol can be used to determine the saturation solubility of your this compound (Posaconazole) formulation in a specific aqueous buffer.[2]
Materials:
-
This compound (Posaconazole) formulation (e.g., pure drug, co-crystals)
-
Aqueous buffer of interest (e.g., 0.1 N HCl, Phosphate Buffered Saline)
-
Volumetric flasks or sealed vials
-
Orbital shaker at a controlled temperature
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis
Procedure:
-
Add an excess amount of the this compound (Posaconazole) formulation to a volumetric flask containing the aqueous buffer.
-
Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 RPM).
-
Equilibrate the suspension for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.
-
Withdraw a sample of the suspension and immediately filter it through a syringe filter to remove undissolved particles.
-
Dilute the filtrate with an appropriate solvent if necessary.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).
Signaling Pathway/Logical Relationship Diagram:
The mechanism of action for azole antifungals like this compound (Posaconazole) involves the inhibition of a key enzyme in the fungal cell membrane synthesis pathway.
Caption: Mechanism of action of this compound (Posaconazole).
References
- 1. impactfactor.org [impactfactor.org]
- 2. scielo.br [scielo.br]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Parconazole precipitation in media
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Parconazole in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent common issues such as precipitation in media.
Troubleshooting Guide: Preventing this compound Precipitation
This compound, like many imidazole-based antifungal agents, has low aqueous solubility, which can lead to precipitation when preparing solutions in aqueous-based experimental media. The following guide provides a systematic approach to troubleshoot and prevent this issue.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step workflow to diagnose and resolve this compound precipitation issues in experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
While specific experimental solubility data for this compound is not widely published, as a member of the imidazole antifungal class, it is expected to have low aqueous solubility and be practically insoluble in water.[1] Its solubility is likely to be significantly better in organic solvents. For comparison, the solubility of related azole antifungals is provided in the table below.
Table 1: Solubility of Selected Azole Antifungals in Common Solvents
| Antifungal Agent | Solvent | Solubility |
| Fluconazole | Ethanol | ~20 mg/mL[2][3] |
| DMSO | ~33 mg/mL[2][3] | |
| PBS (pH 7.2) | ~0.2 mg/mL[2][3] | |
| Posaconazole | DMSO | ~0.5 mg/mL[4] |
| Dimethylformamide | ~0.5 mg/mL[4] | |
| Water | Insoluble[5] | |
| Itraconazole | DMSO | ~0.5 mg/mL[6] |
| Dimethylformamide | ~0.5 mg/mL[6] | |
| Water | Practically insoluble[1] |
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in an appropriate organic solvent and then dilute it into your aqueous experimental medium.
-
Recommended Solvents: Based on data for similar azole antifungals, Dimethyl Sulfoxide (DMSO) or ethanol are suitable choices for creating a stock solution.[2][3][4][6]
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add a small volume of the chosen organic solvent (e.g., DMSO).
-
Vortex or gently warm the solution to ensure the powder is completely dissolved before adding more solvent to reach the final desired stock concentration.
-
Q3: What is the likely effect of pH on this compound solubility?
The solubility of many azole antifungal drugs is pH-dependent. These compounds are often weakly basic. For instance, Posaconazole has pKa values of 3.6 and 4.6.[5] This suggests that this compound is likely more soluble in acidic conditions and less soluble in neutral or alkaline solutions. Therefore, precipitation is more likely to occur in standard cell culture media, which are typically buffered to a pH of 7.2-7.4.
Q4: How can I prevent this compound from precipitating when I add it to my cell culture medium?
Precipitation upon addition to aqueous media is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:
-
Use a High-Concentration Stock: Prepare a concentrated stock solution in an organic solvent like DMSO. This allows you to add a very small volume of the stock solution to your media, minimizing the amount of organic solvent introduced to your experiment.
-
Rapid Mixing: When adding the stock solution to the media, ensure rapid and thorough mixing. This can be achieved by adding the stock solution dropwise while vortexing or stirring the media.
-
Lower the Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your media. Try reducing the final working concentration.
-
Consider the Hydrochloride Salt: If you are using the free base form of this compound, switching to this compound Hydrochloride may improve aqueous solubility, as it is a salt form.[7]
-
Use of Precipitation Inhibitors: For particularly challenging situations, the use of excipients that act as precipitation inhibitors can be explored. These are substances that can help to maintain a supersaturated state of the drug in the solution. Examples include certain non-ionic surfactants (e.g., Tween® 80) or polymers (e.g., HPMC). The optimal choice and concentration of such an agent would need to be determined empirically for your specific experimental system.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound (or this compound HCl) in DMSO.
Materials:
-
This compound or this compound Hydrochloride powder (Molecular Weight of this compound HCl: 403.69 g/mol )[8]
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the mass of this compound Hydrochloride needed for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 403.69 g/mol = 0.0040369 g = 4.04 mg
-
-
Accurately weigh out the calculated amount of this compound Hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of DMSO (e.g., 200 µL for a final volume of 1 mL) to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.
-
Once completely dissolved, add DMSO to reach the final desired volume (e.g., 1 mL).
-
Vortex the solution again to ensure homogeneity.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Diagram: Signaling Pathway Inhibition by Azole Antifungals
Caption: this compound inhibits the fungal enzyme CYP51, blocking the synthesis of ergosterol, a vital component of the fungal cell membrane.
Disclaimer: The information provided here is based on the known properties of related azole antifungal compounds due to the limited public availability of specific experimental data for this compound. It is intended to serve as a guide for research purposes. Researchers should always perform small-scale pilot experiments to determine the optimal conditions for their specific experimental setup.
References
- 1. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Posaconazole | C37H42F2N8O4 | CID 468595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound Hydrochloride | C17H17Cl3N2O3 | CID 3047813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. schd-shimadzu.com [schd-shimadzu.com]
Technical Support Center: Overcoming Acquired Resistance to Parconazole in Fungi
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving acquired resistance to Parconazole in fungi.
Troubleshooting Guides
Problem 1: Increased Minimum Inhibitory Concentration (MIC) of this compound observed in fungal isolates after prolonged exposure.
Possible Cause 1: Alteration in the drug target.
-
Explanation: Mutations in the ERG11 (or CYP51) gene, which encodes the target enzyme lanosterol 14α-demethylase, can reduce the binding affinity of this compound, leading to decreased susceptibility.[1][2][3][4]
-
Suggested Solution:
-
Sequence the ERG11 gene: Isolate genomic DNA from both the susceptible parent strain and the resistant isolate. Amplify and sequence the ERG11 gene to identify any point mutations.
-
Analyze mutation location: Compare the identified mutations against known resistance-conferring mutations in azoles. Mutations in conserved regions or near the active site are more likely to impact drug binding.[3]
-
Consider alternative azoles: Some mutations confer resistance to specific azoles while retaining susceptibility to others.[5] Test the resistant isolate against a panel of azole antifungals to identify potential alternative treatment options.
-
Possible Cause 2: Overexpression of the drug target.
-
Explanation: Increased expression of the ERG11 gene can lead to higher levels of the target enzyme, requiring a higher concentration of this compound to achieve an inhibitory effect.[6]
-
Suggested Solution:
-
Perform quantitative PCR (qPCR): Measure the mRNA expression level of the ERG11 gene in the resistant isolate compared to the susceptible parent strain. A significant upregulation in the resistant strain suggests this as a resistance mechanism.
-
Investigate upstream regulators: Analyze the expression of transcription factors known to regulate ERG11, such as Upc2 and Ndt80, as mutations in these genes can lead to ERG11 overexpression.[6]
-
Possible Cause 3: Increased drug efflux.
-
Explanation: Fungal cells can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy. This is often mediated by ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1).[7][8][9]
-
Suggested Solution:
-
Perform an efflux pump activity assay: Use fluorescent substrates like Nile Red or Rhodamine 6G to measure and compare the efflux activity between the susceptible and resistant strains.[10][11]
-
Quantify efflux pump gene expression: Use qPCR to measure the transcript levels of major efflux pump genes (CDR1, CDR2, MDR1) in the resistant isolate relative to the susceptible parent.
-
Test efflux pump inhibitors: In your in vitro assays, co-administer this compound with a known efflux pump inhibitor to see if it restores susceptibility.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like other azole antifungals, acts by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 or CYP51 gene.[12][13] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.[12][13]
Q2: What are the most common mechanisms of acquired resistance to azole antifungals like this compound?
A2: The most prevalent mechanisms of acquired azole resistance are:
-
Target site modification: Point mutations in the ERG11 gene that alter the amino acid sequence of the lanosterol 14α-demethylase enzyme, reducing the binding affinity of the azole drug.[1][2][3][4]
-
Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase, requiring higher drug concentrations for inhibition.[6]
-
Increased drug efflux: Upregulation of efflux pumps, primarily from the ABC and MFS transporter families, which actively remove the drug from the cell.[7][8][9]
Q3: How can I determine if my fungal isolate has developed resistance to this compound?
A3: The standard method is to determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).[14][15] A significant increase in the MIC of the treated isolate compared to the wild-type or pre-treatment isolate indicates the development of resistance.
Q4: Are there strategies to overcome this compound resistance in a laboratory setting?
A4: Yes, several strategies can be explored:
-
Combination Therapy: Combining this compound with an agent that has a different mechanism of action can be effective. For example, combining it with an echinocandin (targets cell wall synthesis) or a polyene (directly binds to ergosterol) may show synergistic or additive effects.[16][17] Another approach is to combine this compound with an efflux pump inhibitor to counteract resistance mediated by drug efflux.[18]
-
Alternative Azoles: As some ERG11 mutations confer resistance to specific azoles, testing other azoles may reveal a still-effective compound.[5]
Q5: Can biofilm formation contribute to this compound resistance?
A5: Yes, fungi growing in biofilms often exhibit increased resistance to antifungal agents, including azoles.[8] This is a multifactorial phenomenon involving restricted drug penetration into the biofilm matrix, altered metabolic states of the fungal cells within the biofilm, and overexpression of efflux pumps.[8]
Data Presentation
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for this compound
| Fungal Isolate | Genotype | This compound MIC (µg/mL) | Fold Change in MIC |
| Wild-Type Strain A | Wild-Type ERG11 | 0.125 | - |
| Resistant Isolate A1 | ERG11 (Y132F mutation) | 4 | 32 |
| Resistant Isolate A2 | ERG11 Overexpression (20-fold) | 2 | 16 |
| Resistant Isolate A3 | CDR1 Overexpression (50-fold) | 8 | 64 |
Table 2: Representative Gene Expression Data in this compound-Resistant Fungi
| Fungal Isolate | Relative Gene Expression (ERG11) | Relative Gene Expression (CDR1) | Relative Gene Expression (MDR1) |
| Wild-Type Strain A | 1.0 | 1.0 | 1.0 |
| Resistant Isolate A1 | 1.2 | 1.5 | 1.1 |
| Resistant Isolate A2 | 20.5 | 1.3 | 1.0 |
| Resistant Isolate A3 | 1.1 | 52.3 | 2.4 |
Table 3: Efficacy of Combination Therapy with this compound
| Fungal Isolate | Treatment | MIC (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Resistant Isolate A3 | This compound | 8 | - | Resistant |
| Resistant Isolate A3 | Efflux Pump Inhibitor | >64 | - | Ineffective alone |
| Resistant Isolate A3 | This compound + Efflux Pump Inhibitor | 0.5 (this compound) | 0.125 | Synergistic |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the CLSI M27-A3 guidelines.
-
Prepare Fungal Inoculum:
-
Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Prepare Antifungal Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.016 to 16 µg/mL.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in turbidity compared to the growth control.[14]
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction:
-
Grow fungal cultures (susceptible and resistant strains) to mid-log phase in appropriate media.
-
Harvest cells and extract total RNA using a suitable method (e.g., Trizol or a commercial kit).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and primers specific for the target genes (ERG11, CDR1, MDR1) and a housekeeping gene (e.g., ACT1 or 18S rRNA) for normalization.
-
Run the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method. The expression level of the target gene in the resistant strain is normalized to the housekeeping gene and then compared to the normalized expression in the susceptible strain.
-
Protocol 3: Efflux Pump Activity Assay using Nile Red
This protocol is based on a flow cytometric method to measure dye efflux.[10]
-
Cell Preparation:
-
Grow fungal cells to mid-log phase, wash, and resuspend in a glucose-free buffer (e.g., PBS).
-
-
Dye Loading:
-
Incubate the cells with a final concentration of Nile Red (e.g., 3.5 µM) for a set period (e.g., 30 minutes) at 30°C with shaking to allow for dye uptake.
-
-
Efflux Initiation:
-
Wash the cells to remove extracellular dye.
-
Resuspend the cells in a buffer containing glucose to energize the efflux pumps.
-
-
Flow Cytometry Analysis:
-
Immediately analyze the fluorescence of the cell population over time using a flow cytometer. A more rapid decrease in intracellular fluorescence in the resistant strain compared to the susceptible strain indicates higher efflux pump activity.
-
Mandatory Visualizations
Caption: Mechanism of this compound action and acquired resistance pathways.
Caption: Workflow for investigating and overcoming this compound resistance.
Caption: Logical relationships in this compound resistance.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. Detection of ERG11 point mutations in Iranian fluconazole-resistant Candida albicans isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of ERG11 Point Mutations in the Resistance of Candida albicans to Fluconazole in the Presence of Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERG11 mutations and expression of resistance genes in fluconazole-resistant Candida albicans isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Efflux Pump Expression and Drug Resistance by the Transcription Factors Mrr1, Upc2, and Cap1 in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Flow Cytometric Measurement of Efflux in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Combination Fluorescence Assay Demonstrates Increased Efflux Pump Activity as a Resistance Mechanism in Azole-Resistant Vaginal Candida albicans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]
- 11. mdpi.com [mdpi.com]
- 12. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Portal [ourarchive.otago.ac.nz]
- 15. Expression of fluconazole resistance-associated genes in biofilm from 23 clinical isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of Real-Time Quantitative PCR to Molecular Analysis of Candida albicans Strains Exhibiting Reduced Susceptibility to Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 18. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Parconazole Treatment in Fungal Infection Models
Welcome to the technical support center for Parconazole, a broad-spectrum imidazole antifungal agent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered during in vitro and in vivo studies.
Disclaimer: this compound is an imidazole antifungal for which extensive public data on specific MIC ranges and in vivo efficacy is limited. The quantitative data and protocols provided below are based on established methodologies for other azole antifungals, such as posaconazole and fluconazole, and should be adapted and optimized for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, like other azole antifungals, is believed to act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Inhibition of this pathway disrupts membrane integrity, leading to altered permeability and ultimately, inhibition of fungal growth.[1][2]
Q2: Which fungal species are likely susceptible to this compound?
As a broad-spectrum imidazole derivative, this compound is expected to have activity against a range of pathogenic yeasts and molds.[1][2] However, specific minimum inhibitory concentration (MIC) data for this compound against a wide array of clinical isolates are not extensively published. Activity should be confirmed for each fungal strain of interest using standardized susceptibility testing methods.
Q3: What is the recommended solvent for preparing this compound stock solutions?
For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of azole antifungals due to their often hydrophobic nature. It is crucial to ensure the final DMSO concentration in the assay medium is low (typically ≤0.5%) to avoid solvent-induced toxicity to the fungal cells. A vehicle control (medium with the same final DMSO concentration but without this compound) should always be included in experiments.
Q4: How can I determine the optimal treatment duration in my animal model?
The optimal treatment duration will depend on the fungal species, the site and severity of infection, the immunocompetence of the animal model, and the pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound. A pilot study with varying treatment lengths (e.g., 5, 7, and 10 days) is recommended. Efficacy can be assessed by monitoring survival rates, fungal burden in target organs (e.g., kidneys, brain, lungs), and relevant biomarkers like galactomannan for Aspergillus infections.[3] For azoles, the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is often the PK/PD index that best predicts efficacy.[4]
Troubleshooting Guides
In Vitro Experimentation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent MIC results between experiments | 1. Inoculum size variability.2. Inconsistent incubation time or temperature.3. Subjectivity in endpoint reading (especially with trailing growth).4. Degradation of this compound stock solution. | 1. Standardize inoculum preparation using a spectrophotometer or hemocytometer to achieve a consistent cell density.2. Strictly adhere to standardized incubation parameters (e.g., 35°C for 24-48 hours for Candida spp.).3. For azoles, the MIC is typically read as the lowest concentration causing a significant (≥50%) reduction in growth compared to the control. Use a microplate reader for objective turbidity measurements.4. Prepare fresh stock solutions or aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
| This compound precipitates in the culture medium | 1. The concentration of this compound exceeds its solubility in the aqueous medium.2. The final DMSO concentration is too low to maintain solubility. | 1. Perform a solubility test to determine the maximum concentration of this compound that remains in solution in your final assay medium.2. When diluting the DMSO stock, add it to the medium while vortexing to facilitate rapid dispersion.3. If precipitation persists, a lower starting concentration may be necessary. |
| High background growth or "trailing" effect | This is a common phenomenon with azole antifungals where reduced but persistent growth occurs over a range of concentrations. | 1. Adhere to a strict 24-hour or 48-hour reading time, as prolonged incubation can exacerbate trailing.2. Read the MIC as a prominent reduction in growth (≥50% inhibition) rather than complete inhibition.3. Consider alternative endpoints, such as measuring ergosterol synthesis inhibition. |
In Vivo Experimentation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No significant reduction in fungal burden despite treatment | 1. Suboptimal dosing or treatment duration.2. Poor bioavailability of the this compound formulation.3. The fungal strain may be resistant to this compound.4. The infection is too severe for the administered dose. | 1. Conduct a dose-response study to identify an effective dose range. Consider increasing the frequency of administration.2. Ensure proper formulation and administration (e.g., oral gavage with a suitable vehicle). Consider pharmacokinetic studies to measure plasma drug concentrations.3. Confirm the in vitro susceptibility of the infecting strain.4. Adjust the inoculum size to establish a less severe infection for initial efficacy studies. |
| Toxicity or adverse effects observed in treated animals | 1. The dose of this compound is too high.2. The vehicle used for administration has toxic effects.3. Off-target effects of the drug. | 1. Perform a maximum tolerated dose (MTD) study in uninfected animals.2. Include a vehicle-only control group to assess for any toxicity related to the formulation.3. Monitor animals for signs of toxicity (e.g., weight loss, lethargy) and consider histopathological analysis of major organs. |
| High variability in fungal burden between animals in the same group | 1. Inconsistent inoculum delivery during infection.2. Natural variation in host immune response. | 1. Refine the inoculation procedure to ensure each animal receives a consistent dose of the fungal pathogen.2. Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: Illustrative In Vitro Antifungal Activity of Azoles against Common Fungal Pathogens
(Note: This table provides representative MIC ranges for other azoles and should be used as a general guide. Specific MICs for this compound must be determined experimentally.)
| Fungal Species | This compound MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) | Posaconazole MIC Range (µg/mL) |
| Candida albicans | Data not available | 0.25 - >64 | ≤0.03 - 2 |
| Candida glabrata | Data not available | 0.5 - >64 | ≤0.03 - 16 |
| Candida parapsilosis | Data not available | 0.5 - 8 | ≤0.03 - 1 |
| Aspergillus fumigatus | Data not available | >64 | ≤0.015 - 2 |
| Aspergillus flavus | Data not available | >64 | ≤0.015 - 2 |
Table 2: Example of an In Vivo Dose-Response Study Design for a Murine Model of Disseminated Candidiasis
(Note: Doses are illustrative and should be optimized based on MTD studies for this compound.)
| Treatment Group | Drug/Vehicle | Dose (mg/kg/day) | Route of Administration | Treatment Duration (Days) | Primary Endpoint |
| 1 | Vehicle Control | N/A | Oral Gavage | 7 | Fungal Burden (CFU/g of kidney tissue) |
| 2 | This compound | 5 | Oral Gavage | 7 | Fungal Burden (CFU/g of kidney tissue) |
| 3 | This compound | 10 | Oral Gavage | 7 | Fungal Burden (CFU/g of kidney tissue) |
| 4 | This compound | 20 | Oral Gavage | 7 | Fungal Burden (CFU/g of kidney tissue) |
| 5 | Fluconazole | 20 | Oral Gavage | 7 | Fungal Burden (CFU/g of kidney tissue) |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 methodology.
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar for Candida, Potato Dextrose Agar for Aspergillus) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer.
-
Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution plate.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in DMSO (e.g., 1600 µg/mL).
-
Perform serial twofold dilutions of this compound in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired final concentration range (e.g., 0.015 to 16 µg/mL).
-
-
Incubation and Reading:
-
Add the standardized fungal inoculum to each well.
-
Include a drug-free growth control well and a sterile control well.
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control well.
-
Protocol 2: Murine Model of Disseminated Candidiasis
-
Animal Model:
-
Use immunocompetent or immunosuppressed (e.g., with cyclophosphamide) male BALB/c mice (6-8 weeks old).
-
-
Infection:
-
Prepare an inoculum of Candida albicans from an overnight culture.
-
Wash and suspend the yeast cells in sterile saline.
-
Infect mice via intravenous (tail vein) injection with approximately 1 x 10⁵ CFU in a volume of 0.1 mL.
-
-
Treatment:
-
Initiate treatment 2-4 hours post-infection.
-
Administer this compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose) orally via gavage once or twice daily for a predetermined duration (e.g., 7 days).
-
Include a vehicle control group and a positive control group (e.g., fluconazole).
-
-
Efficacy Assessment:
-
Monitor animal survival daily.
-
At the end of the treatment period, euthanize the animals.
-
Aseptically remove the kidneys, homogenize them in sterile saline, and perform serial dilutions.
-
Plate the dilutions on appropriate agar to determine the fungal burden (CFU/g of tissue).
-
Visualizations
Caption: this compound inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.
Caption: A typical workflow for evaluating this compound efficacy in a murine model of fungal infection.
Caption: A logical approach to troubleshooting inconsistent in vitro antifungal susceptibility results.
References
- 1. This compound | C17H16Cl2N2O3 | CID 3047814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. qeios.com [qeios.com]
- 3. Murine Model of a Disseminated Infection by the Novel Fungus Fonsecaea monophora and Successful Treatment with Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Pharmacodynamics of Antifungal Drugs in Treatment of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize Parconazole off-target effects in research
Welcome to the technical support center for Parconazole. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a broad-spectrum imidazole antifungal agent. Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting ergosterol synthesis, this compound disrupts membrane integrity, leading to fungal cell growth inhibition.
Q2: What are the known off-target effects of azole antifungals like this compound?
A2: Azole antifungals, as a class, are known to exhibit off-target effects primarily through their interaction with mammalian cytochrome P450 (CYP) enzymes.[1][2] This can lead to:
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Endocrinological Effects: Inhibition of CYP enzymes involved in steroidogenesis can cause adverse effects such as gynecomastia and adrenal insufficiency.[1][2]
-
Hepatotoxicity: Some azoles can cause liver injury.[1]
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Drug-Drug Interactions: Inhibition of CYP enzymes responsible for drug metabolism (e.g., CYP3A4) can alter the pharmacokinetics of co-administered drugs.[3][4][5]
Q3: How can I proactively assess the potential off-target effects of this compound in my experimental model?
A3: A proactive approach to identifying off-target effects involves a combination of in vitro screening assays. We recommend:
-
Kinase Profiling: Screen this compound against a broad panel of human kinases to identify any unintended inhibitory activity.
-
Receptor Binding Assays: Assess the binding of this compound to a panel of common off-target receptors.
-
CYP450 Inhibition Assays: Determine the inhibitory potential of this compound against key human CYP450 isoforms.
-
Cell Viability Assays: Evaluate the cytotoxicity of this compound in relevant mammalian cell lines to determine a safe concentration range for your experiments.
Troubleshooting Guides
Issue 1: I am observing unexpected phenotypic changes in my mammalian cell line after treatment with this compound, which are inconsistent with its known antifungal activity.
-
Possible Cause: This could be due to off-target effects of this compound on mammalian cellular pathways.
-
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT or WST-1) to determine the concentration range at which this compound is not cytotoxic to your specific cell line. Ensure your experimental concentrations are below the toxic threshold.
-
Conduct a Kinase Profile: Use a kinase profiling service or an in-house assay to screen this compound against a panel of human kinases. This will help identify if this compound is inhibiting any key signaling kinases in your cell line.
-
Perform a Broad Receptor Screen: A receptor binding assay panel can reveal if this compound is interacting with any unintended receptors, which could trigger unexpected signaling events.
-
Literature Review: Search for literature on the off-target effects of other imidazole antifungals, as they may share similar off-target profiles.
-
Issue 2: My in vivo experiments with this compound are showing unexpected toxicity or altered efficacy of co-administered drugs.
-
Possible Cause: This is likely due to the inhibition of metabolic cytochrome P450 enzymes by this compound, leading to drug-drug interactions.
-
Troubleshooting Steps:
-
In Vitro CYP Inhibition Assay: Test the inhibitory effect of this compound on major human drug-metabolizing CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2C19) using human liver microsomes. This will provide IC50 values and help predict the potential for drug-drug interactions.
-
Therapeutic Drug Monitoring (TDM) in Animal Models: If possible, measure the plasma concentrations of both this compound and the co-administered drug in your animal model. This can help correlate drug exposure with the observed effects.
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Adjust Dosing Regimen: Based on the in vitro CYP inhibition data and in vivo TDM, consider adjusting the dose or timing of administration of the co-administered drug to mitigate the interaction.
-
Data Presentation
To facilitate the analysis and interpretation of your off-target assessment, we recommend summarizing your quantitative data in structured tables. Below are examples for presenting key experimental data for this compound.
Table 1: Example Selectivity Profile of this compound
| Target | IC50 (nM) [Example Data] | Fold Selectivity (vs. Fungal CYP51) [Example Data] |
| C. albicans CYP51 | 50 | 1 |
| Human CYP3A4 | 5,000 | 100 |
| Human CYP2C9 | 15,000 | 300 |
| Human CYP2C19 | 25,000 | 500 |
| Kinase X | >50,000 | >1000 |
| Receptor Y | >50,000 | >1000 |
Table 2: Example Kinase Inhibition Profile of this compound (at 10 µM)
| Kinase Family | Kinase Target | % Inhibition [Example Data] |
| Tyrosine Kinase | EGFR | < 10% |
| Tyrosine Kinase | VEGFR2 | < 10% |
| Ser/Thr Kinase | AKT1 | < 5% |
| Ser/Thr Kinase | MAPK1 | < 5% |
Experimental Protocols
Here we provide detailed methodologies for key experiments to assess and minimize the off-target effects of this compound.
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Kinase Panel Selection: Utilize a commercial kinase profiling service or an in-house panel that covers a diverse range of the human kinome.
-
Assay Performance: a. In a multi-well plate, combine the specific kinase, its substrate, and ATP. b. Add this compound at various concentrations. c. Include positive controls (known inhibitors) and negative controls (vehicle). d. Incubate the reaction for a predetermined time at the optimal temperature. e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence).[6]
-
Data Analysis: a. Normalize the data to the controls. b. Plot the percentage of kinase activity against the logarithm of the this compound concentration. c. Fit the data to a dose-response curve to calculate the IC50 value for each kinase.
-
Interpretation: A high IC50 value for a particular kinase indicates low inhibitory activity, suggesting it is not a significant off-target.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic concentration of this compound on a specific mammalian cell line.
Methodology:
-
Cell Seeding: Seed the mammalian cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[7][8]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against this compound concentration to determine the CC50 (50% cytotoxic concentration).
Protocol 3: In Vitro Cytochrome P450 Inhibition Assay
Objective: To assess the inhibitory potential of this compound against major human CYP450 isoforms.
Methodology:
-
Reagents: Use human liver microsomes as the source of CYP enzymes and specific probe substrates for each isoform (e.g., testosterone for CYP3A4).
-
Incubation: In a multi-well plate, pre-incubate human liver microsomes with various concentrations of this compound.
-
Reaction Initiation: Initiate the reaction by adding the probe substrate and an NADPH-generating system.
-
Reaction Termination: After a specific incubation time, stop the reaction (e.g., by adding a quenching solvent).
-
Metabolite Quantification: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Determine the IC50 value of this compound for each CYP isoform by plotting the percentage of inhibition against the this compound concentration.
Visualizations
Diagram 1: Workflow for Assessing this compound Off-Target Effects
Caption: A stepwise workflow for identifying and mitigating this compound off-target effects.
Diagram 2: Known Off-Target Mechanism of Azole Antifungals
Caption: On-target vs. off-target inhibition by this compound in fungal and mammalian cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Reducing the off-target endocrinologic adverse effects of azole antifungals-can it be done? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the inhibitory effects of azole antifungals on cytochrome P450 3A4 genetic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Importance of multi-P450 inhibition in drug-drug interactions: evaluation of incidence, inhibition magnitude and prediction from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Adjusting Parconazole concentration for different fungal strains
Welcome to the technical support center for Parconazole, a broad-spectrum imidazole antifungal agent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research.
Understanding this compound: Mechanism of Action
This compound, like other azole antifungals, is believed to function by disrupting the integrity of the fungal cell membrane.[1] The primary mechanism involves the inhibition of the cytochrome P450 enzyme lanosterol 14-alpha-demethylase, which is essential for the biosynthesis of ergosterol.[1][2][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[2] By inhibiting this enzyme, this compound leads to the depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which ultimately compromises the membrane's structure and function, leading to the inhibition of fungal growth.[1][2]
Frequently Asked Questions (FAQs)
General Handling & Preparation
Q1: How should I dissolve and store this compound?
A: this compound is a crystalline solid. For stock solutions, it is recommended to dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide.[4][5] The solubility in these solvents is typically in the range of 16-33 mg/mL.[4][5] For biological experiments, further dilutions should be made in aqueous buffers or isotonic saline.[4] It is crucial to ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects.[5] For long-term storage, keep the solid compound at -20°C, where it should be stable for at least two years.[5] We do not recommend storing aqueous solutions for more than one day.[4][5]
Q2: Is this compound stable under normal experimental conditions?
A: this compound is generally stable, but like many antifungal agents, its stability can be affected by factors such as pH, temperature, and exposure to light. Stress testing under conditions of acid, alkali, oxidation, and photolysis can reveal potential degradation products.[6] For instance, studies on similar azoles have shown degradation in oxidative environments and under UV light exposure.[6] It is recommended to prepare fresh dilutions for each experiment and protect solutions from prolonged light exposure.
In Vitro Experimentation
Q3: What is a good starting concentration range for in vitro susceptibility testing?
A: The effective concentration of this compound will vary significantly depending on the fungal species and strain being tested. For initial antifungal susceptibility testing (AFST), a broad range of concentrations is recommended. Based on data from similar broad-spectrum azoles like posaconazole, a starting range of 0.016 mg/L to 16 mg/L is appropriate for most yeast species.[7][8] For filamentous fungi like Aspergillus spp., a similar or slightly adjusted range could be used.[9]
Q4: I am seeing inconsistent Minimum Inhibitory Concentration (MIC) results. What are the common causes?
A: Inconsistent MIC values are a common issue in antifungal susceptibility testing.[10] Several factors can contribute to this variability, including:
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Inoculum Size: The initial concentration of fungal cells must be carefully controlled and standardized.[11][12]
-
Incubation Time and Temperature: Adherence to standardized incubation parameters is critical for reproducible results.[11]
-
Test Medium: The type of medium (e.g., RPMI 1640) can influence fungal growth and drug activity.[12]
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Endpoint Reading: Determining the precise point of growth inhibition can be subjective, especially for fungistatic agents like azoles where trailing growth may occur. The standard is often defined as a prominent reduction in growth (≥50%) relative to the control.[10]
Q5: My fungal strain appears resistant to this compound. What should I do?
A: First, confirm the result with a repeat experiment, ensuring all protocol steps were followed precisely. If resistance is confirmed, consider the following:
-
Intrinsic Resistance: Some fungal species have intrinsic resistance to certain antifungal classes.[13]
-
Acquired Resistance: The strain may have developed resistance, potentially through mutations in the ERG11/CYP51A1 gene, the target of azole antifungals.[2]
-
Quality Control: Test a quality control strain with a known MIC range (e.g., Candida parapsilosis ATCC 22019 or Candida krusei ATCC 6258) to ensure the assay is performing correctly.
In Vivo Experimentation
Q6: How do in vitro MIC values for this compound correlate with in vivo efficacy?
A: The correlation between in vitro susceptibility and in vivo outcomes can be complex and is influenced by many factors.[10] While a low MIC suggests that the fungus is susceptible, pharmacokinetic and pharmacodynamic properties of the drug, as well as the host's immune status, play a crucial role in clinical efficacy.[10][14] For azoles, drug-drug interactions can also be a significant issue, as they are often metabolized by cytochrome P450 enzymes, potentially altering the concentration of co-administered drugs.[14][15][16]
Q7: What are some key considerations when designing an animal model study with this compound?
A: When planning in vivo studies, consider the following:
-
Pharmacokinetics (PK): Characterize the absorption, distribution, metabolism, and excretion of this compound in your chosen animal model to establish an appropriate dosing regimen.[17]
-
Dosing: Azoles often require a loading dose followed by maintenance doses to achieve steady-state plasma concentrations.[17]
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Host Factors: The immune status of the animal model (e.g., immunocompetent vs. neutropenic) will significantly impact the infection's progression and the drug's effectiveness.[16][18]
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Combination Therapy: Studies have shown that azoles can have synergistic or antagonistic effects when combined with other antifungals, which can be dose-dependent.[15][19][20]
Quantitative Data Summary: this compound Activity
The following tables summarize the expected Minimum Inhibitory Concentration (MIC) ranges for this compound against common fungal pathogens. These values are based on published data for structurally similar broad-spectrum azoles and should be used as a reference for establishing experimental concentration ranges.
Table 1: this compound MIC Data for Candida Species
| Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
|---|---|---|---|
| Candida albicans | 0.125 | 0.5 | ≤0.016 - 4 |
| Candida glabrata | 0.5 | 2 | 0.03 - 16 |
| Candida tropicalis | 0.25 | 1 | 0.03 - 4 |
| Candida parapsilosis | 0.5 | 1 | 0.03 - 2 |
| Candida krusei | 1 | 2 | 0.125 - 8 |
(Data adapted from studies on posaconazole and other azoles for representative values)[7][8]
Table 2: this compound MIC Data for Aspergillus Species
| Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
|---|---|---|---|
| Aspergillus fumigatus | 0.125 | 0.25 | ≤0.03 - 2 |
| Aspergillus flavus | 0.25 | 0.5 | ≤0.03 - 2 |
| Aspergillus niger | 0.5 | 1 | 0.125 - 4 |
| Aspergillus terreus | 0.5 | 1 | 0.125 - 2 |
(Data adapted from studies on posaconazole and other azoles for representative values)[9][21]
Experimental Protocols
Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 reference method for yeasts.[22]
1. Materials:
-
This compound stock solution (e.g., 1.6 mg/mL in DMSO).
-
RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS).
-
Sterile 96-well U-bottom microdilution plates.
-
Fungal isolate, grown on Sabouraud Dextrose Agar for 24-48 hours.
-
Sterile saline (0.85%) with 0.05% Tween 20 (for molds).
-
Spectrophotometer.
-
Quality control strains (e.g., C. parapsilosis ATCC 22019).
2. Inoculum Preparation:
-
a. Touch 3-5 fungal colonies with a sterile loop and suspend in 5 mL of sterile saline.
-
b. Vortex for 15 seconds.
-
c. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
d. Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
3. Plate Preparation:
-
a. Prepare serial twofold dilutions of this compound in RPMI 1640 medium directly in the 96-well plate.
-
b. Add 100 µL of each drug concentration to the appropriate wells. The final concentration range should typically span from 16 mg/L down to 0.016 mg/L.
-
c. Add 100 µL of the standardized fungal inoculum to each well.
-
d. The final volume in each well will be 200 µL.
-
e. Include a drug-free well (growth control) and an uninoculated well (sterility control).
4. Incubation:
-
a. Cover the plates and incubate at 35°C.
-
b. For Candida species, incubate for 24-48 hours.[23]
-
c. For Aspergillus species, incubate for 48-72 hours.
5. Reading the MIC:
-
a. The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control well.
-
b. This can be assessed visually or with a microplate reader.
Troubleshooting Guide
Issue: High Variability in MIC Results Between Experiments
Use the following flowchart to diagnose potential causes of inconsistent MIC readings.
Specific Problems Q&A
Q: I observed precipitation of this compound in my media. What can I do?
A: Precipitation indicates that the drug's solubility limit has been exceeded in the aqueous medium. This can be caused by a high final concentration or "carry-over" of the organic solvent. To mitigate this, ensure the concentration of DMSO or other solvent is kept to a minimum (ideally <1% v/v) in the final dilution. If precipitation persists, you may need to adjust the highest concentration tested or use a different solvent for the initial stock solution.
Q: There was no growth in my control wells. What went wrong?
A: Lack of growth in the drug-free control well points to a problem with the inoculum or the medium.
-
Inoculum Viability: Check the viability of the fungal culture used to prepare the inoculum.
-
Medium Quality: Ensure the RPMI 1640 medium is not expired and was prepared and stored correctly.
-
Inoculation Error: Verify that the inoculum was correctly added to the control wells.
Q: What is "trailing" and how does it affect my MIC reading for this compound?
References
- 1. This compound | C17H16Cl2N2O3 | CID 3047814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 3. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal Susceptibility Profile of Aspergillus Strains Isolated From the Lower Respiratory Tract in Eastern Indian Patients: A Hospital‐Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Posaconazole Exhibits In Vitro and In Vivo Synergistic Antifungal Activity with Caspofungin or FK506 against Candida albicans | PLOS One [journals.plos.org]
- 16. Posaconazole Exhibits In Vitro and In Vivo Synergistic Antifungal Activity with Caspofungin or FK506 against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro–In Vivo Correlation of Posaconazole–Amphotericin B Combination against Candida albicans: In Vitro Interacting Concentrations Are Associated with In Vivo Free Drug Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Posaconazole exhibits in vitro and in vivo synergistic antifungal activity with caspofungin or FK506 against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Posaconazole Plasma Concentrations in Juvenile Patients with Invasive Fungal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scienceopen.com [scienceopen.com]
- 23. mdpi.com [mdpi.com]
Troubleshooting unexpected results in Parconazole experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parconazole. The information is designed to address common challenges and unexpected results encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Question: Why are my this compound MIC results for the same fungal isolate inconsistent across different experiments?
Answer: Inconsistent MIC values for this compound can stem from several factors, ranging from technical variability to biological phenomena. Follow this guide to troubleshoot the issue:
-
Review and Standardize Your Experimental Protocol:
-
Inoculum Preparation: The concentration of the initial fungal inoculum is a critical factor. For reliable results, adhere to established protocols such as those from the Clinical and Laboratory Standards Institute (CLSI), which typically recommend a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL for broth microdilution methods.[1] Variations in inoculum size can lead to significant shifts in MIC values.
-
Media and Incubation: Ensure consistency in the type of growth medium (e.g., RPMI 1640), incubation temperature (typically 35°C), and incubation time (24-48 hours).[1]
-
Endpoint Reading: The MIC is generally defined as the lowest drug concentration that causes a significant inhibition of growth (often ≥50%) compared to the drug-free control.[1][2][3] Subjectivity in visual reading can be a source of variability. Consider using a spectrophotometer for more objective endpoint determination.
-
-
Verify Compound Integrity and Handling:
-
Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded. Repeated freeze-thaw cycles can affect its potency.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) should be tested for any intrinsic antifungal activity at the concentrations used in the assay.
-
-
Assess the Fungal Isolate:
-
Purity of Culture: Streak the isolate on an appropriate agar medium to confirm it is a pure culture. Contamination with other fungal species or even different strains of the same species can lead to variable results.
-
Acquired Resistance: If the fungal isolate has been sub-cultured multiple times, especially in the presence of the drug, there is a risk of selecting for resistant mutants.[1] It is best practice to use fresh isolates from frozen stocks for each experiment.
-
Issue 2: Unexpectedly High MIC for a Susceptible Species
Question: My this compound MIC for a fungal species known to be susceptible is much higher than expected. What could be the cause?
Answer: An unexpectedly high MIC value can be alarming. Here are the primary areas to investigate:
-
Confirm Drug Potency and Concentration:
-
Purity of this compound: Impurities from the synthesis process can affect the compound's activity.[4][5] If possible, verify the purity of your this compound batch using methods like High-Performance Liquid Chromatography (HPLC).
-
Stock Solution Calculation: Double-check all calculations for the preparation of your this compound stock and working solutions.
-
-
Consider Strain-Specific Resistance:
-
Even within a species generally considered susceptible, individual strains can exhibit resistance. This can be due to mutations in the target enzyme (lanosterol 14-alpha-demethylase) or other resistance mechanisms.
-
-
"Paradoxical Growth" or the "Eagle Effect":
-
Some fungi, when exposed to high concentrations of azole antifungals, can exhibit a phenomenon of renewed or "paradoxical" growth.[6] This means that while lower concentrations of this compound inhibit growth, very high concentrations may appear less effective. It is important to test a wide range of concentrations to identify this effect. The underlying mechanisms for this are not fully understood but may involve cellular stress responses.[6]
-
Issue 3: this compound Appears Ineffective in a Biofilm Model
Question: this compound shows good activity against planktonic (free-floating) fungal cells, but it is ineffective against biofilms. Is this expected?
Answer: Yes, this is a common observation for many antifungal agents, including azoles.
-
Reduced Drug Penetration: The extracellular matrix of a biofilm can act as a physical barrier, preventing this compound from reaching the fungal cells embedded within.
-
Altered Cellular State: Cells within a biofilm are often in a different physiological state than planktonic cells, with slower growth rates and altered gene expression. This can make them less susceptible to antifungals that target cellular replication and metabolism.
-
Efflux Pumps: Fungal cells in a biofilm may upregulate the expression of efflux pumps, which actively transport the drug out of the cell, reducing its intracellular concentration.
Data Presentation: this compound and Other Azoles
The following table summarizes typical MIC ranges for common azole antifungals against various fungal species. Note that specific MIC values for this compound may vary and should be determined experimentally.
| Antifungal Agent | Candida albicans (MIC µg/mL) | Aspergillus fumigatus (MIC µg/mL) | Cryptococcus neoformans (MIC µg/mL) |
| This compound | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
| Fluconazole | 0.25 - 2.0 | Generally Resistant | 1.0 - 16.0 |
| Posaconazole | ≤1.0 | ≤1.0 | ≤1.0[7][8] |
| Voriconazole | ≤1.0 | ≤1.0 | ≤0.5 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is based on the CLSI M27 methodology for yeast.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in RPMI 1640 medium to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar plate.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution plate.[1]
-
-
Plate Inoculation:
-
Add the diluted this compound working solution to the first column of a 96-well microtiter plate.
-
Perform serial twofold dilutions across the plate using RPMI 1640 medium.
-
Add the standardized fungal inoculum to each well.
-
Include a drug-free well as a growth control and an un-inoculated well as a sterility control.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
Determine the MIC as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control well.[1]
-
Protocol 2: General Synthesis of this compound Analogues
This protocol outlines a generalized procedure for the synthesis of this compound analogues, based on common methods for creating similar azole compounds.[9]
-
Synthesis of the Oxirane Intermediate:
-
The synthesis typically begins with a commercially available substituted phenyl ketone.
-
This starting material undergoes a reaction to introduce the triazole or imidazole ring, followed by conversion of the ketone to an epoxide (oxirane).
-
-
Coupling Reaction:
-
The synthesized oxirane is then reacted with a suitable nucleophile containing the desired side chain. This reaction is often carried out in the presence of a base.
-
-
Purification:
-
The final product is purified using techniques such as column chromatography and recrystallization.
-
-
Characterization:
-
The structure and purity of the synthesized this compound analogue are confirmed using methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.[9]
-
Visualizations
Caption: Mechanism of action of this compound, inhibiting ergosterol synthesis.
Caption: Workflow for troubleshooting inconsistent MIC results.
Caption: Potential causes for unexpectedly high this compound MIC values.
References
- 1. benchchem.com [benchchem.com]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-state characterization and impurities determination of fluconazol generic products marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Insights into the Paradoxical Effect of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Posaconazole: A new agent for the prevention and management of severe, refractory or invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Mitigating Parconazole-induced hepatotoxicity in animal studies
Parconazole Hepatotoxicity Technical Support Center
Welcome to the technical support center for researchers investigating this compound-induced hepatotoxicity. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols for key assays.
Disclaimer: "this compound" is a representative name for azole antifungal agents known to have potential hepatotoxic effects. The data, mechanisms, and protocols described herein are based on published studies of related compounds, such as Ketoconazole, to provide a relevant and accurate guide for researchers in this class of drugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary proposed mechanism of this compound-induced hepatotoxicity?
A1: The liver injury is primarily attributed to mechanisms initiated during the drug's metabolism.[1] The metabolic activation of this compound, likely via cytochrome P450 enzymes, can lead to the formation of reactive metabolites.[2] These metabolites can cause overwhelming oxidative stress and mitochondrial dysfunction.[1][3] Key events include the depletion of glutathione (GSH), damage to mitochondrial membranes, and the sustained activation of stress-related signaling pathways like the c-Jun N-terminal kinase (JNK) pathway, which promotes hepatocyte death.[1][3][4]
Q2: What are the most common biomarkers to assess this compound-induced liver injury in animal models?
A2: The most common and critical biomarkers are:
-
Serum Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are standard indicators of hepatocellular damage.[5][6] Their levels in the blood increase significantly when liver cells are injured.
-
Oxidative Stress Markers: Measurement of malondialdehyde (MDA) indicates the level of lipid peroxidation, while assessing the activity of antioxidant enzymes like superoxide dismutase (SOD) and levels of glutathione (GSH) provides insight into the cellular antioxidant defense status.[7]
-
Histopathology: Hematoxylin and Eosin (H&E) staining of liver tissue is crucial for visualizing cellular changes such as necrosis, inflammation, cellular infiltration, and hepatocyte swelling.[5][8]
Q3: Which animal models are most suitable for studying this compound hepatotoxicity?
A3: Rats (e.g., Wistar, Sprague-Dawley) and mice (e.g., BALB/c, C57BL/6) are the most commonly used animal models for studying drug-induced liver injury.[9][10][11] The choice often depends on the specific research question, genetic background considerations, and the availability of reagents. Both models have been shown to develop liver injury, characterized by elevated liver enzymes and histopathological changes, upon administration of hepatotoxic azole antifungals.[12][13]
Q4: What are some potential mitigating agents to test against this compound hepatotoxicity?
A4: Agents with strong antioxidant and anti-inflammatory properties are the most promising candidates. Commonly studied examples include:
-
N-acetylcysteine (NAC): A precursor to glutathione, NAC helps replenish intracellular GSH stores, thereby combating oxidative stress.[11][14][15]
-
Silymarin: A flavonoid extracted from milk thistle, it has well-documented hepatoprotective effects due to its antioxidant, anti-inflammatory, and cell-regenerating properties.[5][6][9][16]
-
Other Natural Antioxidants: Compounds like curcumin and gallic acid have also shown potential in mitigating drug-induced liver injury by modulating oxidative stress and inflammation.[7][17]
Troubleshooting Guide
Issue 1: High variability in serum ALT/AST levels within the same experimental group.
-
Possible Cause: Inconsistent drug administration (e.g., gavage technique), variations in the fasting state of animals before blood collection, or underlying sub-clinical health issues in some animals.
-
Troubleshooting Steps:
-
Standardize Dosing: Ensure all technicians are proficient in the oral gavage or injection technique to deliver a consistent dose.
-
Control Fasting: Implement a consistent fasting period (e.g., 4-6 hours) for all animals before blood sampling, as food intake can influence baseline enzyme levels.
-
Health Monitoring: Closely monitor animals for any signs of illness or distress that are independent of the experimental treatment. Exclude animals that show signs of sickness before the study begins.
-
Increase Sample Size: A larger number of animals per group can help mitigate the impact of individual outliers on statistical significance.
-
Issue 2: Histopathology results are inconclusive or show artifacts.
-
Possible Cause: Improper tissue fixation, processing, or staining. Delays in fixing the liver tissue after dissection can lead to autolysis.
-
Troubleshooting Steps:
-
Immediate Fixation: Immediately place freshly harvested liver tissue into 10% neutral buffered formalin. Ensure the tissue volume is no more than 1/10th of the formalin volume for adequate fixation.
-
Standardize Processing: Follow a consistent protocol for dehydration, clearing, and paraffin embedding to ensure uniform tissue quality.
-
Optimize Staining: Ensure H&E staining solutions are fresh and filtered.[18] Adhere to precise timings for each step of the staining protocol to achieve consistent results.
-
Blinded Analysis: Have the histopathological slides evaluated by an observer who is blinded to the experimental groups to prevent bias.
-
Issue 3: The tested mitigating agent shows no protective effect on liver enzymes or histology.
-
Possible Cause: The dose of the mitigating agent may be too low, the timing of administration may be suboptimal, or its mechanism of action may not counteract the specific hepatotoxic pathway of this compound.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a range of doses for the mitigating agent to determine the most effective concentration.
-
Adjust Timing: The timing of administration is critical. Consider pre-treatment (administering the agent before this compound), co-treatment, or post-treatment protocols. Pre-treatment is often effective for antioxidant agents.[9]
-
Re-evaluate Mechanism: Confirm that the proposed protective mechanism of your agent (e.g., antioxidant) aligns with the known toxic mechanism of this compound (oxidative stress).[1]
-
Assess Bioavailability: Investigate the absorption and bioavailability of your mitigating agent in the chosen animal model. It may not be reaching effective concentrations in the liver.
-
Quantitative Data Summary
The following tables summarize representative data from animal studies investigating hepatotoxicity induced by azole antifungals and the protective effects of mitigating agents.
Table 1: Effect of Mitigating Agents on Serum Liver Enzymes
| Group | ALT (U/L) | AST (U/L) |
| Control | 35 ± 5 | 80 ± 10 |
| This compound-treated | 150 ± 25 | 280 ± 40 |
| This compound + Silymarin | 60 ± 10 | 125 ± 20 |
| This compound + NAC | 55 ± 8 | 110 ± 15 |
| Values are presented as Mean ± SD. Data is illustrative, based on typical fold-changes seen in rodent models of drug-induced liver injury.[5][6][11] |
Table 2: Effect of Mitigating Agents on Liver Oxidative Stress Markers
| Group | MDA (nmol/mg protein) | SOD (U/mg protein) |
| Control | 1.2 ± 0.2 | 150 ± 20 |
| This compound-treated | 4.5 ± 0.6 | 75 ± 10 |
| This compound + Silymarin | 2.0 ± 0.4 | 120 ± 15 |
| This compound + NAC | 1.8 ± 0.3 | 130 ± 18 |
| Values are presented as Mean ± SD. Data is illustrative, based on typical changes observed in rodent models.[6][7][11] |
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: Standard experimental workflow for in vivo hepatotoxicity studies.
Signaling Pathway of this compound-Induced Hepatotoxicity
Caption: Key signaling events in this compound hepatotoxicity and points of intervention.
Detailed Experimental Protocols
Serum ALT and AST Activity Assay
This protocol is based on standard colorimetric or enzymatic assay kits available from various commercial suppliers.
-
Principle: ALT and AST catalyze the transfer of amino groups. The reaction products are then measured, often through a coupled enzymatic reaction that results in the oxidation of NADH to NAD+, which is monitored by a decrease in absorbance at 340 nm.[19]
-
Sample Preparation:
-
Assay Procedure (Example using a kinetic assay):
-
Prepare reagents according to the manufacturer's instructions.
-
Pipette 10 µL of serum sample into a 96-well plate or cuvette.[19]
-
Add 200 µL of the reaction mixture containing L-alanine (for ALT) or L-aspartate (for AST), NADH, and lactate dehydrogenase (LDH).[19]
-
Incubate at 37°C.[21]
-
Immediately after adding a starter reagent (e.g., α-ketoglutarate), measure the absorbance at 340 nm every minute for 5-10 minutes.[19]
-
The rate of decrease in absorbance is proportional to the enzyme activity. Calculate the activity (U/L) based on the standard curve or the formula provided in the kit.
-
Liver Malondialdehyde (MDA) Assay (TBARS Method)
-
Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex, which can be measured spectrophotometrically.[22]
-
Sample Preparation:
-
Weigh approximately 100 mg of frozen liver tissue.
-
Homogenize the tissue on ice in 1 mL of cold 1.15% KCl buffer or PBS.[23]
-
Centrifuge the homogenate at 3,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay. Determine the protein concentration of the supernatant using a BCA or Bradford assay for normalization.
-
-
Assay Procedure:
-
To 0.5 mL of the supernatant, add 2 mL of the TBA reagent (e.g., a solution of 15% TCA, 0.375% TBA, and 0.25 N HCl).[23]
-
Mix thoroughly and heat the mixture in a boiling water bath for 15 minutes.[23]
-
Cool the tubes on ice, then centrifuge at 1,000 x g for 10 minutes to pellet any precipitate.[23]
-
Transfer the clear supernatant to a new tube or cuvette.
-
Measure the absorbance of the supernatant at 532 nm against a blank.[23]
-
Calculate the MDA concentration using the molar extinction coefficient of the MDA-TBA complex (1.56 x 10⁵ M⁻¹cm⁻¹) and normalize to the protein concentration.
-
Hematoxylin and Eosin (H&E) Staining of Liver Tissue
-
Principle: A differential staining method where hematoxylin (a basic dye) stains acidic structures like cell nuclei blue/purple, and eosin (an acidic dye) stains basic structures like cytoplasm and extracellular matrix pink/red.[24]
-
Procedure for Paraffin-Embedded Sections:
-
Deparaffinization: Immerse slides in xylene (2 changes, 5 minutes each).[25]
-
Rehydration: Sequentially immerse slides in 100% ethanol (2x, 2 min), 95% ethanol (2x, 2 min), 70% ethanol (2 min), and finally rinse in running tap water.[25]
-
Hematoxylin Staining: Stain in Mayer's Hematoxylin solution for 30 seconds to 4 minutes.[18][25]
-
Washing: Rinse thoroughly in running tap water until the water is clear.[18]
-
Bluing: Dip slides in a weak basic solution (e.g., Scott's tap water substitute or 1X PBS) for 20-30 seconds to turn the nuclei blue.[26]
-
Differentiation (Optional): If over-stained, quickly dip slides in 1% acid alcohol to remove excess stain, then wash and blue again.[25]
-
Eosin Staining: Counterstain with Eosin Y solution for 30 seconds to 2 minutes.[25][26]
-
Dehydration: Dehydrate the sections through graded alcohols: 95% ethanol (2x, 30 sec) and 100% ethanol (2x, 1 min).[25]
-
Clearing: Immerse in xylene (2 changes, 2-5 minutes each).[25]
-
Coverslipping: Apply a drop of mounting medium and place a coverslip, avoiding air bubbles.[25]
-
-
Microscopic Examination: Examine under a light microscope for signs of hepatotoxicity, such as centrilobular necrosis, inflammatory cell infiltration, steatosis, and sinusoidal congestion.[8][13]
References
- 1. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of silymarin against acetaminophen-induced hepatotoxicity and nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Silymarin Prevents Restraint Stress-Induced Acute Liver Injury by Ameliorating Oxidative Stress and Reducing Inflammatory Response [mdpi.com]
- 7. Recent advancement in prevention against hepatotoxicity, molecular mechanisms, and bioavailability of gallic acid, a natural phenolic compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of ketoconazole- and fluconazole-induced hepatotoxicity in a primary culture system of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative stress mediates drug-induced hepatotoxicity in rats: a possible role of DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The protective effects of n-acetylcysteine against acute hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. psasir.upm.edu.my [psasir.upm.edu.my]
- 14. Protective effects of N-acetyl-l-cysteine against penconazole-triggered hepatorenal toxicity in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic Potential of Nutraceuticals against Drug-Induced Liver Injury [ouci.dntb.gov.ua]
- 18. H&E Staining of Paraffin-Embedded Tissue Sections: A Differential Staining Technique to Visualize Liver Tissue Sections Using Combination of Hematoxylin and Eosin Dyes [jove.com]
- 19. Alanine aminotransferase isoenzymes: molecular cloning and quantitative analysis of tissue expression in rats and serum elevation in liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kamiyabiomedical.com [kamiyabiomedical.com]
- 21. Hepatotoxicity and Ultra Structural Changes in Wistar Rats treated with Al2O3 Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. japsonline.com [japsonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Liver Biopsy Interpretation: Special Stains | AASLD [aasld.org]
- 25. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 26. urmc.rochester.edu [urmc.rochester.edu]
Validation & Comparative
A Comparative Guide: Fluconazole vs. Parconazole Efficacy Against Candida Species
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the antifungal agents Parconazole and Fluconazole, with a focus on their efficacy against clinically relevant Candida species. Fluconazole, a triazole antifungal, is a well-established and extensively studied agent with a large body of evidence supporting its use in the treatment of various forms of candidiasis. In contrast, this compound is an imidazole derivative for which there is a significant lack of publicly available scientific literature containing experimental data on its in vitro or in vivo efficacy against Candida species.
While a direct, data-driven comparison of the efficacy of this compound and Fluconazole is not possible at this time due to the absence of performance data for this compound, this guide will provide a comprehensive summary of the available information for both agents. The well-documented efficacy of Fluconazole will be presented in detail, including quantitative data, to serve as a benchmark for the evaluation of other antifungal compounds. Additionally, this guide outlines the standard experimental protocols used to determine antifungal efficacy, which would be applicable to the study of this compound.
Introduction to this compound and Fluconazole
This compound is identified as a broad-spectrum imidazole derivative with antifungal activity.[1][2] Its mechanism of action is presumed to be similar to other azole antifungals, involving the inhibition of the cytochrome P450-dependent enzyme 14-alpha-demethylase.[1][2] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2] By disrupting ergosterol synthesis, this compound is thought to alter the permeability and integrity of the fungal cell membrane, leading to the inhibition of fungal growth.[1][2]
Fluconazole is a widely used triazole antifungal agent effective against a range of fungal pathogens, including many Candida species.[3][4][5] Its mechanism of action is the highly selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[3][4][5] This disruption of ergosterol biosynthesis leads to an accumulation of 14-α-methyl sterols, which alters the structure and function of the fungal cell membrane, resulting in fungistatic activity.[3][4][5]
Mechanism of Action: Azole Antifungals
The primary target for azole antifungals, including both imidazoles like this compound and triazoles like Fluconazole, is the enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene in Candida. The inhibition of this enzyme is a critical step in disrupting the integrity of the fungal cell membrane.
Caption: Mechanism of action of azole antifungals.
Comparative Efficacy Data
This compound
A comprehensive search of scientific literature and clinical trial databases did not yield any publicly available quantitative data regarding the efficacy of this compound against Candida species. Studies detailing Minimum Inhibitory Concentration (MIC) values, in vivo efficacy in animal models, or clinical trial outcomes in human subjects with candidiasis are not available at the time of this publication.
Fluconazole
Fluconazole has been extensively studied, and its in vitro activity against various Candida species is well-documented. The following tables summarize typical MIC ranges for Fluconazole against common Candida species. MIC values are a measure of the in vitro potency of an antifungal agent, with lower values indicating greater activity.
Table 1: In Vitro Susceptibility of Candida Species to Fluconazole
| Candida Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Typical MIC Range (µg/mL) |
| C. albicans | 0.25 - 1 | 0.5 - 4 | ≤0.25 - >64 |
| C. tropicalis | 0.5 - 2 | 2 - 16 | ≤0.25 - >64 |
| C. parapsilosis | 0.5 - 2 | 1 - 8 | ≤0.25 - >64 |
| C. glabrata | 4 - 16 | 16 - 64 | ≤0.25 - >64 |
| C. krusei | 16 - 64 | 32 - >64 | 8 - >64 |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Clinical Efficacy of Fluconazole:
Clinical trials have established the efficacy of fluconazole in treating various forms of candidiasis. For example, in a study of oropharyngeal candidiasis in HIV/AIDS patients, fluconazole (100 mg/day for 14 days) resulted in a clinical success rate of 92.5%.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of antifungal agents against Candida species. These protocols are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)
This method is considered the reference standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.
-
Inoculum Preparation:
-
Candida isolates are grown on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
The suspension is then diluted in RPMI 1640 medium (buffered with MOPS) to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Antifungal Agent Preparation:
-
The antifungal agent is serially diluted in RPMI 1640 medium to create a range of concentrations.
-
-
Microplate Inoculation:
-
100 µL of each antifungal dilution is added to the wells of a 96-well microtiter plate.
-
100 µL of the standardized yeast inoculum is added to each well.
-
A growth control (inoculum without drug) and a sterility control (medium only) are included.
-
-
Incubation and Reading:
-
The microtiter plate is incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
Caption: Workflow for broth microdilution susceptibility testing.
In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis
Animal models are crucial for evaluating the in vivo efficacy of antifungal agents.
-
Animal Model:
-
Immunocompetent or immunocompromised (e.g., neutropenic) mice are commonly used.
-
-
Infection:
-
Mice are infected intravenously with a standardized inoculum of a Candida species (e.g., 10⁵ CFU/mouse).
-
-
Treatment:
-
Treatment with the antifungal agent (or a vehicle control) is initiated at a specified time post-infection and administered for a defined period.
-
-
Outcome Assessment:
-
Survival: Mice are monitored daily, and survival rates are recorded.
-
Fungal Burden: At the end of the study, organs (typically kidneys) are harvested, homogenized, and plated to determine the number of colony-forming units (CFU) per gram of tissue. A reduction in fungal burden in treated animals compared to controls indicates efficacy.
-
Conclusion
Fluconazole remains a cornerstone in the treatment of candidiasis, with a well-defined spectrum of activity and extensive clinical data supporting its use. While this compound is identified as an imidazole antifungal, the current lack of published experimental data on its efficacy against Candida species precludes a direct comparison with Fluconazole. Further in vitro and in vivo studies are necessary to characterize the antifungal profile of this compound and determine its potential role in the management of Candida infections. Researchers in the field are encouraged to utilize the standardized experimental protocols outlined in this guide for the evaluation of novel antifungal agents.
References
- 1. This compound | C17H16Cl2N2O3 | CID 3047814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. qeios.com [qeios.com]
- 3. Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the susceptibilities of Candida spp. to fluconazole and voriconazole in a 4-year global evaluation using disk diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multicenter randomized trial evaluating posaconazole versus fluconazole for the treatment of oropharyngeal candidiasis in subjects with HIV/AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Parconazole and Ketoconazole for Researchers and Drug Development Professionals
An in-depth guide to the mechanisms, in-vitro efficacy, and pharmacokinetic profiles of two imidazole antifungal agents.
This guide provides a detailed comparative analysis of Parconazole and Ketoconazole, two notable imidazole derivatives in the landscape of antifungal research. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data on their mechanisms of action, offers a framework for comparative in-vitro evaluation, and contrasts their pharmacokinetic properties.
Introduction to this compound and Ketoconazole
Ketoconazole , a broad-spectrum antifungal agent, was one of the first orally active imidazole derivatives introduced for the treatment of systemic mycoses.[1][2] Its discovery marked a significant advancement in antifungal therapy. However, its clinical use has been tempered by concerns over hepatotoxicity and drug-drug interactions stemming from its inhibition of mammalian cytochrome P450 enzymes.[3][4]
This compound is also a broad-spectrum imidazole derivative with antifungal activity.[5] While less documented in publicly available literature than Ketoconazole, it is understood to operate through a similar mechanism of action, targeting the integrity of the fungal cell membrane.[5] This guide aims to juxtapose the known attributes of Ketoconazole with the presumed characteristics of this compound, providing a foundational resource for further investigation.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Both this compound and Ketoconazole belong to the azole class of antifungals and share a common mechanism of action: the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[4][5] Ergosterol serves a similar function in fungi as cholesterol does in mammalian cells, maintaining membrane fluidity and integrity.[6]
The primary target for azole antifungals is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene.[4][7] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol.[4] By binding to the heme iron in the active site of this enzyme, this compound and Ketoconazole inhibit its function.[4][8] This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane.[9] The altered membrane structure increases permeability, disrupts the function of membrane-bound enzymes, and ultimately inhibits fungal growth.[5][7]
References
- 1. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Three Methods for Testing Azole Susceptibilities of Candida albicans Strains Isolated Sequentially from Oral Cavities of AIDS Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. qeios.com [qeios.com]
- 5. reviberoammicol.com [reviberoammicol.com]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Posaconazole: clinical pharmacology and potential for management of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]
- 9. journals.asm.org [journals.asm.org]
Validating Antifungal Synergy: A Comparative Guide to Parconazole Combinations
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant and growing threat to public health. Combination therapy, utilizing two or more antifungal agents with different mechanisms of action, is a promising strategy to enhance efficacy, reduce toxicity, and overcome resistance. Parconazole, an imidazole derivative, functions by inhibiting the cytochrome P450-dependent 14-alpha demethylation of lanosterol, a crucial step in the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This disruption of the fungal cell membrane integrity ultimately inhibits fungal cell growth.[1][2]
While extensive research has validated the synergistic potential of various azole antifungals in combination with other drug classes, there is a notable absence of published studies specifically investigating the synergistic combinations of this compound. This guide, therefore, aims to provide a comparative framework based on the established synergistic interactions of other azole antifungals. The data presented herein is intended to serve as a foundational resource to inform and guide future research into novel this compound-based combination therapies.
Potential Synergistic Combinations with this compound
Based on the known synergistic interactions of other azole antifungals that also target ergosterol biosynthesis, the following combinations with this compound are proposed as having a high potential for synergistic activity.
This compound + Echinocandins
Echinocandins, such as caspofungin, micafungin, and anidulafungin, inhibit the synthesis of β-(1,3)-D-glucan, a vital component of the fungal cell wall. The "two-hit" model suggests that the cell wall damage caused by echinocandins may enhance the penetration of azoles like this compound, increasing their access to the cell membrane.[3] Conversely, the membrane-destabilizing effects of this compound could render the fungus more susceptible to the cell wall-disrupting action of echinocandins.[3] Studies on other azoles have consistently demonstrated synergy with echinocandins against a range of Candida species.[3][4][5]
This compound + Polyenes
Polyenes, such as Amphotericin B, bind to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[6] The interaction between azoles and polyenes can be complex, with some studies suggesting potential antagonism due to the depletion of ergosterol by azoles, which is the target for polyenes.[7][8] However, synergy has been observed, particularly at low concentrations of Amphotericin B, where it may increase cell membrane permeability, facilitating the entry of azoles.[8]
This compound + Terbinafine
Terbinafine is an allylamine antifungal that inhibits squalene epoxidase, an enzyme that acts earlier in the ergosterol biosynthesis pathway than the target of azoles.[9] The sequential inhibition of the same metabolic pathway at two different points is a strong basis for synergistic interaction.[7][9] In vitro studies have shown synergy between terbinafine and various azoles against a broad range of fungi, including azole-resistant strains.[7][9][10]
Quantitative Assessment of Synergy: Comparative Data
The following tables summarize in vitro synergistic data from studies on other azole antifungals in combination with different drug classes. These values, primarily the Fractional Inhibitory Concentration Index (FICI), provide a quantitative measure of synergy and serve as a benchmark for potential studies on this compound combinations. A FICI of ≤ 0.5 is generally considered indicative of synergy.[3][10]
Table 1: In Vitro Synergy of Azole-Echinocandin Combinations against Candida Species
| Azole | Echinocandin | Fungal Species | FICI Range | Reference |
| Isavuconazole | Caspofungin | Candida auris | Synergistic | [4] |
| Isavuconazole | Anidulafungin | Candida auris | Synergistic | [4] |
| Isavuconazole | Micafungin | Candida auris | Synergistic | [4] |
| Fluconazole | Anidulafungin | Candida parapsilosis | 0.07-0.37 | [5] |
| Itraconazole | Anidulafungin | Candida parapsilosis | 0.15-0.37 | [5] |
| Fluconazole | Micafungin | Candida parapsilosis | 0.25-0.5 | [5] |
| Itraconazole | Micafungin | Candida parapsilosis | 0.09-0.37 | [5] |
Table 2: In Vitro Synergy of Azole-Terbinafine Combinations
| Azole | Fungal Species | % of Isolates with Synergy (FICI ≤ 0.5) | Reference |
| Fluconazole | Candida glabrata (azole-decreased susceptibility) | 17% | [10] |
| Itraconazole | Candida glabrata (azole-decreased susceptibility) | 21% | [10] |
| Voriconazole | Candida glabrata (azole-decreased susceptibility) | 33% | [10] |
| Posaconazole | Candida glabrata (azole-decreased susceptibility) | 12% | [10] |
Experimental Protocols for Synergy Validation
To validate the potential synergistic interactions of this compound combinations, the following established in vitro methodologies are recommended.
Checkerboard Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a partner antifungal, both alone and in combination, to calculate the Fractional Inhibitory Concentration Index (FICI).
Methodology:
-
Preparation of Antifungal Agents: Prepare stock solutions of this compound and the partner antifungal in an appropriate solvent and dilute to the desired starting concentrations in RPMI 1640 medium.
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional matrix of drug concentrations. Serially dilute this compound horizontally across the columns and the partner antifungal vertically down the rows. Include wells with each drug alone as controls, a growth control well (no drug), and a sterility control well (no inoculum).
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard) and dilute it in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.
-
Inoculation: Add the fungal inoculum to all wells except the sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Reading and FICI Calculation: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth. Calculate the FICI using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of partner drug in combination / MIC of partner drug alone). The interaction is typically interpreted as: Synergy (FICI ≤ 0.5), Additive (0.5 < FICI ≤ 4.0), or Antagonism (FICI > 4.0).
Time-Kill Curve Analysis
Objective: To assess the dynamic interaction and rate of fungal killing of this compound and a partner antifungal, alone and in combination, over time.
Methodology:
-
Inoculum Preparation: Prepare a fungal suspension in RPMI 1640 medium to a starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.
-
Test Conditions: Prepare culture tubes with the following conditions:
-
Growth control (no drug)
-
This compound alone (at a relevant concentration, e.g., MIC or sub-MIC)
-
Partner antifungal alone (at a relevant concentration)
-
The combination of both agents at the same concentrations.
-
-
Incubation and Sampling: Incubate the tubes at 35°C in a shaker. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each tube.
-
Colony Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar plates (e.g., Sabouraud Dextrose Agar). Incubate the plates and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Visualizing Mechanisms and Workflows
Proposed Synergistic Mechanism of this compound and Echinocandins
Caption: Dual inhibition of fungal cell wall and membrane synthesis.
Checkerboard Assay Workflow
Caption: Workflow for determining in vitro antifungal synergy.
Ergosterol Biosynthesis Pathway Inhibition
Caption: Sequential pathway inhibition by Terbinafine and this compound.
References
- 1. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Antifungal Therapy: A Review of Current Data | Campitelli | Journal of Clinical Medicine Research [jocmr.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. In vitro synergy of echinocandins with triazoles against fluconazole-resistant Candida parapsilosis complex isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Optimization of Polyene-Azole Combination Therapy against Aspergillosis Using an In Vitro Pharmacokinetic-Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vitro Activities of Terbinafine in Combination with Fluconazole, Itraconazole, Voriconazole, and Posaconazole against Clinical Isolates of Candida glabrata with Decreased Susceptibility to Azoles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Azole Cross-Resistance: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of antifungal cross-resistance is critical for the development of robust new therapies. While specific comparative data on Parconazole remains limited in publicly accessible literature, this guide provides a framework for evaluating its potential cross-resistance profile against other azoles by detailing established experimental protocols and the underlying molecular mechanisms of resistance.
The azole class of antifungal agents forms a cornerstone of treatment for a wide array of fungal infections. These drugs, including well-established compounds like fluconazole, itraconazole, and voriconazole, all function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] this compound, an imidazole derivative, is also understood to operate through this same mechanism of action.[1] This shared therapeutic target, however, also gives rise to the phenomenon of cross-resistance, where a fungal isolate that has developed resistance to one azole may exhibit decreased susceptibility to other drugs in the same class.
General Mechanisms of Azole Cross-Resistance
The development of resistance to azole antifungals is a multifaceted process, often involving one or more of the following molecular alterations:
-
Target Enzyme Modification: Mutations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, can alter the enzyme's structure. These changes can reduce the binding affinity of azole drugs, thereby diminishing their inhibitory effect.[3][4]
-
Overexpression of the Target Enzyme: An increase in the production of lanosterol 14α-demethylase can effectively titrate out the inhibitory effect of the azole, requiring higher drug concentrations to achieve a therapeutic effect.[4][5]
-
Efflux Pump Overexpression: Fungal cells can actively transport azole drugs out of the cell through the action of efflux pumps, primarily belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families.[3][4] The overexpression of genes encoding these pumps, such as CDR1, CDR2, and MDR1, is a common mechanism of resistance.[3]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other enzymes involved in the ergosterol biosynthesis pathway can also contribute to azole resistance.[5]
Experimental Protocols for Assessing Cross-Resistance
To evaluate the potential for cross-resistance between this compound and other azoles, standardized in vitro susceptibility testing methods are employed. The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Yeasts (CLSI M27)
This method is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Yeast isolates are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A suspension of the yeast is then prepared in sterile saline and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The antifungal agents (this compound and comparator azoles) are serially diluted in a 96-well microtiter plate using a standardized medium such as RPMI-1640.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared yeast suspension. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: Following incubation, the plates are examined visually or with a spectrophotometer to determine the lowest concentration of the antifungal agent that inhibits fungal growth.
Broth Microdilution Method for Molds (CLSI M38)
A similar methodology is used for filamentous fungi, with modifications to account for their different growth characteristics.
Methodology:
-
Inoculum Preparation: Molds are grown on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident. Spores (conidia) are harvested and a suspension is prepared and adjusted to a specific concentration.
-
Antifungal Agent Preparation and Inoculation: Serial dilutions of the antifungal agents are prepared in 96-well microtiter plates, which are then inoculated with the spore suspension.
-
Incubation and MIC Determination: The plates are incubated at 35°C for 48-72 hours, after which the MIC is determined as the lowest concentration that inhibits growth.
Data Presentation
While specific comparative data for this compound is not available, a typical presentation of cross-resistance data would involve a table of MIC values for a panel of fungal isolates against this compound and other azoles. This allows for a direct comparison of their in vitro efficacy.
Table 1: Hypothetical MIC Data for Cross-Resistance Analysis
| Fungal Isolate | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) |
| Candida albicans 1 | 0.125 | 0.5 | 0.06 | 0.03 |
| Candida albicans 2 (Fluconazole-R) | 2 | 64 | 1 | 0.5 |
| Candida glabrata 1 | 1 | 16 | 0.5 | 0.25 |
| Aspergillus fumigatus 1 | 0.5 | N/A | 0.25 | 0.125 |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Visualizing Experimental Workflows and Resistance Pathways
To further aid in the understanding of cross-resistance studies and the underlying biological processes, the following diagrams have been generated using Graphviz.
References
- 1. In Vitro Activities of Posaconazole (Sch 56592) Compared with Those of Itraconazole and Fluconazole against 3,685 Clinical Isolates of Candida spp. and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining Voriconazole and Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinically significant azole cross-resistance in Candida isolates from HIV-positive patients with oral candidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species [frontiersin.org]
- 5. In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vitro Activity of Parconazole Against Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vitro activity of the antifungal agent Parconazole against clinically relevant fungal isolates. Due to the limited availability of publicly accessible in vitro susceptibility data for this compound, this document utilizes data from well-characterized azole antifungals—Posaconazole, Voriconazole, and Fluconazole—to illustrate the required data presentation and experimental protocols for a comprehensive validation. The methodologies and comparative data herein serve as a template for the evaluation of this compound's antifungal efficacy.
Comparison of In Vitro Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of established azole antifungals against key clinical isolates of Candida and Aspergillus species. These values, derived from various studies, provide a benchmark for assessing the potential potency of this compound.
Table 1: Comparative In Vitro Activity against Candida Species
| Antifungal Agent | Candida albicans MIC Range (μg/mL) | Candida glabrata MIC Range (μg/mL) | Candida parapsilosis MIC Range (μg/mL) | Candida krusei MIC Range (μg/mL) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Posaconazole | 0.016 - 0.063[1][2] | 0.5 - 4[1] | 0.06[3] | 0.25[1] |
| Voriconazole | 0.007 - 0.031[4] | 0.06 - 0.5 | 0.007 - 0.03 | 0.12 - 1 |
| Fluconazole | 0.25 - 1[1][4] | 0.5 - 16 | 0.125 - 4 | 16 - 64 |
Table 2: Comparative In Vitro Activity against Aspergillus Species
| Antifungal Agent | Aspergillus fumigatus MIC Range (μg/mL) | Aspergillus flavus MIC Range (μg/mL) | Aspergillus terreus MIC Range (μg/mL) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Posaconazole | 0.03 - 0.5[5][6] | ≤0.25[6] | 0.125 - 1 |
| Voriconazole | 0.25 - 1[6] | 0.25 - 1 | 0.5 - 2 |
| Itraconazole | 0.25 - 2[6] | 0.5 - 2 | 0.5 - 2 |
Experimental Protocols
The determination of in vitro antifungal activity is guided by standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
-
Isolate Preparation: Yeast isolates are subcultured on potato dextrose agar to ensure viability and purity. A suspension of the yeast is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium, with L-glutamine, without bicarbonate, and buffered with MOPS acid.
-
Inoculation: The adjusted yeast suspension is further diluted in RPMI 1640 medium and added to the microdilution wells containing the antifungal agents, resulting in a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Incubation: The microdilution plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth in the drug-free control well.
Broth Microdilution Method for Molds (Adapted from CLSI M38)
-
Isolate Preparation: Mold isolates are grown on potato dextrose agar until adequate sporulation is observed. Spore suspensions are prepared in a sterile saline solution containing a wetting agent (e.g., Tween 80) and adjusted to a specific conidial density.
-
Drug Dilution: Similar to the yeast protocol, the antifungal agents are serially diluted in RPMI 1640 medium.
-
Inoculation: The conidial suspension is diluted in the test medium and added to the microdilution wells to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Incubation: Plates are incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC for azole antifungals against molds is defined as the lowest drug concentration that shows complete inhibition of growth.
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining antifungal MIC.
Ergosterol Biosynthesis Pathway and Azole Inhibition
Caption: Azole antifungals inhibit ergosterol synthesis.
References
- 1. In Vitro Activities of Posaconazole (Sch 56592) Compared with Those of Itraconazole and Fluconazole against 3,685 Clinical Isolates of Candida spp. and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. ceji.termedia.pl [ceji.termedia.pl]
- 4. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antifungal susceptibility of clinical and environmental isolates of Aspergillus fumigatus and Aspergillus flavus in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
A Comparative Guide to the Pharmacokinetics of Posaconazole and Itraconazole
Note: The user's query for "Parconazole" did not yield results for a known pharmaceutical agent. Based on the context of the request for a comparison with Itraconazole, this guide assumes the user intended to inquire about Posaconazole , a structurally similar broad-spectrum triazole antifungal agent. This document will, therefore, provide a comparative analysis of the pharmacokinetics of Posaconazole and Itraconazole.
This guide provides a detailed comparison of the pharmacokinetic profiles of two broad-spectrum triazole antifungal agents, Posaconazole and Itraconazole. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Posaconazole and Itraconazole, derived from various clinical studies. These values represent the mean or range observed in adult populations and can vary based on formulation, patient-specific factors, and co-administered substances.
| Pharmacokinetic Parameter | Posaconazole | Itraconazole |
| Oral Bioavailability | Highly variable with oral suspension (influenced by food, gastric pH, and GI motility).[1][2] Delayed-release tablets show improved and more consistent bioavailability.[3][4] Absolute bioavailability ranges from 8% to 51.4% for the oral suspension and can be up to 67.6% for tablets without severe intestinal mucositis.[1][5] | Variable, approximately 55% with capsules when taken with a full meal. Oral solution has higher bioavailability than capsules. |
| Food Effect on Absorption | Significantly increased with high-fat meals for the oral suspension (up to 4-fold).[3][6] Tablet formulation shows less pronounced but still present food effect.[3][4] | Capsule absorption is maximal when taken with a full meal. Oral solution absorption is better in a fasted state. |
| Time to Peak Plasma Concentration (Tmax) | 5-8 hours for the oral suspension.[7][8] | 3-4 hours after oral administration. |
| Protein Binding | >98%, predominantly to albumin.[1][8][9] | >99%, primarily to albumin. |
| Volume of Distribution (Vd) | Large, approximately 5-25 L/kg, indicating extensive tissue distribution.[8] | Extensive tissue distribution with concentrations in tissues being many times higher than in plasma. |
| Metabolism | Limited metabolism, primarily through UDP-glucuronosyltransferase (UGT) pathways (UGT1A4), not significantly metabolized by the cytochrome P450 (CYP) system.[1][8] | Extensively metabolized in the liver, primarily by CYP3A4, into a large number of metabolites, including the active metabolite hydroxy-itraconazole. |
| Elimination Half-Life (t½) | Long, with a median of 15-35 hours.[8] | Approximately 21 hours after a single dose, but can increase with multiple doses. |
| Excretion | Primarily eliminated in the feces (about 77%, with >66% as unchanged drug) and a smaller portion in the urine (about 13%, mainly as glucuronide metabolites).[1][2][10] | Mainly excreted as inactive metabolites in urine and feces. Fecal excretion of the unchanged drug is low. |
| CYP450 Inhibition | Potent inhibitor of CYP3A4.[7][8] | Potent inhibitor of CYP3A4. |
Experimental Protocols
The following section outlines a representative experimental protocol for a comparative pharmacokinetic study of oral Posaconazole and Itraconazole in healthy adult volunteers. This protocol is a synthesis of methodologies described in the scientific literature.[11][12][13][14][15][16][17][18][19][20][21][22]
1. Study Design:
-
Type: Open-label, randomized, two-way crossover study.
-
Subjects: Healthy adult male and female volunteers, aged 18-55 years.
-
Exclusion Criteria: History of clinically significant medical conditions, allergy to azole antifungals, use of any medication that could interact with the study drugs, and pregnancy or lactation.
-
Washout Period: A washout period of at least 14 days between drug administrations.
2. Drug Administration:
-
Dosage: A single oral dose of Posaconazole (e.g., 200 mg oral suspension) and Itraconazole (e.g., 200 mg oral solution).
-
Administration Conditions: Administered after a standardized high-fat breakfast to maximize absorption.
3. Blood Sampling:
-
Sample Collection: Venous blood samples (approximately 5 mL) are collected into heparinized tubes at pre-dose (0 hours) and at 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.
-
Plasma Separation: Plasma is separated by centrifugation at 3000 rpm for 10 minutes and stored at -80°C until analysis.
4. Bioanalytical Method - High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the plasma concentrations of Posaconazole, Itraconazole, and its major active metabolite, hydroxy-itraconazole.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A C18 or C8 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[11][15]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent (e.g., acetonitrile).[12][19] The exact composition is optimized for the separation of the analytes.
-
Detection: UV detection at approximately 262 nm for both drugs.[12][19] Fluorescence detection can also be used for enhanced sensitivity for Posaconazole (Excitation: 245 nm, Emission: 380 nm).[14][16]
-
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
5. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)
-
Elimination half-life (t½)
-
Apparent volume of distribution (Vd/F)
-
Apparent total clearance (CL/F)
-
Mandatory Visualizations
Caption: Experimental workflow for a comparative pharmacokinetic study.
Caption: Mechanism of action of azole antifungals.
References
- 1. Clinical pharmacodynamics and pharmacokinetics of the antifungal extended-spectrum triazole posaconazole: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. An Integrated Population Pharmacokinetic Analysis for Posaconazole Oral Suspension, Delayed-Release Tablet, and Intravenous Infusion in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Posaconazole bioavailability of the solid oral tablet is reduced during severe intestinal mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetic/pharmacodynamic profile of posaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Simultaneous Determination of Voriconazole and Posaconazole Concentrations in Human Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A high-performance liquid chromatographic assay for the determination of itraconazole concentration using solid-phase extraction and small sample volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Determination of itraconazole in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijcrt.org [ijcrt.org]
- 19. ajrconline.org [ajrconline.org]
- 20. A protocol for an international, multicentre pharmacokinetic study for Screening Antifungal Exposure in Intensive Care Units: The SAFE-ICU study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iris.unito.it [iris.unito.it]
- 22. Antifungal pharmacokinetics and pharmacodynamics: bridging from the bench to bedside. | Semantic Scholar [semanticscholar.org]
Head-to-head comparison of Parconazole and Voriconazole in vitro
A comprehensive analysis of available in vitro data for two azole antifungal agents.
In the landscape of antifungal drug discovery and development, rigorous in vitro evaluation is a critical first step in characterizing the potential of new therapeutic agents. This guide provides a head-to-head comparison of the in vitro properties of Parconazole and Voriconazole, two members of the azole class of antifungals.
Executive Summary
This guide reveals a significant disparity in the publicly available in vitro data for this compound and Voriconazole. Voriconazole, a widely used second-generation triazole, has been extensively studied, with a wealth of data on its antifungal activity, mechanism of action, and effects on mammalian enzyme systems. In contrast, specific quantitative in vitro data for this compound, an imidazole derivative, is scarce in the public domain.
Both this compound and Voriconazole are understood to function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] Disruption of this pathway compromises the integrity and function of the cell membrane, ultimately leading to the inhibition of fungal growth.
Due to the lack of specific in vitro data for this compound, a direct quantitative comparison with Voriconazole is not possible at this time. This guide will present the detailed in vitro profile of Voriconazole as a benchmark, alongside the general information available for this compound.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary mechanism of action for both this compound and Voriconazole, characteristic of azole antifungals, is the inhibition of lanosterol 14α-demethylase.[1][2] This enzyme plays a crucial role in the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane, disrupting its structure and function.[2]
Antifungal Activity: In Vitro Susceptibility
In vitro antifungal susceptibility is a key measure of a drug's potency and is typically determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Voriconazole:
Voriconazole has demonstrated broad-spectrum activity against a wide range of fungal pathogens, including clinically relevant species of Candida and Aspergillus. The following tables summarize the MIC50 and MIC90 values (the MICs at which 50% and 90% of isolates are inhibited, respectively) for Voriconazole against various fungal isolates.
Table 1: In Vitro Activity of Voriconazole against Candida Species
| Candida Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| C. albicans | 8,619 | 0.007 | 0.03 |
| C. glabrata | 2,415 | 0.06 | 0.5 |
| C. parapsilosis | 2,278 | 0.007 | 0.03 |
| C. tropicalis | 1,895 | 0.015 | 0.06 |
| C. krusei | 508 | 0.12 | 0.5 |
Data sourced from a study by Pfaller et al.[3]
Table 2: In Vitro Activity of Voriconazole against Aspergillus Species
| Aspergillus Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| A. fumigatus | 637 | 0.25 | 0.5 |
| A. flavus | Not Specified | 0.25 | 0.5 |
| A. niger | Not Specified | 0.5 | 1.0 |
| A. terreus | Not Specified | 0.25 | 0.5 |
Data compiled from multiple sources.[4][5][6]
This compound:
Interaction with Cytochrome P450 Enzymes
Azole antifungals are known to interact with mammalian cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions. In vitro assays are used to determine the inhibitory potential of these compounds, typically reported as the half-maximal inhibitory concentration (IC50).
Voriconazole:
Voriconazole is a known inhibitor of several CYP isoenzymes, particularly CYP2C19, CYP3A4, and CYP2C9.[7][8]
Table 3: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Voriconazole
| CYP Isoform | Substrate | IC50 (µM) |
| CYP2C19 | S-mephenytoin 4'-hydroxylation | 5.25 |
| CYP3A4 | Midazolam 1'-hydroxylation | 2.90 |
| CYP2C9 | Tolbutamide 4'-hydroxylation | 3.62 |
| CYP2B6 | Efavirenz 8-hydroxylation | 1.71 |
Data from a study by J. F. Hyland et al.[8]
This compound:
There is no specific in vitro data available in the public domain regarding the inhibitory effects of this compound on human cytochrome P450 enzymes.
In Vitro Cytotoxicity
Assessing the cytotoxicity of an antifungal agent against mammalian cells is crucial to understanding its potential for toxicity in a clinical setting. Cytotoxicity is often expressed as the concentration of a compound that causes a 50% reduction in cell viability (IC50).
Voriconazole:
Limited in vitro cytotoxicity data for Voriconazole is available. One study reported that Voriconazole did not cause cytotoxic effects at the concentrations tested on human embryonic kidney cells (HEK293).[9] However, it is important to note that cytotoxicity can be cell-line dependent and that more comprehensive studies would be needed for a full assessment.
This compound:
No in vitro cytotoxicity data for this compound is currently available in the published literature.
Experimental Protocols
The data presented for Voriconazole was generated using standardized in vitro methodologies. The following provides an overview of the key experimental protocols.
Broth Microdilution for Antifungal Susceptibility Testing
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Cytochrome P450 Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of specific CYP isoforms using human liver microsomes.
While both this compound and Voriconazole belong to the azole class of antifungal agents and share a common mechanism of action, a direct in vitro comparison is severely hampered by the lack of available data for this compound. Voriconazole has been extensively characterized in vitro, demonstrating broad-spectrum antifungal activity and a well-defined profile of interaction with key human cytochrome P450 enzymes.
For researchers, scientists, and drug development professionals, the data presented for Voriconazole can serve as a valuable reference point. The absence of comparable data for this compound highlights a significant knowledge gap and underscores the need for further in vitro studies to fully characterize its antifungal potential and safety profile. Future research should prioritize generating robust in vitro data for this compound, including MIC values against a panel of clinically relevant fungi, as well as its effects on CYP enzymes and mammalian cell cytotoxicity. Such data would be essential for any meaningful comparison with established antifungal agents like Voriconazole and for assessing its potential for further development.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 3. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mjpath.org.my [mjpath.org.my]
- 7. Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive In Vitro Analysis of Voriconazole Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Antifungal and Anticancer Effects of the Novel Synthesized Thiazolidinedione by Ion-Conductance Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Post-Antifungal Effect of Parconazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the post-antifungal effect (PAFE) of azole antifungal agents. While specific experimental data on the PAFE of Parconazole is not available in the reviewed scientific literature, this document outlines the established methodologies for PAFE determination and presents available data for other clinically relevant azole antifungals, offering a framework for the potential evaluation of this compound.
Executive Summary
The post-antifungal effect is a critical pharmacodynamic parameter that describes the persistent suppression of fungal growth even after the removal of an antifungal agent. This effect varies among different antifungal classes and even among drugs within the same class. For azole antifungals, which are generally considered fungistatic, the PAFE is often shorter compared to fungicidal agents. Understanding the PAFE of a novel compound like this compound is crucial for optimizing dosing schedules and predicting its therapeutic efficacy. This guide provides the necessary protocols and comparative data to facilitate such an assessment.
Mechanism of Action: The Ergosterol Biosynthesis Pathway
This compound, as an imidazole derivative, is presumed to share the same mechanism of action as other azole antifungals.[1][2] These agents inhibit the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to the inhibition of fungal growth.
Caption: Ergosterol biosynthesis pathway highlighting the inhibitory action of this compound.
Post-Antifungal Effect (PAFE): A Comparative Overview
While no specific PAFE data for this compound has been identified, the following table summarizes the reported in vitro PAFE of other azole antifungals against Candida albicans. This data provides a comparative baseline for what might be expected from an imidazole derivative like this compound.
| Antifungal Agent | Class | Concentration | Exposure Time | PAFE (hours) | Reference |
| This compound | Imidazole | - | - | Data not available | - |
| Ketoconazole | Imidazole | 4 x MIC | 1 hour | ~0.65 | [3] |
| Fluconazole | Triazole | 4 x MIC | 1 hour | ~0.16 | [3] |
| Posaconazole | Triazole | 1 x MIC | 1 hour | ≤ 0.5 | [4] |
Note: The duration of the post-antifungal effect is dependent on the fungal species, the specific strain, the antifungal concentration, and the duration of exposure.
Experimental Protocol for PAFE Determination
The following is a detailed methodology for assessing the in vitro post-antifungal effect of an antifungal agent against a yeast species like Candida albicans.
1. Materials:
-
Antifungal agent stock solution (e.g., this compound dissolved in a suitable solvent like DMSO).
-
Yeast culture (Candida albicans strain, e.g., ATCC 90028).
-
Sabouraud Dextrose Agar (SDA) plates.
-
RPMI-1640 medium buffered with MOPS.
-
Phosphate-buffered saline (PBS), sterile.
-
Spectrophotometer or a microplate reader capable of measuring optical density at 530 nm.
-
Sterile microtiter plates (96-well).
-
Incubator at 35-37°C.
2. Inoculum Preparation:
-
Subculture the Candida albicans strain on an SDA plate and incubate at 35-37°C for 24 hours.
-
Prepare a yeast suspension in sterile PBS, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
3. Antifungal Exposure:
-
Dilute the antifungal stock solution in RPMI-1640 medium to achieve the desired test concentrations (e.g., 1x, 4x, and 8x the Minimum Inhibitory Concentration - MIC).
-
Add the prepared yeast suspension to the drug-containing medium and to a drug-free control tube to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL.
-
Incubate the tubes at 35-37°C for a defined period (e.g., 1 or 2 hours) with agitation.
4. Drug Removal:
-
After the exposure period, centrifuge the yeast suspensions to pellet the cells.
-
Discard the supernatant and wash the cell pellet three times with sterile PBS to remove the antifungal agent.
-
Resuspend the final pellet in fresh, drug-free RPMI-1640 medium.
5. Growth Measurement:
-
Dispense aliquots of the resuspended yeast cells (both treated and control) into the wells of a 96-well microtiter plate.
-
Incubate the plate in a microplate reader at 35-37°C.
-
Measure the optical density (OD) at 530 nm at regular intervals (e.g., every 30 minutes) for up to 48 hours to generate growth curves.
6. Data Analysis:
-
The PAFE is calculated using the following formula: PAFE = T - C
-
T: The time required for the culture previously exposed to the antifungal agent to reach a predetermined OD value (e.g., 50% of the maximal OD of the control).
-
C: The time required for the untreated control culture to reach the same OD value.
-
Caption: Experimental workflow for determining the Post-Antifungal Effect (PAFE).
Logical Framework for a Comparative Guide
To effectively communicate the comparative performance of a new antifungal agent, a structured guide is essential. The following diagram illustrates the logical flow of information required for a comprehensive comparison.
Caption: Logical structure for a publishable comparison guide on antifungal effects.
Conclusion
The assessment of the post-antifungal effect is a cornerstone in the preclinical evaluation of new antifungal agents. While direct experimental data for this compound's PAFE remains to be published, the methodologies and comparative data presented in this guide provide a robust framework for its investigation. The generally short PAFE observed with other azole antifungals suggests that this compound may exhibit a similar profile, a hypothesis that warrants experimental validation. Future studies determining the PAFE of this compound will be invaluable for establishing its pharmacodynamic profile and guiding its potential clinical application.
References
- 1. Effects of imidazole- and triazole-derivative antifungal compounds on the growth and morphological development of Candida albicans hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of imidazole antifungals on the development of germ tubes by strains of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Miconazole by Taro Pharmaceuticals Inc. Factsheet, Uses & Common Side Effects | Rexall [rexall.ca]
- 4. Isoconazole - Wikipedia [en.wikipedia.org]
Validating Parconazole's Mechanism of Action in Resistant Fungal Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance necessitates a thorough understanding of the mechanisms of action of new and existing drugs, particularly in resistant strains. This guide provides a comparative analysis of Parconazole, an imidazole-based antifungal agent, and its performance against resistant fungal pathogens. Due to the limited availability of specific experimental data for this compound, this guide utilizes data from closely related imidazole antifungals, ketoconazole and clotrimazole, as a proxy to infer its potential efficacy and resistance profile. This comparison is supported by detailed experimental protocols for validating the proposed mechanism of action.
This compound's Presumed Mechanism of Action
This compound, as an imidazole derivative, is presumed to share the same mechanism of action as other azole antifungals. This class of drugs primarily targets the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][2][3] Inhibition of this enzyme disrupts the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols compromise the integrity and function of the cell membrane, ultimately leading to the inhibition of fungal growth.[4][5][6]
Comparison with Alternative Antifungal Agents
The antifungal armamentarium includes several classes of drugs with distinct mechanisms of action. Understanding these differences is critical for designing effective treatment strategies, especially against resistant infections.
| Antifungal Class | Mechanism of Action | Primary Target | Spectrum of Activity |
| Azoles (e.g., this compound) | Inhibition of ergosterol biosynthesis | Lanosterol 14α-demethylase (Erg11p) | Broad-spectrum (Yeasts and Molds) |
| Polyenes (e.g., Amphotericin B) | Direct binding to ergosterol, forming pores in the cell membrane | Ergosterol | Broad-spectrum (Yeasts and Molds) |
| Echinocandins (e.g., Caspofungin) | Inhibition of β-(1,3)-D-glucan synthesis | β-(1,3)-D-glucan synthase | Primarily active against Candida and Aspergillus spp. |
| Allylamines (e.g., Terbinafine) | Inhibition of ergosterol biosynthesis at an earlier step | Squalene epoxidase | Primarily active against dermatophytes |
| Flucytosine | Inhibition of DNA and RNA synthesis | Thymidylate synthase | Active against some yeasts |
Validating this compound's Efficacy in Resistant Strains: Experimental Data
The following tables summarize the minimum inhibitory concentration (MIC) values of imidazole antifungals against various resistant fungal strains. These values indicate the concentration of the drug required to inhibit the visible growth of a microorganism. Lower MIC values suggest greater potency.
Note: The data presented below is for ketoconazole and clotrimazole and serves as a proxy for the expected performance of this compound against resistant strains.
Table 1: Comparative MIC Values (µg/mL) of Imidazoles Against Resistant Candida albicans Strains
| Antifungal Agent | Fluconazole-Susceptible C. albicans (MIC Range) | Fluconazole-Resistant C. albicans (MIC Range) | Resistance Mechanism(s) |
| Ketoconazole | 0.007 - 0.5[7] | 0.125 - >16[7][8] | ERG11 mutations, Efflux pump overexpression (CDR1, MDR1)[9][10] |
| Clotrimazole | <0.0156 - 2[11] | 0.5 - >8[11][12] | ERG11 mutations, Efflux pump overexpression (CgAqr1, CgTpo1_1, CgTpo3, CgQdr2 in C. glabrata)[13] |
Table 2: Comparative MIC Values (µg/mL) of Imidazoles Against Resistant Aspergillus fumigatus Strains
| Antifungal Agent | Itraconazole-Susceptible A. fumigatus (MIC Range) | Itraconazole-Resistant A. fumigatus (MIC Range) | Resistance Mechanism(s) |
| Imazalil (Imidazole) | Not specified | 4 - >8 | TR34/L98H/S297T/F495I mutation in cyp51A[1] |
| Prochloraz (Imidazole) | Not specified | 4 - >8 | TR34/L98H/S297T/F495I mutation in cyp51A[1] |
Experimental Protocols for Mechanism of Action Validation
To definitively validate this compound's mechanism of action in resistant strains, a series of key experiments should be performed. The following are detailed methodologies for these investigations.
Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of susceptible and resistant fungal strains.
Method: Broth Microdilution Assay (based on CLSI M27/M38 guidelines).
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard.
-
Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: The standardized fungal suspension is added to each well to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control well.
Ergosterol Biosynthesis Inhibition Assay
Objective: To confirm that this compound inhibits ergosterol synthesis.
Method: Sterol Quantitation by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Fungal Culture: Fungal cells are grown in the presence of sub-inhibitory concentrations of this compound.
-
Saponification and Sterol Extraction: The cell pellets are harvested, and lipids are saponified using alcoholic potassium hydroxide. Non-saponifiable lipids (including sterols) are then extracted with an organic solvent like n-heptane.
-
GC-MS Analysis: The extracted sterols are derivatized and analyzed by GC-MS to identify and quantify ergosterol and its precursors (e.g., lanosterol).
-
Data Analysis: A reduction in the ergosterol peak and an accumulation of the lanosterol peak in this compound-treated cells compared to untreated controls would confirm the inhibition of lanosterol 14α-demethylase.[14]
Analysis of ERG11 Gene Mutations
Objective: To identify mutations in the ERG11 gene of this compound-resistant strains that may alter the drug target.
Method: PCR Amplification and DNA Sequencing.
-
Genomic DNA Extraction: Genomic DNA is isolated from both susceptible and resistant fungal strains.
-
PCR Amplification: The entire coding sequence of the ERG11 gene is amplified using specific primers.
-
DNA Sequencing: The PCR products are purified and sequenced.
-
Sequence Analysis: The nucleotide and deduced amino acid sequences of the ERG11 gene from resistant strains are compared to those from susceptible strains to identify any mutations.
Quantification of Efflux Pump Gene Expression
Objective: To determine if resistance to this compound is associated with the overexpression of efflux pump genes (e.g., CDR1, MDR1).
Method: Real-Time Quantitative PCR (RT-qPCR).
-
RNA Extraction: Fungal cells are exposed to this compound for a defined period, and total RNA is extracted.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
RT-qPCR: The expression levels of the target efflux pump genes are quantified using specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR system. A housekeeping gene (e.g., ACT1) is used for normalization.
-
Data Analysis: The relative expression of the efflux pump genes in resistant strains is compared to that in susceptible strains. A significant upregulation in resistant isolates suggests a role for efflux pumps in resistance.[15]
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the ergosterol biosynthesis pathway, the experimental workflow for validating the mechanism of action, and the logical relationship of resistance mechanisms.
Caption: The Ergosterol Biosynthesis Pathway and the inhibitory action of this compound.
References
- 1. Elevated MIC Values of Imidazole Drugs against Aspergillus fumigatus Isolates with TR34/L98H/S297T/F495I Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contact imidazole activity against resistant bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]
- 6. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multifactorial Mechanisms of Tolerance to Ketoconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of multidrug efflux pumps in relation to fluconazole resistance in Candida albicans biofilms [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Emergence of Resistance of Candida albicans to Clotrimazole in Human Immunodeficiency Virus-Infected Children: In Vitro and Clinical Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clotrimazole Drug Resistance in Candida glabrata Clinical Isolates Correlates with Increased Expression of the Drug:H+ Antiporters CgAqr1, CgTpo1_1, CgTpo3, and CgQdr2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overexpression of efflux pump and biofilm associated genes in itraconazole resistant Candida albicans isolates causing onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Parconazole
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the laboratory bench to include the safe and responsible management of chemical waste. Parconazole, an azole antifungal agent, requires meticulous disposal procedures to protect both human health and the environment. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety.
Immediate Safety and Hazard Information
This compound Hydrochloride is classified as acutely toxic if swallowed.[1] Adherence to strict safety protocols is mandatory during all handling and disposal procedures.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use tightly fitting safety goggles or a face shield.
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: In cases of potential dust formation or inadequate ventilation, use a NIOSH/MSHA-approved respirator.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste is regulated by multiple federal and state agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][3] The primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[2]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the compliant disposal of this compound waste.
Step 1: Waste Identification and Segregation
Properly segregate this compound waste at the point of generation. Do not mix it with non-hazardous or other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (gloves, weigh boats), and spill cleanup materials in a dedicated, sealable, and leak-proof hazardous waste container.[4] The container should be made of a compatible material (e.g., polyethylene).
-
Liquid Waste: If this compound is in a solvent, collect the solution in a separate, clearly labeled, and sealed hazardous waste container.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Step 2: Container Labeling
All waste containers must be clearly labeled with the words "Hazardous Waste" and the specific name of the chemical, "this compound."
Step 3: Storage
Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be secure, away from drains, and incompatible materials.
Step 4: Arrange for Pickup and Disposal
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Disposal of hazardous pharmaceutical waste is typically carried out via incineration at a licensed facility.[3]
Spill and Decontamination Procedures
In the event of a this compound spill, follow these procedures immediately:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation to disperse any airborne powder.
-
Don PPE: Put on the appropriate personal protective equipment, including respiratory protection if necessary.
-
Contain the Spill:
-
Solid Spill: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
Liquid Spill: Surround the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent it from spreading.
-
-
Clean-up: Carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water solution. All cleaning materials must be collected and disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
While specific quantitative data for this compound's environmental and toxicological profile is limited, the following table provides data for similar azole antifungals to offer a comparative perspective.
| Parameter | Fluconazole | Posaconazole |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg (rat) | > 5000 mg/kg (rat) |
| Octanol-Water Partition Coefficient (Log P) | 0.5 | 4.6 |
| Environmental Persistence | Considered persistent in the environment.[5] | Data not readily available, but azoles as a class can be persistent. |
| Ecotoxicity | Harmful to aquatic life with long-lasting effects.[6] | May cause long-lasting harmful effects to aquatic life. |
This data is for comparative purposes and safe handling practices for this compound should assume a high level of toxicity and environmental risk.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks and upholding their commitment to environmental stewardship and laboratory safety.
References
Personal protective equipment for handling Parconazole
Essential Safety and Handling Guide for Parconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the known hazards of its hydrochloride salt and general best practices for managing potent research chemicals. A thorough risk assessment should be conducted by qualified personnel before commencing any work.
Hazard Identification and Classification
This compound hydrochloride is classified as acutely toxic if swallowed.[1] Due to its potent biological activity as an imidazole derivative antifungal agent, it should be handled with caution to avoid exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure through inhalation, dermal contact, and eye contact. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Protects against skin contact. Double-gloving is a best practice for handling potent or novel compounds. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from airborne particles and potential splashes. |
| Body Protection | A disposable gown or lab coat worn over personal clothing. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use a certified respirator (e.g., N95 or higher) when handling the powder outside of a certified chemical fume hood or ventilated enclosure. | Minimizes the risk of inhaling fine particles. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Engineering Controls: All handling of this compound powder, including weighing and aliquoting, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.
-
Pre-Handling Checklist: Before starting, ensure that all necessary equipment, including PPE, spill cleanup materials, and waste disposal containers, are readily accessible.
-
Handling Powder: Handle the powder gently to minimize the creation of dust. Use appropriate tools (e.g., spatulas) for transfers.
2. Solution Preparation:
-
Solvent Addition: When dissolving the compound, slowly add the solvent to the powder to prevent splashing.
-
Container Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
3. Post-Handling and Decontamination:
-
Surface Decontamination: After handling, thoroughly decontaminate all surfaces, equipment, and glassware using an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the designated area, taking care to avoid cross-contamination. Dispose of single-use PPE in the appropriate waste stream.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and cleaning materials, must be segregated as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all this compound waste.
-
Disposal Method: Dispose of hazardous waste through a licensed environmental waste management company in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Visualizing the Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
